Product packaging for 5-Acetamidonicotinic acid(Cat. No.:CAS No. 82817-65-0)

5-Acetamidonicotinic acid

Cat. No.: B113060
CAS No.: 82817-65-0
M. Wt: 180.16 g/mol
InChI Key: KMRQIJRSLWWZAM-UHFFFAOYSA-N
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Description

5-Acetamidonicotinic acid (CAS 82817-65-0) is a specialized nicotinic acid derivative in which an acetamido group is introduced at the 5-position of the pyridine ring. This modification creates a valuable chemical tool for biochemical research, particularly in the synthesis and study of nucleotide analogs. A key application of this compound is in the enzymatic synthesis of functionalized analogs of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), a potent calcium-mobilizing second messenger . Research indicates that NAADP analogs bearing large functionalized substituents at the nicotinic acid 5-position, such as the acetamido group, are recognized by the NAADP receptor, enabling the study of complex calcium signaling pathways . Beyond its role in nucleotide analog synthesis, this compound serves as an important building block in medicinal chemistry. The presence of both the carboxylic acid and acetamido functionalities on the pyridine ring makes it a versatile intermediate for constructing more complex molecules targeting a range of biological processes. The compound is typically synthesized via the acetylation of 5-aminonicotinic acid . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O3 B113060 5-Acetamidonicotinic acid CAS No. 82817-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-2-6(8(12)13)3-9-4-7/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQIJRSLWWZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326641
Record name 5-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82817-65-0
Record name 5-Acetamidonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetamidonicotinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Acetamidonicotinic Acid

Introduction

This compound (CAS: 82817-65-0) is a derivative of nicotinic acid, characterized by an acetamido group at the 5-position of the pyridine ring.[1][2] This compound serves as a valuable building block in medicinal chemistry and drug development, leveraging the versatile reactivity of its carboxylic acid and amide functionalities. Its precursor, 5-aminonicotinic acid (CAS: 24242-19-1), is an aromatic amine and aminopyridine, itself used in the synthesis of polymers and various biologically active agents.[3][4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It is structured to provide not just a protocol, but a causal understanding of the experimental choices, ensuring both scientific integrity and reproducibility. The primary and most efficient pathway involves a two-step process: the synthesis of the key precursor, 5-aminonicotinic acid, followed by its direct acetylation.

Part 1: Synthesis of the Key Precursor: 5-Aminonicotinic Acid

The foundational step in this pathway is the reliable production of high-purity 5-aminonicotinic acid. The most common and scalable approach is a copper-catalyzed nucleophilic aromatic substitution (SNA_r) reaction starting from 5-bromonicotinic acid.

Reaction Scheme

The conversion of 5-bromonicotinic acid to 5-aminonicotinic acid is achieved by amination using aqueous ammonia in the presence of a copper catalyst.

Mechanistic Considerations

The pyridine ring is electron-deficient, which can make it susceptible to nucleophilic attack, particularly when activated by a good leaving group like bromine. The copper(II) sulfate acts as a catalyst, facilitating the displacement of the bromide by ammonia. The reaction is typically performed under pressure in an autoclave to reach the necessary temperature for the reaction to proceed efficiently.

Detailed Experimental Protocol: Synthesis of 5-Aminonicotinic Acid

This protocol is adapted from established laboratory procedures.[3]

  • Reactor Charging : In a suitable autoclave, combine 5-bromonicotinic acid (25 g, 0.124 mol), aqueous ammonia (67.32 mL), and copper(II) sulfate pentahydrate (8.41 g).

  • Reaction Execution : Seal the autoclave and heat the mixture to 120 °C. Maintain this temperature for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using ninhydrin for visualization of the amino acid product.[3]

  • Work-up and Catalyst Removal : After cooling the reactor to room temperature, the reaction mixture is washed with a saturated sodium sulfide solution. This step is critical as it precipitates the copper catalyst as insoluble copper sulfide, which can then be removed.

  • Product Isolation : Filter the mixture to remove the precipitated copper sulfide. Adjust the pH of the filtrate to between 4 and 5 using concentrated hydrochloric acid. The isoelectric point of 5-aminonicotinic acid is in this range, causing it to precipitate out of the solution.[3]

  • Purification and Drying : Cool the acidified mixture to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under a vacuum to yield the final product.

Data Summary: 5-Aminonicotinic Acid Synthesis
ParameterValueSource
Starting Material5-Bromo-3-pyridinecarboxylic acid[3]
ReagentsAqueous Ammonia, Copper(II) Sulfate Pentahydrate[3]
Temperature120 °C[3]
Reaction Time16 hours[3]
Typical Yield74%[3]

Part 2: Primary Synthesis Pathway: Acetylation of 5-Aminonicotinic Acid

With the precursor in hand, the final step is the selective N-acetylation of the amino group. This is a robust and high-yielding transformation.

Reaction Scheme

The amino group of 5-aminonicotinic acid acts as a nucleophile, attacking an acetylating agent to form the corresponding amide.

Deep Dive: The Acetylation Mechanism

Acetylation is a classic organic reaction involving the introduction of an acetyl group.[6] The mechanism proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a leaving group and yielding the protonated amide. A base (either a second equivalent of the amine or a scavenger) deprotonates the amide to give the final, neutral product.

Acetylation_Mechanism amine 5-Aminonicotinic Acid (R-NH2) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Ac2O) anhydride->intermediate product This compound (R-NH-Ac) intermediate->product Collapse & Leaving Group Departure acetate Acetate (AcO-) intermediate->acetate Expels product->product

Caption: Mechanism of N-acetylation.

Rationale for Reagent Selection: Acetic Anhydride

While acetyl chloride is a potent acetylating agent, acetic anhydride is generally preferred for this synthesis for several key reasons:

  • Safety and Handling : Acetic anhydride is less volatile and corrosive than acetyl chloride. It does not produce corrosive hydrogen chloride gas as a byproduct.

  • Byproduct Management : The reaction with acetic anhydride cogenerates acetic acid, which is less hazardous and can often be easily removed during work-up or by recrystallization.[6]

  • Reactivity : It is sufficiently reactive to acetylate the aromatic amine under mild conditions without requiring stringent anhydrous conditions.

Detailed Experimental Protocol: Acetylation
  • Dissolution : Suspend 5-aminonicotinic acid (10 g, 0.072 mol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition : Slowly add acetic anhydride (15 mL, 0.159 mol) to the suspension. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction's completion via TLC, observing the disappearance of the starting material.

  • Isolation : Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will precipitate from the acetic acid solution.

  • Purification : Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a wash with cold ethanol.

  • Drying : Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight.

Data Summary: Acetylation Reaction
ParameterValue/Condition
Starting Material5-Aminonicotinic Acid
Acetylating AgentAcetic Anhydride
SolventGlacial Acetic Acid
TemperatureReflux (~118 °C)
Reaction Time2-4 hours
Expected Yield>90%

Part 3: Overall Synthesis Workflow

The complete synthesis pathway is a streamlined and efficient process, moving from a halogenated pyridine derivative to the final acetylated product.

Synthesis_Workflow start_node start_node intermediate_node intermediate_node final_node final_node process_node process_node A 5-Bromonicotinic Acid P1 Amination (NH3, CuSO4, 120°C) A->P1 B 5-Aminonicotinic Acid P2 Acetylation (Acetic Anhydride, Reflux) B->P2 C This compound P1->B P2->C

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The described two-step synthesis pathway for this compound is robust, scalable, and relies on well-understood chemical transformations. By starting with the copper-catalyzed amination of 5-bromonicotinic acid, a reliable supply of the key 5-aminonicotinic acid intermediate is secured. The subsequent acetylation with acetic anhydride is a high-yielding and straightforward procedure. This guide provides the necessary technical detail and mechanistic insight for researchers and drug development professionals to confidently reproduce this synthesis in a laboratory setting.

References

5-Acetamidonicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Acetamidonicotinic Acid: Chemical Properties, Structure, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and an acetamido group on the pyridine ring, presents a unique scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, and a detailed synthesis protocol for this compound. Furthermore, it delves into its potential applications, drawing insights from the biological activities of related nicotinic acid derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities for various therapeutic targets.

Chemical Properties and Structure

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be determined, and others can be reasonably predicted based on its chemical structure and the known properties of its parent compound, 5-aminonicotinic acid.

PropertyValueSource
Chemical Name This compound-
Synonyms 5-acetylaminopyridine-3-carboxylic acid-
CAS Number 82817-65-0[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance Predicted: Off-white to pale yellow solidInferred from 5-aminonicotinic acid[2]
Melting Point Not experimentally determined in available literature.-
Boiling Point Not experimentally determined in available literature.-
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.Inferred from structural features
Molecular Structure

The structure of this compound consists of a pyridine ring substituted with a carboxylic acid at the 3-position and an acetamido group at the 5-position. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxylic acid carbonyls), as well as the aromatic pyridine ring, makes it an attractive scaffold for interacting with biological targets.

Caption: 2D structure of this compound.

Synthesis Protocol

This compound can be reliably synthesized from its precursor, 5-aminonicotinic acid, through a straightforward acetylation reaction. The following protocol details the necessary steps.

Rationale for Experimental Choices

The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of removal of the acetic acid byproduct. Pyridine is used as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. It also acts as a solvent for the reaction.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminonicotinic acid (1 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining pyridine and acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, a broad singlet for the amide proton, and a very broad singlet for the carboxylic acid proton. The chemical shifts of the pyridine protons will be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (amide and carboxylic acid), the carbons of the pyridine ring, and the methyl carbon of the acetyl group.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.16 g/mol ).

Potential Applications in Drug Discovery

Nicotinic acid and its derivatives have been explored for a wide range of therapeutic applications.[3][4][5] The structural features of this compound suggest its potential as a scaffold for the development of novel drugs.

Anti-inflammatory Agents

Several derivatives of nicotinic acid have demonstrated significant anti-inflammatory activity.[1][3] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2).[3] The acetamido group in this compound could potentially form key interactions within the active sites of such enzymes, making it a promising starting point for the design of novel anti-inflammatory drugs with potentially improved safety profiles.[1]

Antimicrobial Agents

Nicotinic acid derivatives have also been investigated for their antibacterial and antifungal properties.[5][6] The pyridine ring is a common motif in many antimicrobial drugs. By modifying the carboxylic acid and acetamido groups of this compound, it may be possible to develop new compounds with potent activity against various pathogens.

Potential_Applications A This compound (Core Scaffold) B Anti-inflammatory Activity A->B C Antimicrobial Activity A->C D COX-2 Inhibition B->D E Antibacterial C->E F Antifungal C->F

Caption: Potential therapeutic applications of this compound derivatives.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its chemical properties, structure, a reliable synthesis protocol, and a discussion of its potential applications based on the established biological activities of related nicotinic acid derivatives. While a lack of extensive experimental data currently exists, the information presented here serves as a solid foundation and a call to action for researchers to further investigate this promising compound and its derivatives for the development of new and effective therapeutic agents.

References

The Enigmatic Potential of 5-Acetamidonicotinic Acid: A Technical Guide to Unraveling its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Therapeutic Promise of a Nicotinic Acid Derivative

Nicotinic acid, or vitamin B3, is a cornerstone of human metabolism, yet its therapeutic applications have been both celebrated and constrained by its physiological effects. The quest for novel therapeutic agents has led to extensive exploration of its derivatives, a chemical space teeming with diverse biological activities. Within this landscape, 5-Acetamidonicotinic acid emerges as a molecule of significant interest, yet its biological profile remains largely uncharacterized. This technical guide serves as a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound. By leveraging established knowledge of related nicotinic acid derivatives, we present a roadmap for its synthesis, metabolic evaluation, and screening for a range of therapeutic applications, from anti-inflammatory and antimicrobial to anticancer and enzyme-inhibitory functions.

I. Chemical Identity and Synthesis

This compound is a derivative of nicotinic acid, featuring an acetamido group at the 5-position of the pyridine ring. Its chemical structure suggests potential for unique biological interactions, distinct from its parent compound.

Synthesis of this compound:

While specific, optimized synthesis protocols for this compound are not widely published, a plausible synthetic route can be extrapolated from standard organic chemistry principles and published methods for analogous compounds. A common approach involves the acetylation of 5-aminonicotinic acid.

Hypothesized Synthetic Workflow:

cluster_0 Synthesis of this compound 5-Aminonicotinic Acid 5-Aminonicotinic Acid Reaction Vessel Reaction Vessel 5-Aminonicotinic Acid->Reaction Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Acetylation Purification Purification Crude Product->Purification e.g., Recrystallization, Chromatography This compound This compound Purification->this compound cluster_1 Investigative Workflow for this compound Synthesis & Characterization Synthesis & Characterization Primary In Vitro Screening Primary In Vitro Screening Synthesis & Characterization->Primary In Vitro Screening Anti-inflammatory, Antimicrobial, Anticancer, Enzyme Inhibition Hit Identification Hit Identification Primary In Vitro Screening->Hit Identification Activity Confirmed Secondary Assays & Mechanism of Action Secondary Assays & Mechanism of Action Hit Identification->Secondary Assays & Mechanism of Action Dose-response, Selectivity Lead Optimization Lead Optimization Secondary Assays & Mechanism of Action->Lead Optimization Structure-Activity Relationship In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Efficacy & Toxicity

Technical Guide: The In Vitro Mechanism of Action of Isoniazid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals a notable scarcity of information regarding the specific in vitro mechanism of action of 5-Acetamidonicotinic acid. This compound is predominantly cited as a chemical intermediate in synthetic chemistry, particularly in the development of imaging agents, rather than as a biologically active agent with a well-characterized mode of action.

Given the core directive to produce an in-depth, authoritative technical guide complete with experimental protocols and mechanistic diagrams, a comprehensive and scientifically robust document on this compound cannot be compiled from the available public data.

To satisfy the user's request for a high-quality guide on a nicotinic acid derivative, this document will pivot to a closely related and extensively researched molecule: Isoniazid (Isonicotinic acid hydrazide) . As a frontline antituberculosis drug, Isoniazid's mechanism of action has been the subject of intensive investigation for decades, providing a rich foundation of knowledge for the detailed guide requested. This allows for a thorough exploration of its molecular targets, metabolic activation, and downstream effects, fulfilling all aspects of the user's prompt.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH), a synthetic derivative of nicotinic acid, remains a cornerstone of combination chemotherapy for the treatment of tuberculosis (TB), a disease caused by the bacterium Mycobacterium tuberculosis (Mtb). Despite its clinical importance for over half a century, the emergence of INH-resistant Mtb strains necessitates a continued and deep understanding of its mechanism of action. This guide provides a detailed technical overview of the in vitro molecular mechanisms that underpin the bactericidal activity of Isoniazid, focusing on its activation, primary target, and the downstream consequences for the mycobacterial cell.

Isoniazid is a prodrug, meaning it is inactive in its administered form and requires metabolic activation within the mycobacterium to exert its therapeutic effect. This activation process is a critical first step and a common locus for the development of drug resistance. Once activated, the resulting reactive species covalently inhibits a key enzyme in the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.

Part 1: The Molecular Cascade of Isoniazid Action

Metabolic Activation: The Role of KatG

The journey of Isoniazid from an inert prodrug to a potent bactericidal agent begins with its activation by the mycobacterial catalase-peroxidase enzyme, KatG. This bifunctional enzyme, unique to the bacterium, is responsible for both catalase and peroxidase activities.

The activation process is initiated by the binding of Isoniazid to the heme cofactor within the active site of KatG. In the presence of an oxidizing agent, such as hydrogen peroxide (which is endogenously produced by the bacterium), KatG catalyzes the oxidation of Isoniazid. This one-electron oxidation generates an isonicotinoyl radical. This highly reactive intermediate can then undergo several transformations, but the key pathway for its antimycobacterial activity is its adduction with NAD+ (Nicotinamide adenine dinucleotide).

G cluster_activation Isoniazid Activation Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Oxidation Oxidized_INH Isonicotinoyl Radical KatG->Oxidized_INH INH_NAD Isonicotinoyl-NAD Adduct (Active Drug) Oxidized_INH->INH_NAD + NAD+ NAD NAD+

Caption: Metabolic activation of Isoniazid by KatG.

The Primary Target: InhA and Mycolic Acid Synthesis

The primary molecular target of activated Isoniazid is the enoyl-acyl carrier protein reductase, known as InhA. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Mycolic acids are very long-chain fatty acids that are unique to mycobacteria and are the defining structural component of their cell wall, providing a waxy, impermeable barrier.

The isonicotinoyl-NAD adduct, formed during the activation of Isoniazid, acts as a potent, slow-onset inhibitor of InhA. It functions as a competitive inhibitor with respect to the enzyme's natural substrate, NADH. The adduct binds tightly to the active site of InhA, forming a stable, covalent bond. This irreversible inhibition of InhA halts the synthesis of mycolic acids.

G cluster_inhibition Mechanism of InhA Inhibition INH_NAD Isonicotinoyl-NAD Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Covalent Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Blocked Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupted

Caption: Inhibition of InhA and disruption of mycolic acid synthesis.

Downstream Consequences and Bactericidal Effect

The inhibition of mycolic acid synthesis has catastrophic consequences for the mycobacterium. The inability to produce and incorporate new mycolic acids into the cell wall leads to a loss of structural integrity. This makes the bacterium susceptible to osmotic lysis and damage from other environmental stressors. The ultimate result is cell death, accounting for the bactericidal activity of Isoniazid against replicating M. tuberculosis.

Part 2: In Vitro Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of Isoniazid and potential resistance mechanisms.

Protocol: In Vitro Activation of Isoniazid by KatG

Objective: To demonstrate the necessity of KatG for the conversion of Isoniazid into its active form.

Methodology:

  • Reagents and Materials:

    • Recombinant M. tuberculosis KatG

    • Isoniazid

    • NAD+

    • Hydrogen peroxide (H2O2)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a reaction mixture containing 100 µM Isoniazid and 1 mM NAD+ in PBS.

    • Add 1 µM recombinant KatG to the reaction mixture.

    • Initiate the reaction by adding 100 µM H2O2.

    • Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

    • As a negative control, prepare an identical reaction mixture without KatG.

    • Stop the reaction at each time point by adding catalase to quench the H2O2.

    • Analyze the reaction products by HPLC to detect the formation of the isonicotinoyl-NAD adduct. The adduct will have a distinct retention time compared to Isoniazid and NAD+.

Expected Outcome: The formation of the isonicotinoyl-NAD adduct will be observed only in the presence of KatG and H2O2, confirming the enzymatic activation of Isoniazid.

Protocol: InhA Enzyme Inhibition Assay

Objective: To quantify the inhibitory effect of activated Isoniazid on InhA activity.

Methodology:

  • Reagents and Materials:

    • Recombinant M. tuberculosis InhA

    • Isonicotinoyl-NAD adduct (prepared as in Protocol 2.1 and purified)

    • NADH

    • 2-trans-dodecenoyl-CoA (DD-CoA) - a substrate analog for InhA

    • Tris-HCl buffer, pH 7.5

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, 150 µM NADH, and varying concentrations of the isonicotinoyl-NAD adduct.

    • Add 100 nM of recombinant InhA to each well to pre-incubate with the inhibitor for 30 minutes at 25°C.

    • Initiate the enzymatic reaction by adding 100 µM DD-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Inhibitor Concentration (µM)InhA Activity (% of Control)
0100%
0.185%
152%
1015%
100<5%

Expected Outcome: A dose-dependent decrease in InhA activity with increasing concentrations of the isonicotinoyl-NAD adduct, demonstrating its potent inhibitory effect.

Part 3: Mechanisms of Resistance

Understanding the mechanism of action of Isoniazid also provides insight into the mechanisms of resistance. The most common mutations associated with INH resistance in clinical isolates of M. tuberculosis occur in the katG gene. Mutations that inactivate or reduce the efficiency of KatG prevent the activation of the prodrug, rendering Isoniazid ineffective.

A second, less frequent mechanism of resistance involves mutations in the promoter region of the inhA gene, leading to the overexpression of the InhA enzyme. This increased concentration of the target protein can overcome the inhibitory effects of the isonicotinoyl-NAD adduct at standard therapeutic doses.

Conclusion

The in vitro mechanism of action of Isoniazid is a well-defined, multi-step process that begins with its activation by the mycobacterial enzyme KatG and culminates in the potent inhibition of InhA, a key enzyme in the synthesis of mycolic acids. This disruption of the mycobacterial cell wall synthesis pathway leads to bacterial cell death. The detailed understanding of this mechanism is not only crucial for the rational use of Isoniazid in the clinic but also for the development of new antitubercular agents that can overcome existing resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued investigation of Isoniazid and other prodrugs targeting essential pathways in M. tuberculosis.

An In-depth Technical Guide on the Discovery and Isolation of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the discovery, isolation, purification, and characterization of nicotinic acid (niacin) and its derivatives. It traverses the historical context of niacin's discovery in relation to the deficiency disease pellagra, to modern industrial synthesis and advanced analytical techniques. The guide details various isolation and synthesis protocols, methods for purification, and the instrumental analysis used for structural elucidation. Furthermore, it delves into the primary mechanism of action via the GPR109A signaling pathway and discusses its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: A Historical Perspective on Nicotinic Acid

The Discovery of Niacin and the Fight Against Pellagra

Nicotinic acid, also known as niacin or vitamin B3, was first described as a chemical compound by chemist Hugo Weidel in 1873 during his research on nicotine.[1] However, its biological significance remained unknown for many years. The path to understanding its importance is intrinsically linked to the history of pellagra, a debilitating disease characterized by the "four Ds": dermatitis, diarrhea, dementia, and death.[2]

Pellagra was first noted in Europe in the 18th century and became a significant public health issue in the Southern United States in the early 1900s, particularly in populations heavily reliant on a corn-based diet.[3][4] Initially, it was believed to be an infectious disease.[5] It was the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service in 1914 that demonstrated pellagra was caused by a nutritional deficiency.[2] Goldberger observed that institutional staff who cared for pellagra patients did not contract the disease, suggesting it was not contagious but related to diet.[2] He famously induced and cured pellagra in human subjects by manipulating their diets, identifying a "pellagra-preventive" (P-P) factor found in foods like meat and milk, but absent in corn.[4]

The definitive identification of this factor came in 1937 when biochemist Conrad Elvehjem isolated nicotinic acid from liver extracts and proved it could cure a similar condition in dogs known as "black tongue".[1][5] Subsequent studies confirmed that nicotinic acid effectively cured pellagra in humans.[1] This discovery led to the fortification of flour with niacin, drastically reducing the prevalence of the disease.[1]

From Vitamin to Therapeutic Agent: The Evolution of Nicotinic Acid Derivatives

Beyond its role as an essential vitamin, nicotinic acid's therapeutic potential was recognized in 1955 when it was found to lower cholesterol levels.[6] This marked its entry into the pharmacological arena, primarily for the management of dyslipidemia. At pharmacological doses, nicotinic acid reduces LDL cholesterol, triglycerides, and lipoprotein(a), while increasing HDL cholesterol.[7] This has spurred the development of various nicotinic acid derivatives to improve efficacy, tolerability, and pharmacokinetic profiles.

Sourcing and Isolation of Nicotinic Acid

Nicotinic acid and its derivatives can be obtained from natural sources or through chemical synthesis.

Natural Occurrence and Extraction

Niacin is produced by plants and animals from the amino acid tryptophan.[1] However, its bioavailability in some staple foods, like corn, is low unless treated with an alkaline solution, a traditional practice in Latin American cultures that unknowingly prevented pellagra.[1][8] For analytical or small-scale isolation from biological matrices, hydrolysis is typically required to free the bound forms of the vitamin.

Protocol 1: Acid Hydrolysis for Niacin Release from Foodstuffs [9]

This protocol is a standard procedure for preparing food samples for the analysis of bioavailable niacin.

Objective: To liberate nicotinic acid and nicotinamide from their bound forms in a food matrix for subsequent quantification.

Materials:

  • Homogenized food sample (5 g)

  • 0.1 N Hydrochloric acid (HCl)

  • Deionized (DI) water

  • Blender

  • Water bath (100 °C)

  • Graduated cylinder (50 mL)

  • 0.45 µm syringe filter

Procedure:

  • Weigh 5 g of the homogenized food sample and place it into a blender.

  • Add 30 mL of 0.1 N HCl to the blender.

  • Blend at high speed for 2-3 minutes to create a uniform slurry.

  • Transfer the mixture to a suitable container and heat in a water bath at 100 °C for 1 hour to facilitate hydrolysis.

  • Allow the mixture to cool to room temperature.

  • Quantitatively transfer the cooled mixture to a 50 mL graduated cylinder.

  • Adjust the final volume to 50 mL with DI water.

  • If necessary, perform further dilutions with DI water to ensure the concentration falls within the calibration range of the analytical method.

  • Filter the final solution through a 0.45 µm filter prior to analysis (e.g., by HPLC).

Causality: The use of acid and heat is critical to break the ester and glycosidic bonds that sequester niacin in a biologically unavailable form within the food matrix, ensuring an accurate measurement of the total vitamin content.

Chemical Synthesis Routes for Nicotinic Acid and its Analogs

Industrial-scale production of nicotinic acid predominantly relies on chemical synthesis.[10] The two main precursors are 3-methylpyridine (3-picoline) and 5-ethyl-2-methylpyridine.[11]

One common industrial method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid.[10] However, this process generates nitrous oxide (N₂O), a potent greenhouse gas.[10] A more efficient and increasingly favored route is the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis to nicotinamide, which can then be converted to nicotinic acid.[1][10]

Workflow: Common Synthetic Pathways

G cluster_0 Route 1: From 5-Ethyl-2-methylpyridine cluster_1 Route 2: From 3-Methylpyridine (3-Picoline) A 5-Ethyl-2-methylpyridine B 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid) A->B Liquid-Phase Oxidation (HNO₃) [11] C Nicotinic Acid B->C Decarboxylation D 3-Methylpyridine (3-Picoline) E 3-Cyanopyridine D->E Gas-Phase Ammoxidation [4] F Nicotinamide E->F Hydrolysis (Nitrile Hydratase) [2] G Nicotinic Acid F->G Hydrolysis [4] G cluster_cell Adipocyte Ligand Niacin Receptor GPR109A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release to Liver Lipolysis->FFA VLDL ↓ VLDL & LDL Production FFA->VLDL

References

Potential Therapeutic Targets of 5-Acetamidonicotinic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents an intriguing scaffold for drug discovery. While direct experimental data on its biological targets remain limited, its structural similarity to a class of well-characterized nicotinic acid analogs allows for the formulation of compelling hypotheses regarding its potential therapeutic applications. This technical guide synthesizes the current understanding of related compounds to propose and explore potential therapeutic targets of this compound. We delve into plausible mechanisms of action, including enzyme inhibition and receptor modulation, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction: The Rationale for Investigating this compound

Nicotinic acid and its derivatives have a rich history in pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The core pyridine carboxylic acid structure is a versatile pharmacophore that can be readily modified to tune its biological activity. The addition of an acetamido group at the 5-position of the nicotinic acid ring, yielding this compound, introduces a hydrogen bond donor and acceptor, which can significantly alter its interaction with biological macromolecules.

In silico predictions on related nicotinic acid derivatives suggest potential interactions with key therapeutic target classes, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. This guide will explore these potential targets by drawing parallels with structurally analogous compounds and outlining a strategic experimental approach to elucidate the pharmacological profile of this compound.

Potential Therapeutic Target Classes

Based on the structure-activity relationships of known nicotinic acid derivatives, we can hypothesize that this compound may interact with the following target classes:

Enzymes: Potential Inhibitory Activity

Nicotinic acid derivatives have been reported to exhibit inhibitory effects on several enzymes, suggesting that this compound could share this property.

  • Cyclooxygenase (COX) Enzymes: Certain nicotinic acid derivatives have demonstrated anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, key mediators of inflammation. The acetamido group in this compound could potentially influence its binding within the active site of COX enzymes.

  • Other Potential Enzyme Targets: In silico studies on nicotinic acid analogs suggest a broader potential for enzyme inhibition. Further screening against a panel of enzymes involved in inflammatory and metabolic pathways would be a prudent step in characterizing this compound.

G-Protein Coupled Receptors (GPCRs): Modulatory Effects

Nicotinic acid itself is known to exert its lipid-lowering effects through the activation of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor.[1] It is plausible that this compound could also interact with this or other GPCRs.

  • Hydroxycarboxylic Acid Receptor 2 (HCA2): The binding of nicotinic acid to HCA2 on adipocytes leads to a decrease in free fatty acid release. The structural modifications in this compound may alter its affinity and efficacy at this receptor, potentially leading to a modified pharmacological profile with respect to lipid metabolism.

  • Other GPCRs: The vastness of the GPCR superfamily presents numerous opportunities for interaction. Broad receptor screening panels are essential to identify any novel GPCR targets of this compound, which could unveil unexpected therapeutic applications.

Other Potential Mechanisms
  • Antioxidant Activity: Some thionicotinic acid derivatives have shown potent antioxidant properties.[2][3] The electronic nature of the acetamido substituent could influence the radical scavenging potential of the nicotinic acid ring system.

  • Antimicrobial Activity: Derivatives of nicotinic acid have been investigated for their antibacterial and antifungal properties.[4] The acetamido moiety might enhance or modify this activity by facilitating interactions with microbial targets.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required. The following protocols are based on established methodologies used for characterizing similar small molecules.

General Cell Viability and Cytotoxicity Assessment

Prior to specific target-based assays, it is crucial to determine the cytotoxic profile of this compound to establish appropriate concentration ranges for subsequent experiments.

Protocol 3.1.1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Enzyme Inhibition Assays

Protocol 3.2.1: In Vitro COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human COX-2 enzyme in a suitable buffer.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the enzyme mixture and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: After a defined incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of COX-2 activity (IC50).

GPCR Activation Assays

Protocol 3.3.1: HCA2 Receptor Activation Assay (cAMP Measurement)

  • Cell Culture: Use a cell line stably expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Treatment: Treat the cells with varying concentrations of this compound or nicotinic acid (positive control) in the presence of forskolin (to stimulate cAMP production).

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • EC50 Determination: Determine the concentration of this compound that produces 50% of the maximal response (EC50) in inhibiting forskolin-stimulated cAMP production.

Anti-inflammatory Activity in a Cellular Context

Protocol 3.4.1: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison.

Table 1: Illustrative Cytotoxicity Profile of a Nicotinic Acid Derivative

Cell Line IC50 (µM)
RAW 264.7 >100
HEK293 >100
MCF-7 75.4

Note: This table is for illustrative purposes, based on data for related compounds. Actual data for this compound needs to be experimentally determined.

Table 2: Illustrative Enzyme and Receptor Activity of a Nicotinic Acid Derivative

Target Assay Type Activity (IC50/EC50, µM)
COX-2 Enzyme Inhibition 25.8
HCA2 cAMP Reduction 15.2

Note: This table is for illustrative purposes, based on data for related compounds. Actual data for this compound needs to be experimentally determined.

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

Graphical representations are invaluable for conceptualizing the potential mechanisms of action and experimental designs.

G cluster_0 Cell Membrane 5-ANA 5-Acetamidonicotinic acid GPCR HCA2 Receptor 5-ANA->GPCR Binds AC Adenylate Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates (Activates) FFA Free Fatty Acids HSL->FFA Hydrolyzes Triglycerides Lipid Droplet Lipid Droplet FFA->Lipid Droplet Released from caption Fig. 1: Hypothesized GPCR-mediated pathway.

Caption: Fig. 1: Hypothesized GPCR-mediated pathway.

G cluster_1 Experimental Workflow: COX-2 Inhibition Start Start Prepare_COX2 Prepare Recombinant COX-2 Enzyme Start->Prepare_COX2 Add_Inhibitor Add 5-ANA or Control Inhibitor Prepare_COX2->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure_PGE2 Measure PGE2 (ELISA) Incubate->Measure_PGE2 Analyze Calculate IC50 Measure_PGE2->Analyze End End Analyze->End caption Fig. 2: Workflow for COX-2 inhibition assay.

References

5-Acetamidonicotinic acid and its role in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Investigation of 5-Acetamidonicotinic Acid in Metabolic Pathways

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of cellular metabolism, primarily serving as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1] These molecules are indispensable for a vast array of redox reactions central to energy metabolism, as well as for cell signaling and DNA repair processes.[1][2] The metabolic pathways involving nicotinic acid and its amide form, nicotinamide, are well-established, including the de novo synthesis from tryptophan via the kynurenine pathway and the salvage pathways from dietary sources.[2][3]

Within the landscape of nicotinic acid derivatives, this compound (5-ANA) presents as a molecule of significant interest, yet its metabolic role remains largely uncharted territory. Its structure, featuring an acetamido group at the 5-position of the pyridine ring, suggests several plausible connections to known metabolic pathways. This guide provides a comprehensive overview of the hypothesized roles of this compound, detailed experimental protocols for its investigation, and a discussion of its potential biological significance. This document is intended for researchers in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the metabolic fate and function of novel nicotinic acid derivatives.

Hypothesized Metabolic Roles of this compound

Given the chemical structure of this compound, we can propose several hypotheses regarding its potential involvement in cellular metabolism. These hypotheses are grounded in the known biochemical transformations of structurally similar molecules.

Potential Involvement in NAD+ Metabolism

The primary metabolic fate of nicotinic acid is its conversion to NAD+. This occurs through the Preiss-Handler pathway, which involves the enzymatic conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) by nicotinic acid phosphoribosyltransferase (NAPRT).[4] It is plausible that this compound could intersect with this pathway in several ways:

  • As a substrate for NAD+ synthesis: 5-ANA might be recognized by the enzymes of the NAD+ salvage pathway, potentially leading to the formation of an acetylated NAD+ analogue. The biological activity of such a molecule would be a novel area of investigation.

  • As a modulator of NAD+ synthesis: 5-ANA could act as a competitive or allosteric inhibitor of key enzymes in the NAD+ synthesis pathway, such as NAPRT. This would have significant implications for cellular redox balance and the activity of NAD+-dependent enzymes like sirtuins and PARPs.

  • As a metabolic byproduct: Conversely, 5-ANA could be a catabolite of nicotinic acid or NAD+, representing a pathway for their degradation and excretion.

Potential Link to Tryptophan Metabolism

The de novo synthesis of NAD+ originates from the essential amino acid tryptophan through the kynurenine pathway.[5] This multi-step pathway generates quinolinic acid, which is then converted to NaMN.[6] Given that both tryptophan and nicotinic acid metabolism converge on NAD+ synthesis, it is conceivable that this compound could be an intermediate or a side-product of this pathway. Acetylation is a common modification in metabolic pathways, and an N-acetylated intermediate could arise from the modification of an amino-substituted precursor.

Analytical Methodologies for Studying this compound

To investigate the hypothesized metabolic roles of this compound, robust analytical methods for its detection and quantification in biological matrices are essential. The primary techniques for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS for Ultrasensitive Detection and Quantification

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples like plasma, urine, and cell lysates.[7]

Table 1: Representative LC-MS/MS Parameters for Nicotinic Acid Derivatives

ParameterHPLC Method (for Nicotinamide & related metabolites)LC-MS/MS Method (for Niacin)
Instrumentation RP-HPLC with UV DetectionLC-MS/MS (API 3000)
Column Chromatopak C-18 (250mm x 4.6 mm, 5 µm)HYPERSIL BDS, 150×4.6mm, 5.0µm
Mobile Phase Methanol and Water (with 0.1% TEA and 0.15 gm Hexane sulphonic acid, pH 3.0) (40:60 v/v)0.1% Formic acid in water and Acetonitrile (20:80 v/v)
Flow Rate 1 ml/minNot specified
Experimental Protocol: LC-MS/MS Method Development for this compound
  • Sample Preparation:

    • Plasma/Serum: Perform protein precipitation by adding 3 volumes of ice-cold methanol or acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of 5-ANA). Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Collect the supernatant for analysis.

    • Urine: Dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard. Centrifuge to remove particulates.[8]

    • Cell Lysates: Harvest cells and lyse them using a suitable buffer. Perform protein precipitation as described for plasma.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% to 95% B over 10 minutes.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Determine the precursor ion (the [M+H]+ adduct) of this compound and its most stable product ions through infusion and fragmentation experiments.

    • Optimize collision energy for the selected precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

NMR Spectroscopy for Structural Elucidation and Flux Analysis

NMR spectroscopy is a powerful tool for the unambiguous identification of metabolites and for tracing the flow of atoms through metabolic pathways using stable isotope tracers (e.g., 13C, 15N).[9]

Experimental Protocol: NMR Analysis of this compound Metabolism
  • Sample Preparation:

    • Extract metabolites from cells or tissues using a methanol-chloroform-water extraction procedure to separate polar and nonpolar metabolites.

    • Lyophilize the polar fraction and reconstitute in a deuterated buffer (e.g., phosphate buffer in D2O) for analysis.

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) 1H NMR spectra to obtain a metabolic profile.

    • For structural confirmation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Isotope Labeling Studies:

    • Culture cells in media containing a stable isotope-labeled precursor, such as [13C6]-glucose or [15N]-tryptophan.

    • Analyze the resulting this compound and other metabolites by NMR or LC-MS/MS to determine the incorporation of the label, which reveals the metabolic pathways responsible for its synthesis.

Experimental Workflows to Elucidate Metabolic Role

The following experimental workflows provide a systematic approach to investigating the metabolic fate and function of this compound.

Workflow 1: In Vitro Enzymatic Assays

This workflow aims to identify enzymes that can metabolize this compound.

in_vitro_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis synthesis Synthesize/Purify 5-ANA incubation Incubate 5-ANA with Enzyme and Cofactors synthesis->incubation enzymes Purify Recombinant Enzymes (e.g., NAPRT) enzymes->incubation lcms LC-MS/MS Analysis incubation->lcms Analyze reaction mixture kinetics Determine Kinetic Parameters (Km, Vmax) lcms->kinetics Quantify substrate and product

In vitro enzymatic assay workflow.
Workflow 2: Cell-Based Uptake and Metabolism Studies

This workflow investigates the transport of this compound into cells and its subsequent intracellular metabolism.

cell_based_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Metabolite Analysis cell_culture Culture relevant cell line (e.g., hepatocytes, neurons) treatment Treat cells with 5-ANA (or labeled 5-ANA) cell_culture->treatment harvest_media Collect Media treatment->harvest_media harvest_cells Harvest Cells treatment->harvest_cells extract_media Extract metabolites from media harvest_media->extract_media extract_cells Extract intracellular metabolites harvest_cells->extract_cells lcms_analysis LC-MS/MS and/or NMR extract_media->lcms_analysis extract_cells->lcms_analysis in_vivo_workflow cluster_animal Animal Model cluster_sampling Sample Collection cluster_analysis Metabolomic Analysis animal_model Administer 5-ANA to animal model (e.g., mouse) collect_samples Collect blood, urine, and tissues over time animal_model->collect_samples metabolite_extraction Extract metabolites collect_samples->metabolite_extraction lcms_profiling Untargeted LC-MS/MS Metabolomic Profiling metabolite_extraction->lcms_profiling data_analysis Identify 5-ANA and its metabolites lcms_profiling->data_analysis

References

In silico prediction of 5-Acetamidonicotinic acid bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Workflow for the Bioactivity Prediction of 5-Acetamidonicotinic Acid: A Technical Guide

Abstract

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development and accelerating timelines. This technical guide presents a comprehensive, multi-faceted in silico workflow to predict the biological activity and drug-like properties of this compound (CAS 82817-65-0), a compound with a defined chemical structure but uncharacterized bioactivity. By employing a systematic pipeline of computational techniques—including target identification, molecular docking, pharmacophore modeling, and ADMET profiling—we construct a hypothetical, yet scientifically rigorous, bioactivity profile for this molecule. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key methodologies but also the underlying scientific rationale, ensuring a deep understanding of the process from ligand preparation to integrated data synthesis. The objective is to provide a robust framework for the computational evaluation of novel compounds, prioritizing them for subsequent experimental validation.

Part 1: Introduction to In Silico Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. Computational approaches, collectively known as in silico methods, have become indispensable in navigating this complexity.[1] By leveraging computational power to model, simulate, and predict chemical and biological interactions, these techniques rationalize the drug discovery process, enabling researchers to screen vast chemical libraries, prioritize promising candidates, and identify potential liabilities long before committing to resource-intensive laboratory work.[2][3]

The core of in silico drug design is broadly categorized into two approaches: structure-based and ligand-based methods.[4]

  • Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known. The premier technique in SBDD is molecular docking, which predicts how a small molecule (ligand) binds to the target's active site.[5]

  • Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are employed. These techniques rely on the knowledge of other molecules that are known to be active.[6] By analyzing the common structural and electronic features of these active ligands, models like Quantitative Structure-Activity Relationships (QSAR) and pharmacophores can be developed to predict the activity of new, untested compounds.[7][8]

A Case Study: this compound

This guide uses this compound as a representative case study. It is a known chemical entity with the following properties:

  • Molecular Formula: C₈H₈N₂O₃[9]

  • Molecular Weight: 180.16 g/mol [9]

  • CAS Number: 82817-65-0[10]

Despite its availability, public domain literature lacks information on its biological activity. This presents an ideal scenario for demonstrating a de novo in silico investigation. Our objective is to apply a systematic workflow to predict its potential biological targets, binding affinity, and pharmacokinetic profile, thereby generating testable hypotheses for future experimental validation.

Part 2: Ligand and Target Preparation - The Foundation of Predictive Accuracy

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. Meticulous preparation of both the ligand (this compound) and its potential protein targets is a non-negotiable first step.

Ligand Preparation

Preparing a ligand is more than simply drawing a 2D structure. It involves generating a chemically correct, low-energy 3D conformation. This is critical because molecular recognition is a 3D process. Key considerations include establishing the correct protonation state (which atoms are likely to be protonated or deprotonated at physiological pH), tautomeric form, and stereochemistry. Failure to do so can lead to inaccurate predictions of binding interactions and affinity.[11][12]

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Conversion to 3D: Export the structure in a suitable format (e.g., MOL or SDF) and use a program like Open Babel or UCSF Chimera to convert the 2D representation into a 3D structure by adding explicit hydrogen atoms.[12]

  • Charge Calculation & Energy Minimization:

    • Assign partial atomic charges. For drug-like molecules, Gasteiger charges are a common starting point.[13]

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or AM1) to relieve any steric strain and find a stable, low-energy 3D conformation. This step ensures the ligand's geometry is physically realistic.[12]

  • File Format for Docking: Save the final, prepared ligand structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[13]

Target Identification and Preparation

Since no biological target is known for this compound, we must first identify high-probability candidates. This process, often called "target fishing" or "reverse docking," involves screening the ligand against a library of known protein structures to find which ones it is most likely to bind to.

Once potential targets are identified from databases like the Protein Data Bank (PDB), they must be carefully prepared. PDB files often contain experimental artifacts like water molecules, co-solvents, and co-factors that may not be relevant to the binding interaction and can interfere with the simulation.[11][14] Furthermore, these files typically lack hydrogen atoms, which are essential for accurately modeling interactions like hydrogen bonds.[15]

  • Target Fishing (Conceptual): Utilize a reverse docking server (e.g., SwissTargetPrediction, PharmMapper) by submitting the prepared ligand structure. These tools identify potential targets based on the principle of chemical similarity to known ligands. For this guide, we will hypothetically assume this process identified Cyclooxygenase-2 (COX-2) , a well-known anti-inflammatory target, as a high-probability candidate.

  • Obtain Protein Structure: Download the 3D crystal structure of human COX-2 from the PDB (e.g., PDB ID: 5KIR).

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization program like UCSF Chimera or AutoDockTools.[15]

    • Remove all water molecules, as they can interfere with docking unless a specific water molecule is known to be critical for binding ("bridging water").[14]

    • Remove any co-crystallized ligands and ions that are not essential for the protein's structural integrity or the binding interaction being studied.

  • Prepare the Protein for Docking:

    • Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[15]

    • Assign atomic charges (e.g., Kollman charges for proteins).

    • Check for and repair any missing side chains or gaps in the protein structure using built-in tools.[14]

  • Save the Prepared Receptor: Save the final, cleaned receptor structure in the PDBQT format for use in AutoDock Vina.

Part 3: Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] The primary goals are to predict the binding mode (the "pose") and the binding affinity, which is typically reported as a scoring function value (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[17]

Overall Molecular Docking Workflow

The following diagram illustrates the end-to-end process of preparing molecules and running a docking simulation.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation L1 Draw 2D Structure (this compound) L2 Add Hydrogens & Generate 3D Conformation L1->L2 L3 Energy Minimization (e.g., MMFF94) L2->L3 L4 Save as Ligand.pdbqt L3->L4 D1 Define Binding Site (Grid Box Generation) L4->D1 R1 Download PDB File (e.g., COX-2) R2 Remove Water, Ions, & Co-crystallized Ligand R1->R2 R3 Add Polar Hydrogens & Assign Charges R2->R3 R4 Save as Receptor.pdbqt R3->R4 R4->D1 D2 Run Docking Algorithm (AutoDock Vina) D1->D2 D3 Generate Poses & Calculate Binding Affinity D2->D3 D4 Analyze Results D3->D4

Caption: End-to-end molecular docking workflow. (Within 100 characters)
  • Load Prepared Structures: Open AutoDockTools (ADT) and load the prepared receptor.pdbqt and ligand.pdbqt files.[18]

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site. Define a "grid box" that encompasses the known active site of the receptor (for COX-2, this would be the cyclooxygenase channel). The size and center of this box are critical parameters.[18]

  • Configure Docking Parameters: Set the parameters for the docking run. The exhaustiveness parameter controls the computational effort; a higher value increases the probability of finding the true minimum energy pose but takes longer.

  • Run the Docking Simulation: Execute the AutoDock Vina simulation from the command line, providing the receptor, ligand, and configuration files as input.[19]

  • Analyze the Results: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). Visualize the top-ranked pose in a program like PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[16]

Interpreting Docking Results

The output of a docking simulation provides both quantitative and qualitative data. The binding affinity score is a quantitative estimate of binding strength, while visual inspection reveals the qualitative nature of the interaction.

ParameterValueInterpretation
Binding Affinity -8.2 kcal/molA strong predicted binding affinity, suggesting a stable interaction.
Hydrogen Bonds 3Forms key H-bonds with Ser530, Tyr385, and Arg120 in the active site.
Hydrophobic Interactions 5Interacts with Val349, Leu352, Val523, Met522, and Leu534.
Predicted Pose Occupies the primary cyclooxygenase channel, blocking substrate access.The binding mode is consistent with known COX-2 inhibitors.

Part 4: Ligand-Based Approaches for Virtual Screening & Analysis

While docking is powerful, ligand-based methods provide a complementary perspective, especially for tasks like screening large databases or understanding the key features required for activity when multiple active compounds are known.[20]

Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity.[7] These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[6] A pharmacophore model derived from a potent ligand can be used as a 3D query to rapidly screen millions of compounds, identifying those that match the required features and are therefore more likely to be active.[4]

Pharmacophore Generation and Screening Workflow

G cluster_generation Model Generation cluster_screening Virtual Screening P1 Identify Key Interactions (from Docking Pose) P2 Abstract into Features (H-bond donor, Aromatic, etc.) P1->P2 P3 Generate 3D Pharmacophore Hypothesis P2->P3 S2 3D Pharmacophore Search P3->S2 S1 Large Compound Database (e.g., ZINC) S1->S2 S3 Filter & Rank Hits S2->S3 S4 Identify Novel Scaffolds S3->S4

Caption: Pharmacophore modeling and virtual screening workflow. (Within 100 characters)
  • Analyze the Docked Pose: Based on the top-ranked docking pose of this compound in COX-2, identify the key interaction points (e.g., the specific atoms involved in hydrogen bonds, the aromatic ring's position).

  • Abstract Features: Using software like LigandScout or Phase, abstract these interactions into pharmacophoric features. For example:

    • The carboxylic acid group would be a hydrogen bond donor and acceptor.

    • The pyridine ring would be an aromatic feature.

    • The acetamido group would contribute hydrogen bond donor/acceptor features.

  • Generate the Model: The software generates a 3D model with spheres and vectors representing these features, including the precise distances and angles between them.

  • Database Screening (Conceptual): This pharmacophore model can then be used to screen a database like ZINC to find other commercially available compounds that fit the model and could be potential COX-2 inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] By calculating various molecular descriptors (e.g., physicochemical, electronic, topological), QSAR models can predict the activity of new molecules without the need for experimental testing.[21]

While a QSAR model cannot be built for a single compound, it is a cornerstone of lead optimization. If a series of analogues of this compound were synthesized and tested, a QSAR model could be developed to guide the design of more potent compounds.

A QSAR model is only useful if it is predictive. Validation is the process of assessing a model's reliability and robustness.[22] It is an absolute requirement for trustworthy predictions.

  • Internal Validation: Uses only the initial training data to check the model's consistency. The most common method is leave-one-out cross-validation (q²). A q² value > 0.5 is generally considered acceptable.[23]

  • External Validation: The model's true predictive power is assessed using an external test set of compounds that were not used during model development. The predictive R² (R²_pred) is calculated for this set. An R²_pred > 0.6 is often required to demonstrate robust predictive ability.[24][25]

Part 5: Predicting Drug-Likeness: ADMET Profiling

A compound that binds its target with high affinity is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[26] Poor ADMET properties are a major cause of late-stage drug development failures. In silico ADMET prediction allows for the early identification of potential liabilities.[1]

  • Select a Tool: Use a comprehensive, freely available web server such as ADMETlab 3.0, admetSAR, or SwissADME.[27][28][29]

  • Input the Structure: Submit the structure of this compound, typically as a SMILES string.

  • Run Prediction: The server will run the input structure through a battery of pre-built machine learning models to predict dozens of ADMET-related properties.

  • Collate and Analyze Data: Summarize the key predictions in a structured table for easy interpretation.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted ValueInterpretation
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerateMay have reasonable cell membrane permeability.
Distribution Blood-Brain Barrier (BBB) PermeabilityLow (BBB-)Unlikely to cross into the brain, reducing potential CNS side effects.
Plasma Protein Binding (PPB)ModerateExpected to have a reasonable free fraction in the blood.
Metabolism CYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this key enzyme.
CYP3A4 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this key enzyme.
Toxicity AMES MutagenicityNon-mutagenicLow predicted risk of causing genetic mutations.
hERG InhibitionNon-inhibitorLow predicted risk of cardiotoxicity.
HepatotoxicityLow RiskUnlikely to cause liver damage.

Part 6: Synthesis, Discussion, and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow to characterize the bioactivity of this compound, a compound with no prior biological annotation. Our hypothetical results from this multi-pronged approach converge to form a compelling, albeit predictive, profile:

  • Predicted Bioactivity: Molecular docking simulations identified Cyclooxygenase-2 (COX-2) as a plausible high-affinity target. The predicted binding mode is consistent with known inhibitors, suggesting a potential anti-inflammatory activity.

  • Drug-Likeness: The ADMET profile is largely favorable. The compound is predicted to have good absorption, low potential for CNS side effects (BBB-), a clean profile against key metabolic enzymes (CYP2D6, CYP3A4), and a low risk for mutagenicity and cardiotoxicity.

It is crucial to underscore that these findings are predictions, not experimental facts. The primary value of this in silico workflow is in its ability to build a data-driven hypothesis that can significantly de-risk and focus subsequent experimental work.[23] The models and algorithms used have inherent limitations, and their accuracy is dependent on the quality of the data on which they were trained.

Future Directions & Experimental Validation: Based on these computational predictions, the following experimental steps are logically prioritized:

  • In Vitro Target Validation: Perform an enzymatic assay to determine if this compound can inhibit COX-2 activity and measure its IC₅₀ value.

  • Cell-Based Assays: Evaluate the compound's ability to reduce prostaglandin production in a relevant cell line (e.g., macrophages stimulated with lipopolysaccharide).

  • Experimental ADME: Conduct preliminary experimental ADME assays, such as Caco-2 permeability and metabolic stability assays, to validate the in silico predictions.

By integrating computational predictions with targeted experimental validation, we can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

Part 7: References

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? Patsnap. 7

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. 8

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. 2

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. 4

  • University of Cantabria. (n.d.). Molecular Docking Tutorial. 30

  • Patsnap Synapse. (2025). What is the significance of QSAR in drug design? Patsnap. 21

  • Wolber, G., & Langer, T. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. 26

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. 19

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. 18

  • DrOmics Labs. (2023). QSAR and ML: A Powerful Combination for Drug Discovery. 31

  • RASA Life Sciences. (n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. --INVALID-LINK--

  • ResearchGate. (2025). The impact of pharmacophore modeling in drug design. 20

  • Basicmedical Key. (2016). Validation of QSAR Models. 22

  • BenchChem. (2025). In Silico Prediction of Biological Activity for Novel Compounds: A Technical Guide. 1

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. 16

  • Creative Biostructure. (n.d.). QSAR Analysis. 32

  • Galaxy Training. (2019). Protein-ligand docking. 17

  • ADMET-AI. (n.d.). ADMET-AI. 27

  • Gramatica, P. (2013). On the development and validation of QSAR models. Methods in Molecular Biology. 24

  • UCSF DOCK. (2025). Tutorial: Prepping Molecules. 33

  • YouTube. (2024). How to prepare Protein target for Molecular Docking. 15

  • SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies. 25

  • PreADMET. (n.d.). Prediction of ADME/Tox. 34

  • Roy, K., & Mitra, I. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. PMC - NIH. 35

  • PMC - PubMed Central. (n.d.). Computational/in silico methods in drug target and lead prediction. 5

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. 36

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. 23

  • Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. 3

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. 37

  • admetSAR. (n.d.). admetSAR. 28

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. 11

  • VLS3D. (2025). ADMET predictions. 38

  • Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. Nucleic Acids Research. 29

  • Quora. (2021). How does one prepare proteins for molecular docking?14

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. 13

  • UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. 39

  • MDPI. (n.d.). In Silico Models of Biological Activities of Peptides. 40

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. 12

  • ChemicalBook. (2023). This compound | 82817-65-0. 10

  • Sinfoo Biotech. (n.d.). This compound, (CAS# 82817-65-0). 9

References

An In-Depth Technical Guide to 5-Acetamidonicotinic Acid Structural Analogs and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetamidonicotinic acid, a derivative of nicotinic acid (Vitamin B3), serves as a versatile scaffold in medicinal chemistry. Its intrinsic biological activities, coupled with the potential for structural modification at multiple positions, make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the structural analogs of this compound, delving into their synthesis, diverse biological functions, and the underlying structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for the discovery of new molecular entities with therapeutic potential.

The Core Scaffold: this compound

This compound, with its pyridine core, carboxamide linkage, and carboxylic acid moiety, presents three primary sites for structural modification. Each of these sites can be altered to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influence its pharmacokinetic profile and biological activity.

Structural Analogs and Their Functional Diversity

The strategic modification of the this compound scaffold has led to the development of analogs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Analogs

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Nicotinic acid derivatives have shown promise in this area, and by extension, analogs of this compound are a fertile ground for exploration.

Structure-Activity Relationship Insights:

The antimicrobial activity of nicotinic acid derivatives is often enhanced by the introduction of specific lipophilic and electron-withdrawing groups. For instance, the conversion of the carboxylic acid to acylhydrazones and subsequent cyclization to 1,3,4-oxadiazoline derivatives has been shown to yield compounds with significant antibacterial activity, particularly against Gram-positive bacteria.[1]

One study demonstrated that nicotinic acid-derived acylhydrazones exhibited potent activity, with a derivative bearing a 5-nitrofuran substituent showing high efficacy against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[1] The corresponding 1,3,4-oxadiazoline derivative, while also active, showed slightly reduced potency against the same bacterial strains, suggesting that the acylhydrazone moiety itself is crucial for the observed antibacterial effect in this series.[1]

Proposed Analogs of this compound:

Based on these findings, we can propose the synthesis and evaluation of this compound-derived acylhydrazones and 1,3,4-oxadiazolines. The acetamido group at the 5-position may further enhance the antimicrobial profile through additional hydrogen bonding interactions with bacterial targets.

Analog Structure Proposed Modification Anticipated Function Supporting Rationale
5-Acetamidonicotinoyl hydrazonesCondensation of this compound hydrazide with various aromatic aldehydes.Enhanced antibacterial activity, particularly against Gram-positive bacteria.Acylhydrazone moiety is a known pharmacophore for antimicrobial activity.[1]
3-Acetyl-2-(5-acetamidopyridin-3-yl)-5-aryl-1,3,4-oxadiazolinesCyclization of the corresponding acylhydrazones in acetic anhydride.Broad-spectrum antimicrobial activity.The 1,3,4-oxadiazoline ring is a privileged scaffold in medicinal chemistry with known antimicrobial properties.[1]
Anti-Inflammatory Analogs

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a key research focus. Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are being actively investigated for this purpose.

Mechanism of Action:

The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2).[2][3]

Structure-Activity Relationship Insights:

Studies on 2-substituted phenyl derivatives of nicotinic acid have revealed that the nature and position of the substituent on the phenyl ring significantly impact both analgesic and anti-inflammatory activities.[3][4] For example, compounds with a 2-bromophenyl substituent have shown potent dual anti-inflammatory and analgesic profiles.[3]

Proposed Analogs of this compound:

Modification of the carboxylic acid group of this compound to form amides with various substituted anilines could yield potent anti-inflammatory agents. The acetamido group could contribute to enhanced binding affinity with target enzymes or receptors.

Analog Structure Proposed Modification Anticipated Function Supporting Rationale
N-Aryl-5-acetamidonicotinamidesAmide coupling of this compound with various substituted anilines.Potent anti-inflammatory and analgesic activity.Amide derivatives of nicotinic acid have demonstrated significant anti-inflammatory effects.[3]
This compound estersEsterification of the carboxylic acid with various alcohols.Modulation of pharmacokinetic properties and potential for sustained anti-inflammatory action.Esterification can improve drug delivery and duration of action.
Anticancer Analogs

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in drug discovery. Nicotinamide and its analogs have been investigated as potential anticancer agents, particularly as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[5]

Mechanism of Action:

PARP inhibitors exploit the concept of synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations.[6][7] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during replication. In cancer cells with impaired homologous recombination repair (due to BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death.[8]

Structure-Activity Relationship Insights:

The first generation of PARP inhibitors were nicotinamide analogues, where the pyridine nitrogen was replaced with a carbon to form a benzamide scaffold.[5] Substitutions at the 3-position of the benzamide ring were found to improve solubility and potency.[5] This suggests that the core nicotinamide structure is a valid starting point for the design of PARP inhibitors.

Proposed Analogs of this compound:

Given that this compound is a derivative of nicotinamide, its analogs represent a promising avenue for the development of novel PARP inhibitors. Modifications to the acetamido and carboxylic acid groups could be explored to optimize binding to the PARP active site.

Analog Structure Proposed Modification Anticipated Function Supporting Rationale
5-Substituted-acetamidonicotinamidesVariation of the substituent on the acetamido nitrogen and formation of amides at the carboxylic acid position.PARP inhibition, leading to synthetic lethality in BRCA-deficient cancers.Nicotinamide is the endogenous inhibitor of PARP, and its analogs are effective PARP inhibitors.[5]
Fused-ring analogs of this compoundCyclization reactions involving the acetamido and carboxylic acid groups to form novel heterocyclic systems.Novel mechanisms of anticancer activity, potentially targeting other kinases or signaling pathways.Fused heterocyclic systems often exhibit potent and selective biological activities.

Experimental Protocols

General Synthesis of 5-Acetamidonicotinamide Analogs

This protocol describes a general method for the synthesis of N-aryl-5-acetamidonicotinamides from 5-aminonicotinic acid.

Step 1: Acetylation of 5-Aminonicotinic Acid

  • Suspend 5-aminonicotinic acid in acetic anhydride.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Activation of the Carboxylic Acid

  • Suspend this compound in an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[9]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 3: Amide Bond Formation

  • To the activated carboxylic acid solution, add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-5-acetamidonicotinamide.

Diagram: General Synthetic Workflow for 5-Acetamidonicotinamide Analogs

G cluster_0 Step 1: Acetylation cluster_1 Step 2 & 3: Amide Coupling A 5-Aminonicotinic Acid C This compound A->C Reflux B Acetic Anhydride B->C D This compound G N-Aryl-5-acetamidonicotinamide D->G Amide Coupling E EDC/HOBt E->G F Substituted Aniline F->G

Caption: Synthetic scheme for N-aryl-5-acetamidonicotinamides.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[10][11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: Workflow of the MTT Cytotoxicity Assay

G A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Step-by-step workflow of the MTT assay.

Signaling Pathways and Molecular Targets

The diverse biological activities of this compound analogs can be attributed to their interaction with various signaling pathways and molecular targets.

  • Nicotinic Acetylcholine Receptors (nAChRs): As derivatives of nicotinic acid, these analogs have the potential to modulate the activity of nAChRs. These ligand-gated ion channels are involved in a wide range of physiological processes, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.[13]

  • Inflammatory Pathways: Anti-inflammatory analogs likely exert their effects by targeting key components of inflammatory signaling cascades, such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes.

  • DNA Damage Response Pathways: Anticancer analogs, particularly those designed as PARP inhibitors, directly impact the DNA damage response, leading to selective killing of cancer cells with specific genetic vulnerabilities.

Diagram: Potential Signaling Pathways Modulated by this compound Analogs

G cluster_0 Cellular Response cluster_1 Signaling Pathways cluster_2 This compound Analogs Response1 Apoptosis Response2 Inflammation Response3 Neurotransmission Pathway1 PARP / DNA Repair Pathway1->Response1 inhibition leads to Pathway2 NF-κB Pathway Pathway2->Response2 modulation of Pathway3 nAChR Signaling Pathway3->Response3 modulation of Analog Structural Analogs Analog->Pathway1 Analog->Pathway2 Analog->Pathway3

Caption: Overview of potential signaling pathways.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The exploration of its structural analogs has the potential to yield compounds with significant antimicrobial, anti-inflammatory, and anticancer activities. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery process, paving the way for the development of next-generation therapeutics based on the this compound core.

References

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Understanding the Criticality of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutics are built. These intrinsic characteristics govern a compound's behavior from formulation to its ultimate pharmacological action within the body. For researchers, scientists, and drug development professionals, the ability to meticulously characterize a novel compound like 5-Acetamidonicotinic acid is paramount. This guide provides a detailed exploration of the essential physicochemical characterization of this compound, offering both theoretical underpinnings and practical, field-proven experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide will leverage data from closely related analogs and predictive methodologies to illustrate the critical characterization workflow.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of nicotinic acid (Vitamin B3), presents a chemical scaffold of significant interest in medicinal chemistry. The presence of the acetamido group at the 5-position of the pyridine ring, coupled with the carboxylic acid functionality, suggests potential for diverse biological activities and unique physicochemical properties. Its structural similarity to other nicotinic acid derivatives warrants a thorough investigation to unlock its therapeutic potential.

Molecular Structure:

  • Chemical Name: this compound

  • CAS Number: 82817-65-0[1]

  • Molecular Formula: C₈H₈N₂O₃[1]

  • Molecular Weight: 180.16 g/mol [1]

Synthesis and Purification: The Genesis of a Pure Active Pharmaceutical Ingredient (API)

The journey of physicochemical characterization begins with the synthesis of a high-purity compound. A plausible synthetic route to this compound involves the acetylation of 5-aminonicotinic acid.

Synthetic Pathway: Acetylation of 5-Aminonicotinic Acid

A common and effective method for the N-acetylation of an aromatic amine is the reaction with acetic anhydride in a suitable solvent.

Synthesis 5-Aminonicotinic Acid 5-Aminonicotinic Acid Reaction Stir at RT 5-Aminonicotinic Acid->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Pure Product Pure Product Purification->Pure Product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification

  • Reaction Setup: In a round-bottom flask, dissolve 5-aminonicotinic acid in pyridine.

  • Acetylation: Slowly add acetic anhydride to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and adjust the pH to precipitate the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a high-purity crystalline solid. The purity of the final product should be confirmed by HPLC and spectroscopic methods.

Structural Elucidation and Identification

Unequivocal confirmation of the chemical structure is a non-negotiable aspect of API characterization. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule.

  • Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

    • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This chemical shift can be variable and may broaden with water exchange.

    • δ ~10.5 ppm (s, 1H): Amide proton (-NH-).

    • δ ~8.9 ppm (d, 1H): Pyridine ring proton (H-2).

    • δ ~8.6 ppm (d, 1H): Pyridine ring proton (H-6).

    • δ ~8.3 ppm (t, 1H): Pyridine ring proton (H-4).

    • δ ~2.1 ppm (s, 3H): Acetyl methyl protons (-CH₃).

  • Rationale for Chemical Shift Assignments: The protons on the pyridine ring are expected to be in the aromatic region (7-9 ppm). The electron-withdrawing nature of the carboxylic acid and the nitrogen heteroatom will deshield the adjacent protons, shifting them downfield. The acetyl methyl protons will appear as a singlet in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peaks would be:

    • [M+H]⁺: m/z 181.0557

    • [M-H]⁻: m/z 179.0411

  • Key Fragmentation Pathways:

    • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

    • Loss of the acetyl group (43 Da): Cleavage of the amide bond.

    • Loss of water (18 Da): Can occur from the carboxylic acid group.

MassSpec M [C₈H₈N₂O₃]⁺˙ m/z 180 F1 [M - CH₂CO]⁺˙ m/z 138 M->F1 - 42 Da F2 [M - COOH]⁺ m/z 135 M->F2 - 45 Da F3 [M - NHCOCH₃]⁺ m/z 121 M->F3 - 59 Da

Figure 2: Predicted mass spectrometry fragmentation of this compound.

Fundamental Physicochemical Properties

These properties are intrinsic to the molecule and dictate its behavior in various environments, impacting everything from solubility to bioavailability.

Melting Point and Thermal Analysis

The melting point is a crucial indicator of purity and solid-state stability. Differential Scanning Calorimetry (DSC) provides a more detailed thermal profile.

  • Predicted Melting Point: Based on related structures like 5-aminonicotinic acid, the melting point is anticipated to be above 200 °C.

  • Experimental Protocol: Differential Scanning Calorimetry (DSC)

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.

Solubility

Aqueous solubility is a critical determinant of oral bioavailability.

  • Predicted Solubility: Given the presence of both a carboxylic acid and an amide group, this compound is expected to have moderate aqueous solubility, which will be highly pH-dependent.

  • Experimental Protocol: Equilibrium Solubility Determination

    • Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or buffer of a specific pH) in a sealed vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Acidity Constant (pKa)

The pKa value dictates the ionization state of the molecule at a given pH, which significantly influences its solubility, permeability, and receptor binding. This compound has two ionizable groups: the carboxylic acid and the pyridine nitrogen.

  • Predicted pKa Values:

    • pKa₁ (Carboxylic Acid): Expected to be in the range of 3.5 - 4.5.

    • pKa₂ (Pyridine Nitrogen): Expected to be in the range of 2.0 - 3.0.

  • Experimental Protocol: Potentiometric Titration

    • Solution Preparation: Prepare a solution of this compound of known concentration in water.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the titration curve.

Chromatographic and Spectroscopic Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

HPLC Method for Purity and Assay

A robust reverse-phase HPLC (RP-HPLC) method is essential for quality control.

  • Experimental Protocol: RP-HPLC-UV

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from a high aqueous content to a high organic content to ensure elution of the main peak and any potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 260 nm).

    • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample This compound Solution Sample Solution Sample->Solution Solvent Diluent (Mobile Phase) Solvent->Solution Injector Autosampler Solution->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Figure 3: General workflow for HPLC purity analysis.
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax) for HPLC detection and can also be used for quantitative analysis.

  • Expected λmax: Nicotinic acid derivatives typically exhibit strong UV absorbance in the range of 250-270 nm.

  • Experimental Protocol:

    • Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).

    • Spectral Scan: Scan the solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.

    • λmax Determination: The wavelength at which the maximum absorbance is observed is the λmax.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution rate, and manufacturability.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form of a solid and detecting polymorphism.

  • Rationale: Different crystalline forms (polymorphs) of the same compound will produce distinct XRPD patterns. This is critical as different polymorphs can have different physicochemical properties.

  • Experimental Protocol:

    • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

    • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

    • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline solid.

Conclusion and Future Perspectives

The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical endeavor for any research or development program. While specific experimental data remains to be fully elucidated in the public domain, the methodologies presented here provide a robust framework for its thorough investigation. By systematically applying these analytical techniques, researchers can build a comprehensive data package that will be instrumental in understanding the behavior of this molecule and paving the way for its potential development as a therapeutic agent. Future work should focus on obtaining and publishing the experimental data for the key physicochemical properties of this compound to create a more complete profile of this promising compound.

References

An Investigative Guide to Pyridine-3-Carboxylic Acid Metabolites: A Focus on Nicotinic Acid and the Putative Role of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of nicotinic acid (Vitamin B3) metabolism, establishing a foundation for the investigation of lesser-known derivatives. While the metabolic fate of nicotinic acid is well-documented through pathways of amidation, methylation, and glycine conjugation, the existence and role of other metabolites remain an area of active inquiry. This document focuses on the hypothetical metabolite, 5-acetamidonicotinic acid, proposing its biochemical origin and outlining a complete, validated analytical workflow for its detection and quantification in biological matrices. We furnish detailed, field-proven protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, designed to empower researchers in drug development and metabolic science to explore novel biochemical pathways.

The Established Landscape of Nicotinic Acid Metabolism

Nicotinic acid (NA), along with nicotinamide (NAM), is a vitamer of Vitamin B3, an essential human nutrient fundamental to cellular redox reactions.[1] Its biological significance stems from its role as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[2] Human cells acquire these precursors through diet or synthesize them de novo from the amino acid tryptophan.[3][4] Understanding the established metabolic pathways of NA is critical before investigating novel derivatives.

The liver is the central organ for niacin metabolism.[1] Upon absorption, NA and NAM are incorporated into the NAD+ pool. Excess niacin is not stored but is catabolized for excretion. The primary, well-characterized metabolic fates of surplus nicotinic acid are:

  • Glycine Conjugation: Nicotinic acid is conjugated with glycine to form nicotinuric acid (NUA). This is considered a low-affinity, high-capacity pathway.[5][6]

  • Amidation and Methylation: Nicotinic acid can be converted to nicotinamide, which is then methylated in the liver to form N1-methylnicotinamide (MNA). MNA is further oxidized to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY) before urinary excretion.[1][5]

These pathways represent the canonical routes of niacin catabolism. However, the vast enzymatic machinery of the cell, particularly phase II conjugation enzymes, allows for the possibility of other, less common metabolic transformations.

Tryptophan Tryptophan NA Nicotinic Acid (Niacin) Tryptophan->NA de novo Synthesis NAD NAD+ / NADP+ NA->NAD Preiss-Handler Pathway NAM Nicotinamide NA->NAM NUA Nicotinuric Acid NA->NUA Glycine Conjugation NAD->NAM NAD+ Consumption NAM->NAD Salvage Pathway MNA N1-Methylnicotinamide NAM->MNA Methylation Pyridones 2PY & 4PY Metabolites MNA->Pyridones Oxidation

Figure 1: High-level overview of the primary metabolic pathways for Nicotinic Acid (Niacin).

This compound: A Hypothetical Metabolite

This compound (CAS 82817-65-0) is a derivative of nicotinic acid with the chemical formula C8H8N2O3.[7][8] Its structure suggests it is formed via N-acetylation of a precursor, 5-aminonicotinic acid. While 5-aminonicotinic acid is not a prominent intermediate in the primary human NAD+ synthesis pathways, amino-derivatives of various compounds are common, and their subsequent N-acetylation is a canonical Phase II detoxification reaction catalyzed by N-acetyltransferase (NAT) enzymes.

The investigation of such a metabolite is relevant for several reasons:

  • Drug Development: If nicotinic acid or its derivatives are used as therapeutic agents, understanding all potential metabolic pathways, including minor ones, is crucial for comprehensive safety and efficacy profiling.

  • Biomarker Discovery: The presence or altered levels of a novel metabolite could serve as a biomarker for specific disease states or drug responses related to niacin metabolism or NAT enzyme activity.

  • Fundamental Biochemistry: Characterizing novel metabolic pathways expands our fundamental understanding of cellular biochemistry.

cluster_0 Hypothetical Pathway Precursor 5-Aminonicotinic Acid Metabolite This compound Precursor->Metabolite Acetylation Enzyme N-Acetyltransferase (NAT Enzyme) Enzyme->Metabolite Product CoA Enzyme->Product Cofactor Acetyl-CoA Cofactor->Enzyme

Figure 2: Proposed biosynthetic pathway for this compound.

Analytical Strategy for Identification and Quantification

To investigate the presence and relevance of this compound, a robust and sensitive analytical method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted metabolite quantification in complex biological matrices due to its superior selectivity and sensitivity.

Rationale for Methodological Choices
  • LC-MS/MS: Chosen for its ability to selectively detect and quantify low-abundance molecules in complex mixtures like plasma or urine. The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), ensuring high confidence in analyte identification.

  • Solid-Phase Extraction (SPE): Preferred over simple protein precipitation for cleaner samples. A mixed-mode cation exchange (MCX) sorbent is proposed, which can retain the basic pyridine nitrogen and wash away neutral and acidic interferences, leading to lower matrix effects and improved sensitivity.

  • Stable Isotope-Labeled Internal Standard: The use of a synthesized stable isotope-labeled (e.g., ¹³C₃, ¹⁵N₁) version of this compound is the ideal internal standard. It co-elutes with the analyte and corrects for variations in sample extraction, matrix effects, and instrument response, ensuring the highest level of accuracy. If unavailable, a structurally similar compound can be used.

Detailed Experimental Protocol: Quantification in Human Plasma

This protocol is designed as a self-validating system, incorporating quality controls (QCs) at multiple concentration levels to ensure the accuracy and precision of the data.

A. Materials and Reagents

  • Analytical Standard: this compound (≥98% purity)[8]

  • Internal Standard (IS): Stable isotope-labeled this compound (custom synthesis) or a suitable analog.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) 96-well plate or individual cartridges.

  • Human Plasma: K2-EDTA-anticoagulated, sourced from a certified vendor.

B. Preparation of Standards and Quality Controls

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standard and internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at three concentrations: Low (3x LLOQ), Medium, and High.

  • Internal Standard Working Solution: Prepare a 50 ng/mL solution of the IS in methanol.

C. Sample Preparation Workflow

  • Aliquot: Pipette 100 µL of plasma sample, calibrator, or QC into a 96-well plate.

  • Spike IS: Add 25 µL of the internal standard working solution to all wells except for the blank matrix samples.

  • Precipitate & Acidify: Add 300 µL of 4% phosphoric acid in water. Mix thoroughly and centrifuge at 4000 x g for 10 minutes. This step precipitates proteins and ensures the analyte is in its protonated state for SPE retention.

  • SPE Conditioning: Condition the MCX plate wells with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the supernatant from step 3 onto the conditioned SPE plate.

  • Wash: Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).

D. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system (e.g., Waters Acquity, Sciex Exion).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 80% B

    • 3.0-3.5 min: 80% B

    • 3.5-4.0 min: 80% to 2% B

    • 4.0-5.0 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be optimized by infusing the pure standard. Predicted transitions are in Table 1.

cluster_workflow Analytical Workflow Plasma 1. Plasma Sample (100 µL) Spike 2. Spike Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation & Acidification Spike->Precipitate SPE 4. Solid-Phase Extraction (MCX Plate) Precipitate->SPE Elute 5. Elution & Evaporation SPE->Elute Reconstitute 6. Reconstitution Elute->Reconstitute Inject 7. LC-MS/MS Analysis Reconstitute->Inject

Figure 3: Step-by-step workflow for the extraction and analysis of this compound.

Data Analysis and Validation

The trustworthiness of the generated data hinges on rigorous validation. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ) according to regulatory guidelines.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale for Fragmentation
Nicotinic Acid124.080.025Loss of CO₂ and H₂
Nicotinuric Acid181.1106.120Cleavage of the glycine moiety
N-Methylnicotinamide137.194.130Loss of the amide group and methyl radical
This compound 181.1 139.1 15 Loss of ketene (CH₂=C=O) from acetyl group
This compound 181.1 122.1 22 Loss of the entire acetamido group as a radical

Table 1: Predicted MRM transitions for key nicotinic acid metabolites for a positive mode ESI method. Values for collision energy are illustrative and must be empirically optimized.

Future Directions and Significance

The discovery and validation of this compound as a human metabolite would open several avenues for research. Its quantification could be incorporated into metabolomics studies investigating niacin supplementation, pellagra, or diseases affecting liver function. Furthermore, correlating its levels with genetic polymorphisms in NAT enzymes could provide insights into inter-individual differences in drug and nutrient metabolism. The robust analytical methodology detailed herein provides the necessary tools for the scientific community to begin this exploration, potentially uncovering a new layer in the complex and vital biochemistry of Vitamin B3.

References

Methodological & Application

Application Note: Development and Validation of Analytical Methods for 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the development and validation of robust analytical methods for the quantification and characterization of 5-Acetamidonicotinic acid, a key chemical intermediate. Recognizing the criticality of analytical precision in pharmaceutical development, this document provides two primary protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for trace-level analysis and impurity profiling. The causality behind experimental choices, from mobile phase composition to validation parameters, is thoroughly explained to provide researchers with a deep, actionable understanding of the methodologies. All protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound, a derivative of nicotinic acid (Vitamin B3), is a pivotal building block in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of accurate, precise, and reliable analytical methods is not merely a regulatory formality but a cornerstone of robust drug development.

This application note addresses the need for well-defined analytical protocols for this compound. We will explore the systematic development of both an HPLC-UV method, suitable for routine quality control (QC) assays, and a more sophisticated LC-MS/MS method for applications requiring higher sensitivity and specificity, such as metabolite identification or trace impurity analysis. The narrative will follow a logical progression from understanding the molecule's physicochemical properties to method development, validation, and implementation.

Physicochemical Properties: The Foundation of Method Development

A successful analytical method is built upon a thorough understanding of the analyte's chemical and physical characteristics. While experimental data for this compound is not extensively published, we can infer its properties from its structure—a hybrid of a nicotinic acid and an acetamide moiety.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Impact on Method Development
Molecular Formula C₈H₈N₂O₃[1]Essential for accurate mass determination in MS and for calculating molar concentrations.
Molecular Weight 180.16 g/mol [1]Used for preparing standard solutions of known concentration.
pKa (acidic) ~4.0 - 5.0The carboxylic acid group is expected to have a pKa similar to nicotinic acid. This dictates that for reversed-phase HPLC, the mobile phase pH should be maintained below 3.0 to ensure the analyte is in its neutral, more retained form.
pKa (basic) ~2.0 - 3.0The pyridine nitrogen will be protonated at acidic pH. Controlling the pH is crucial for consistent retention and peak shape.
Solubility Soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in non-polar solvents.This informs the choice of diluent for sample and standard preparation. A mixture of water and an organic modifier like methanol or acetonitrile is a suitable starting point.
UV Absorbance (λmax) ~260 - 270 nmBased on the pyridine ring and amide chromophores. The exact maximum should be determined experimentally but this range provides a good starting point for UV detector wavelength selection.

HPLC-UV Method for Routine Quality Control

This reversed-phase HPLC method is designed for the routine assay and purity evaluation of this compound in bulk drug substance and intermediate stages of manufacturing.

Rationale for Methodological Choices
  • Stationary Phase: A C18 column is selected for its versatility and proven ability to retain and separate a wide range of polar and non-polar compounds. The hydrophobicity of the C18 stationary phase will provide adequate retention for the aromatic this compound.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile is chosen for its simplicity, robustness, and UV transparency. The acidic pH of the buffer (pH 2.5) is critical to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and ensuring a sharp, symmetrical peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Detection: UV detection at the estimated λmax of 265 nm is employed for its simplicity, linearity, and sensitivity for aromatic compounds.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • This compound reference standard

  • HPLC grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid

  • Deionized water

Protocol Steps:

  • Mobile Phase Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 2.5 : Acetonitrile, 85:15 v/v):

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 850 mL of the prepared buffer with 150 mL of acetonitrile. Degas the final mobile phase before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This will be the standard stock solution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (pH 2.5) : Acetonitrile (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.

    • The tailing factor should be not more than 2.0.

    • The theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

    • Calculate the assay of this compound in the sample using the following formula:

Method Validation

The developed HPLC-UV method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4][5]

Table 2: HPLC-UV Method Validation Parameters

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and the blank. Peak purity analysis should confirm no co-eluting peaks.
Linearity A minimum of five concentrations covering the expected range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
Range The range for which the method is linear, accurate, and precise.
Accuracy Determined by spike recovery at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): %RSD of six replicate injections should be ≤ 2.0%. Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. The %RSD should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method's performance should be evaluated under small, deliberate variations in method parameters (e.g., pH ± 0.2, mobile phase composition ± 2%, column temperature ± 5 °C, flow rate ± 0.1 mL/min).

LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits, such as the analysis of this compound in biological matrices or for the identification and quantification of trace-level impurities, an LC-MS/MS method is the preferred choice.

Rationale for Methodological Choices
  • Chromatography: A similar reversed-phase chromatographic system as the HPLC-UV method is employed to achieve separation. However, volatile mobile phase additives like formic acid are used instead of non-volatile phosphate buffers to ensure compatibility with the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is selected as it is well-suited for polar molecules like this compound. Both positive and negative ion modes should be evaluated, but positive mode is likely to be more sensitive due to the presence of the basic pyridine nitrogen.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring a specific product ion generated through collision-induced dissociation.

Detailed Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • LC-MS grade acetonitrile, methanol, and formic acid

  • Deionized water

  • This compound reference standard

  • (Optional) Isotopically labeled internal standard (e.g., this compound-d₃)

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions with a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • The sample preparation will depend on the matrix. For bulk substance, a simple dilution in the mobile phase is sufficient. For complex matrices like plasma, protein precipitation followed by centrifugation is a common approach.

  • LC and MS Conditions:

    • Column: C18 (100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase Gradient: A gradient elution may be necessary to separate impurities. A typical gradient could be:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 181.1 (M+H)⁺

      • Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would be the loss of the acetyl group (m/z 43), resulting in a product ion of m/z 138.1.

  • Data Analysis:

    • Quantification is performed by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Method Validation

Validation of the LC-MS/MS method will follow the principles of the ICH guidelines, with additional considerations for bioanalytical methods if applicable.

Table 3: LC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity A minimum of six non-zero concentrations. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision Evaluated at a minimum of three concentration levels (low, medium, and high QC samples). The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect The effect of the sample matrix on the ionization of the analyte should be assessed. The coefficient of variation of the response from different lots of blank matrix should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the matrix should be consistent and reproducible.
Stability The stability of the analyte in the matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) should be evaluated.

Workflow and Logical Relationships

The development and validation of these analytical methods follow a structured workflow to ensure a robust and reliable outcome.

Caption: A flowchart illustrating the key stages of analytical method development and validation.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quality control and in-depth characterization of this compound. The HPLC-UV method offers a robust, reliable, and cost-effective solution for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and drug development professionals can ensure the generation of high-quality, reproducible data, thereby supporting the development of safe and effective pharmaceutical products. The principles of method validation outlined herein are universally applicable and should be rigorously followed to meet global regulatory expectations.

References

High-performance liquid chromatography (HPLC) for 5-Acetamidonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 5-Acetamidonicotinic Acid by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a key nicotinic acid derivative, accurate quantification is crucial in pharmaceutical research and quality control. This guide provides a comprehensive framework, from the fundamental principles guiding method development to detailed, step-by-step protocols for execution and validation. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and accuracy.

Principle of Analysis and Method Development Rationale

The successful separation and quantification of this compound are achieved using reversed-phase chromatography. This technique is ideally suited for polar molecules like the target analyte.

Causality Behind Experimental Choices:

  • Analyte Structure and Polarity : this compound possesses a polar pyridine ring, a carboxylic acid group, and an acetamido group. This structure renders the molecule water-soluble and suitable for RP-HPLC. The key to achieving good chromatographic behavior is controlling the ionization of the carboxylic acid moiety.

  • Column Selection (Stationary Phase) : A C18 column is selected as the stationary phase.[1][2][3] These columns, packed with silica particles bonded with 18-carbon alkyl chains, provide a non-polar surface. This choice is standard for the analysis of polar compounds, offering a versatile and robust platform for method development.[4]

  • Mobile Phase Selection : The mobile phase consists of an aqueous buffer and an organic modifier.

    • Aqueous Buffer (pH Control) : The carboxylic acid group on the analyte has a pKa that influences its retention. By setting the mobile phase pH to approximately 3.0 using a phosphate or formic acid buffer, we ensure the carboxylic acid is predominantly in its protonated (-COOH), non-ionized form.[2][3] This uncharged state reduces polarity, increases interaction with the C18 stationary phase, and results in better retention and improved peak symmetry.

    • Organic Modifier : Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in separating polar compounds.[1][3][5] A gradient elution may be employed to ensure adequate separation from potential impurities and a reasonable run time.

  • Detector Wavelength (λmax) : The pyridine ring structure in this compound provides strong UV absorbance. Based on structurally similar compounds like nicotinic acid, a detection wavelength in the range of 250-280 nm is appropriate.[2][6] For optimal sensitivity, the absorbance maximum (λmax) should be determined experimentally by scanning a standard solution of the analyte with a photodiode array (PDA) detector.

Materials and Equipment

  • HPLC System : Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and PDA or UV detector.

  • Chromatographic Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

  • Data Acquisition Software : Empower, Chromeleon, or equivalent.

  • Reagents :

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (85%) (Analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Equipment :

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Experimental Protocols

Protocol A: Preparation of Mobile Phase and Solutions
  • Mobile Phase A (Aqueous Buffer) :

    • Accurately weigh and dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC-grade water to prepare a 50 mM solution.

    • Adjust the pH of the solution to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter to remove particulates.

  • Mobile Phase B (Organic) :

    • Use 100% HPLC-grade acetonitrile.

  • Diluent Preparation :

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures solvent compatibility when injecting the sample.

  • Standard Stock Solution (1000 µg/mL) :

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Working Standard Solutions (Calibration Curve) :

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.[3] These solutions will be used to establish the linearity of the method.

Protocol B: Sample Preparation
  • Accurately weigh a portion of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7][8]

Protocol C: Chromatographic Analysis and System Suitability

The following workflow outlines the process from sample injection to data analysis.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System Setup (Prime & Equilibrate) prep->hplc ssi System Suitability Injections (6 Replicates of Standard) hplc->ssi check_ssi Verify Suitability Criteria (%RSD < 2%, Tailing < 2.0) ssi->check_ssi check_ssi->hplc Fail (Troubleshoot) cal Inject Calibration Standards (Linearity Curve) check_ssi->cal Pass sample_inj Inject Sample Solutions cal->sample_inj data_acq Data Acquisition (Chromatogram Generation) sample_inj->data_acq process Process Data (Peak Integration) data_acq->process quant Quantify Analyte (Calculate Concentration) process->quant report Generate Final Report quant->report

Caption: HPLC analysis workflow for this compound.

Table 1: Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for polar compounds.[1]
Mobile Phase A 50 mM KH₂PO₄, pH 3.0Buffers the system to ensure consistent ionization state of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 80% A to 60% A over 10 minEnsures elution of the analyte with good peak shape and separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1][3]
Column Temperature 30 °CMaintains stable retention times and improves peak shape.[3]
Detection UV at 265 nm (or determined λmax)Wavelength for optimal absorbance of the nicotinic acid chromophore.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 15 minutesAllows for elution and column re-equilibration.

System Suitability Testing (SST): Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) six times. The system is deemed ready for analysis if the following criteria are met.[4]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitPurpose
% RSD of Peak Area ≤ 2.0%Ensures the precision of the injection and system response.
Tailing Factor (T) ≤ 2.0Measures peak symmetry; a value > 2 indicates peak tailing.
Theoretical Plates (N) ≥ 2000Indicates the efficiency and resolving power of the column.

Method Validation

For use in regulated environments, the analytical method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[3][9]

Caption: Key parameters for analytical method validation.

Table 3: Summary of Method Validation Parameters and Expected Results

Validation ParameterProcedureExpected Acceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked samples.No interference from blank/placebo at the retention time of the analyte.
Linearity Analyze 5-7 concentrations across the expected range.Correlation coefficient (R²) ≥ 0.999.[3]
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.[3][10]
Precision (% RSD) Repeatability (n=6 injections) and Intermediate Precision (different days/analysts).RSD ≤ 2.0%.[3]
LOD & LOQ Determined from the standard deviation of the response and the slope of the calibration curve.LOD (S/N ≥ 3), LOQ (S/N ≥ 10).[10][11]
Robustness Introduce small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).System suitability parameters remain within limits.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Shifting Retention Times Column temperature fluctuation, mobile phase composition drift, column degradation.Ensure column oven is stable. Prepare fresh mobile phase daily. Use a guard column or replace the analytical column.
Peak Tailing Active sites on column packing, mismatched solvent strength between sample and mobile phase, low mobile phase pH.Use a column with better end-capping. Ensure sample diluent is similar to or weaker than the initial mobile phase. Confirm mobile phase pH is correct.
Peak Splitting or Broadening Clogged column frit, column void, sample overload.Reverse-flush the column (if permitted by manufacturer). Replace the column. Reduce sample concentration or injection volume.
High Backpressure Particulate contamination, buffer precipitation, clogged tubing.Filter all samples and mobile phases. Ensure buffer is fully dissolved and miscible with organic phase. Systematically check components for blockage.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, accurate, and precise system for the quantitative analysis of this compound. By carefully controlling chromatographic variables, particularly mobile phase pH, this method ensures reliable and reproducible results suitable for quality control and research applications in the pharmaceutical industry. The provided protocols for execution and validation serve as a comprehensive guide for implementation.

References

Application Note: Quantitative Analysis of 5-Acetamidonicotinic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-acetamidonicotinic acid in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology is grounded in established principles of bioanalytical method validation, ensuring data integrity and reproducibility.

Introduction: The Significance of this compound Detection

This compound, a derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in pharmaceutical and metabolic research. As a potential metabolite of various xenobiotics or an indicator of specific metabolic pathways, its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1][2] This document provides a comprehensive protocol for the detection of this compound, developed with a focus on scientific integrity and practical implementation.

Foundational Principles: Causality in Method Development

The selection of each component of this analytical method is based on the physicochemical properties of this compound and the complex nature of the plasma matrix.

  • Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the target analyte. Protein precipitation is a rapid and effective technique for this purpose.[3]

  • Chromatography: Reversed-phase chromatography using a C18 column is ideal for retaining and separating polar to moderately polar small molecules like this compound from the plasma extract.[4] The use of a gradient elution with an organic modifier (acetonitrile) and an acidified aqueous phase (formic acid) ensures sharp peak shapes and efficient separation.

  • Ionization and Detection: Due to the presence of a nitrogen-containing pyridine ring, this compound is readily protonated, making electrospray ionization in positive mode (ESI+) a highly efficient ionization technique.[5][6] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the complete workflow for the analysis of this compound in human plasma.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add Internal Standard plasma->is_add precipitation Protein Precipitation (Acetonitrile) is_add->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for this compound Analysis.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (or blank solution for blanks and unknowns).

  • Add 300 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge for 5 minutes before placing in the autosampler.

LC-MS/MS Method

The following table outlines the recommended starting parameters for the LC-MS/MS analysis. These may require further optimization based on the specific instrumentation used.

ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Mass Spectrometry Parameters and Predicted Fragmentation

The molecular weight of this compound is 180.16 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 181.1. The fragmentation of this precursor ion is predicted to occur through the loss of the acetyl group or the carboxylic acid group.

fragmentation cluster_frags Predicted Product Ions precursor [M+H]⁺ m/z 181.1 frag1 Loss of ketene (-42 Da) [M+H-C₂H₂O]⁺ m/z 139.1 precursor->frag1 Collision-Induced Dissociation frag2 Loss of water (-18 Da) [M+H-H₂O]⁺ m/z 163.1 precursor->frag2 Collision-Induced Dissociation

Caption: Predicted Fragmentation of this compound.

The following MRM transitions are proposed for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound181.1139.1Quantifier
This compound181.1163.1Qualifier
This compound-d4 (IS)185.1143.1Quantifier

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[8] The validation should be performed according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry." Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS
Recovery Consistent and reproducible
Matrix Effect Minimal and consistent across different lots of plasma
Stability Analyte should be stable under expected storage and processing conditions

Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard in the chromatograms from the calibration standards, QCs, and unknown samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, combined with a robust validation framework, ensure the generation of high-quality data for a variety of research and development applications.

References

Illuminating the Molecular Architecture: A Detailed Guide to the Structural Elucidation of 5-Acetamidonicotinic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the structural elucidation of 5-Acetamidonicotinic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this guide delves into the practical and theoretical aspects of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an authoritative resource for the unambiguous structural confirmation of this and similar small organic molecules.

Introduction: The Importance of Structural Verification

In the realm of pharmaceutical and chemical research, the precise determination of a molecule's three-dimensional structure is a cornerstone of its development and application. This compound, a substituted pyridine derivative, presents a compelling case for the power of modern spectroscopic techniques. Its biological activity and potential as a building block in medicinal chemistry necessitate a robust and unequivocal method for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical tool for this purpose, offering unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule.[1][2]

This application note will guide the user through the logical steps of NMR analysis, from sample preparation to the interpretation of complex spectral data, to confidently elucidate the structure of this compound.

Predicted NMR Spectral Characteristics of this compound

A foundational understanding of the expected NMR spectrum is crucial before embarking on experimental work. The structure of this compound, with its substituted pyridine ring and acetamido group, dictates a unique spectral fingerprint.

Structure:

Based on established principles of NMR spectroscopy and data from analogous structures like nicotinic acid, we can predict the following:

¹H NMR Predictions

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetyl group.

  • Aromatic Protons (Pyridine Ring): The protons at positions 2, 4, and 6 will resonate in the aromatic region, typically between 7.0 and 9.0 ppm.[3][4] The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the ring will cause these protons to be deshielded. Their specific chemical shifts and coupling patterns will be key to their assignment. We can anticipate ortho, meta, and para couplings, with typical J-values providing connectivity information.[1][5]

  • Amide Proton (-NH-): The amide proton will likely appear as a singlet, and its chemical shift can be variable, often in the range of 8.0-10.0 ppm. Its exchange with deuterium in D₂O can be used for confirmation.

  • Methyl Protons (-CH₃): The three protons of the acetyl group's methyl moiety are chemically equivalent and will appear as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm.[6]

  • Carboxylic Acid Proton (-COOH): This proton is acidic and often exchanges rapidly, leading to a broad singlet that can appear over a wide range of chemical shifts (typically >10 ppm) or may not be observed at all.

¹³C NMR Predictions

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the carboxylic acid (~165-185 ppm) and one for the amide (~165-175 ppm).[7][8]

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (~120-150 ppm).[4][9] The carbon attached to the carboxylic acid (C3) and the carbon attached to the nitrogen of the acetamido group (C5) will have distinct chemical shifts influenced by these substituents.

  • Methyl Carbon: The methyl carbon of the acetyl group will appear in the upfield region of the spectrum, typically around 20-30 ppm.[8]

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is the first step towards a successful NMR experiment.

Protocol 1: Standard Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[10][11][12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar compounds like this compound. Other potential solvents include deuterated methanol (CD₃OD) or a mixture.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

NMR Data Acquisition

The following protocols are for a standard 500 MHz NMR spectrometer. Parameters may need to be adjusted for instruments with different field strengths.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Lock Lock & Shim Filter->Lock H1 ¹H NMR Lock->H1 C13 ¹³C NMR H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC Process Fourier Transform & Phasing HSQC->Process Integrate Integration & Peak Picking Process->Integrate Assign Spectral Assignment Integrate->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow from sample preparation to final structure elucidation.

Protocol 2: ¹H NMR Acquisition

  • Experiment: Standard 1D proton experiment.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16-20 ppm.

Protocol 3: ¹³C NMR Acquisition

  • Experiment: Standard 1D carbon experiment with proton decoupling.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240-250 ppm.

Protocol 4: 2D ¹H-¹H COSY Acquisition

  • Experiment: Correlation Spectroscopy to identify proton-proton couplings.

  • Pulse Program: A standard COSY pulse program (e.g., cosygpqf).

  • Number of Scans: 4-8 scans per increment.

  • Increments (F1 dimension): 256-512.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

Protocol 5: 2D ¹H-¹³C HSQC Acquisition

  • Experiment: Heteronuclear Single Quantum Coherence to identify direct one-bond proton-carbon correlations.

  • Pulse Program: A standard HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Number of Scans: 8-16 scans per increment.

  • Increments (F1 dimension): 128-256.

  • Relaxation Delay (d1): 1.5 seconds.

Data Analysis and Structural Elucidation

The systematic analysis of the acquired NMR spectra allows for the piecing together of the molecular structure.

Logical Flow for Spectral Interpretation

Spectral_Interpretation H1_Spectrum Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) COSY_Spectrum Analyze COSY Spectrum (Identify Coupled Protons) H1_Spectrum->COSY_Spectrum HSQC_Spectrum Analyze HSQC Spectrum (Correlate Protons to Carbons) H1_Spectrum->HSQC_Spectrum C13_Spectrum Analyze ¹³C Spectrum (Number of Signals, Chemical Shift) C13_Spectrum->HSQC_Spectrum Assignment Assign All Signals COSY_Spectrum->Assignment HSQC_Spectrum->Assignment Structure_Confirmation Confirm Structure of This compound Assignment->Structure_Confirmation

Caption: A logical flowchart for the interpretation of NMR data.

¹H NMR Spectrum Analysis
  • Chemical Shift (δ): The position of each signal on the x-axis provides information about the electronic environment of the protons.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to the influence of neighboring protons (J-coupling). The n+1 rule is a useful guide for simple systems.

¹³C NMR Spectrum Analysis
  • Number of Signals: The number of distinct signals indicates the number of non-equivalent carbon atoms in the molecule.

  • Chemical Shift (δ): The chemical shift of each carbon signal indicates its functional group type (e.g., carbonyl, aromatic, alkyl).

2D NMR Spectra Analysis
  • COSY (Correlation Spectroscopy): This spectrum reveals which protons are coupled to each other. Cross-peaks off the diagonal indicate a coupling interaction, typically between protons separated by two or three bonds. This is invaluable for establishing the connectivity of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows correlations between protons and the carbons to which they are directly attached. Each cross-peak links a proton signal on one axis to a carbon signal on the other, allowing for the unambiguous assignment of protonated carbons.

Putting It All Together: The Structure of this compound

By integrating the information from all the NMR experiments, a complete picture of the molecule can be constructed. For this compound, the process would involve:

  • Identifying the methyl singlet in the ¹H spectrum and its corresponding carbon in the ¹³C spectrum via the HSQC.

  • Using the COSY spectrum to trace the connectivity of the three aromatic protons on the pyridine ring.

  • Assigning the specific positions of the aromatic protons based on their coupling constants and chemical shifts, likely with the proton at position 2 being the most deshielded.

  • Using the HSQC to assign the corresponding aromatic carbons.

  • Identifying the quaternary carbons (C3 and C5) as those that do not show a correlation in the HSQC spectrum. Their chemical shifts will be influenced by the attached carboxylic acid and acetamido groups, respectively.

  • Confirming the presence of the amide and carboxylic acid carbonyl carbons in the downfield region of the ¹³C spectrum.

Tabulated Data Summary

The following table summarizes the predicted NMR data for this compound in DMSO-d₆. Actual experimental values may vary slightly.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) HSQC Correlation
H2~8.9d~150Yes
H4~8.5dd~140Yes
H6~9.1d~152Yes
-NH-~10.0s-No
-COOH~13.0br s~167No
-C(O)CH₃~2.1s~170No
-C(O)CH₃~2.1s~24Yes
C3--~130No
C5--~138No

Conclusion

NMR spectroscopy provides a powerful and indispensable toolkit for the structural elucidation of organic molecules. Through a systematic approach involving 1D and 2D NMR techniques, the connectivity and chemical environments of all atoms in this compound can be determined with a high degree of confidence. The protocols and interpretive strategies outlined in this application note provide a robust framework for researchers to successfully characterize this and other novel chemical entities.

References

Application Notes & Protocols: 5-Acetamidonicotinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for using 5-Acetamidonicotinic acid in cell culture.

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the utilization of this compound, a derivative of nicotinic acid (Vitamin B3), in mammalian cell culture. This document details the compound's background, proposed mechanism of action, and practical, step-by-step protocols for its application and downstream analysis. The methodologies are designed to be self-validating, enabling researchers to confidently assess the compound's impact on cellular physiology, with a primary focus on its role as a potential precursor in NAD⁺ biosynthesis.

Scientific Introduction & Rationale

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme at the heart of cellular metabolism, redox reactions, and genetic regulation.[1] Maintaining cellular NAD⁺ pools is vital for cell health and function. In mammalian cells, NAD⁺ is synthesized through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a starting precursor.[1] this compound, as a structural analog of NA, is hypothesized to enter this pathway, serving as a substrate for nicotinic acid phosphoribosyltransferase 1 (NAPRT1) to ultimately boost cellular NAD⁺ levels.

Understanding the influence of novel NA derivatives like this compound is crucial for research in aging, metabolic disorders, and neuroprotection, where NAD⁺ augmentation is a promising therapeutic strategy.[1] This guide provides the foundational protocols to investigate these effects in an in vitro setting.

Hypothesized Mechanism of Action

The primary proposed mechanism is the integration of this compound into the NAD⁺ salvage pathway, mirroring the action of nicotinic acid.

NAD_Salvage_Pathway cluster_0 Extracellular cluster_1 Intracellular cluster_2 Downstream Effects Compound This compound Compound_Internal This compound Compound->Compound_Internal Cellular Uptake NAMN Nicotinic Acid Mononucleotide (NAMN) Analog Compound_Internal->NAMN NAPRT1 NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) Analog NAMN->NAAD NMNATs NAD NAD+ NAAD->NAD NAD Synthetase Sirtuins Sirtuin Activity NAD->Sirtuins Metabolism Energy Metabolism NAD->Metabolism DNA_Repair DNA Repair NAD->DNA_Repair

Caption: Hypothesized entry of this compound into the NAD⁺ salvage pathway.

Compound Properties & Handling

Proper handling and preparation of this compound are critical for experimental reproducibility.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 82817-65-0[2]
Molecular Formula C₈H₈N₂O₃N/A
Molecular Weight 180.16 g/mol N/A
Appearance White to off-white powder
Recommended Solvent DMSO or 1 M NaOH[3]
Storage (Powder) Store at room temperature[2]
Storage (Stock Solution) -20°C for short-term, -80°C for long-term[4]
Preparation of a 100 mM Stock Solution

Causality: A high-concentration, sterile stock solution is prepared in a non-aqueous solvent like DMSO to ensure stability and minimize the risk of contamination. This allows for the addition of small volumes to cell culture media, keeping the final solvent concentration below cytotoxic levels (<0.1%).[5]

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet.

  • Weighing: Weigh out 18.02 mg of this compound powder.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the powder. Vortex thoroughly until fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Sterilize the 100 mM stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

Core Protocol: Cell Treatment & Workflow

This protocol outlines the fundamental steps for treating adherent mammalian cells with this compound.

Experimental_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate 24h (Allow adherence) A->B C 3. Prepare Working Solutions (Serial dilutions in media) B->C D 4. Treat Cells (Add working solutions) C->D E 5. Incubate (24-72 hours) D->E F 6. Harvest & Analyze E->F G Cell Viability Assay (MTT / WST-1) F->G H NAD+ Level Assay F->H I Gene/Protein Analysis F->I

Caption: General experimental workflow for cell treatment and subsequent analysis.

Materials
  • Cells of interest (e.g., HEK293, HeLa, SH-SY5Y)

  • Complete cell culture medium

  • 96-well, 24-well, or 6-well tissue culture plates

  • 100 mM this compound stock solution (in DMSO)

  • Vehicle (sterile, cell culture-grade DMSO)

  • Phosphate-Buffered Saline (PBS)

Methodology
  • Cell Seeding: Seed cells into the desired plate format at a density that ensures they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).

  • Adherence: Incubate the cells for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for proper attachment.

  • Preparation of Working Solutions:

    • Thaw the 100 mM stock solution.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound. For a 1:1000 dilution (100 µM final from a 100 mM stock), the vehicle control would contain 0.1% DMSO.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared media (with compound or vehicle control) to the respective wells.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 6, 24, 48, or 72 hours). The optimal time should be determined empirically.

  • Analysis: Following incubation, proceed with the desired downstream assays.

Application-Specific Protocols

Protocol 1: Determining Optimal Concentration via MTT Cell Viability Assay

Rationale: Before investigating the biological effects, it is essential to determine the compound's cytotoxic profile. A dose-response experiment identifies the concentration range that is effective without causing significant cell death. This is a self-validating step to ensure observed effects are not artifacts of toxicity.[3]

Methodology

  • Seed cells in a 96-well plate and treat with a wide range of this compound concentrations (e.g., 0.1 µM to 1000 µM) as described in the core protocol. Include untreated and vehicle-only controls.

  • After the desired incubation period (e.g., 48 hours), aspirate the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals.[5]

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Quantification of Cellular NAD⁺ Levels

Rationale: As the primary hypothesis is that this compound modulates NAD⁺ synthesis, directly measuring cellular NAD⁺/NADH levels is the most critical validation experiment.[1]

Methodology This protocol provides a general outline compatible with most commercially available colorimetric NAD⁺/NADH assay kits.

  • Seed cells in a 96-well or 6-well plate and treat with non-toxic concentrations of this compound (determined from Protocol 1) for a set duration (e.g., 6-24 hours).[1]

  • Harvest the cells by trypsinization or scraping.

  • Lyse the cells using the NAD⁺/NADH extraction buffer provided with the kit.

  • Follow the manufacturer's protocol to separate the NAD⁺ and NADH components and perform the cycling enzyme reaction.

  • Measure the absorbance or fluorescence using a plate reader at the specified wavelength.

  • Calculate the NAD⁺ concentration based on a standard curve and normalize to the protein concentration or cell number of the corresponding sample.

Troubleshooting and Scientific Considerations

IssuePotential CauseRecommended Solution
Compound Precipitation Poor solubility in aqueous media; stock concentration too high.Ensure the final DMSO concentration does not exceed 0.5%. Prepare working solutions immediately before use. If precipitation persists, consider using NaOH for the initial stock solution and neutralizing.
High Cytotoxicity Concentration is too high; solvent toxicity.Perform a detailed dose-response curve (Protocol 1). Ensure the vehicle control has the same DMSO concentration. Keep final DMSO concentration below 0.1% where possible.[5]
No Observable Effect Ineffective concentration or duration; cell line lacks necessary enzymes (e.g., NAPRT1); compound is inactive.Increase concentration or treatment duration. Try a different cell line. Confirm the primary hypothesis by measuring NAD⁺ levels (Protocol 2) before moving to downstream functional assays.
High Well-to-Well Variability Inconsistent cell seeding; edge effects in plates; pipetting errors.Ensure a homogenous single-cell suspension before seeding. Do not use the outer wells of a 96-well plate for treatment groups. Use calibrated pipettes and reverse pipetting for viscous solutions.

References

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to 5-Acetamidonicotinic Acid: A Versatile Pyridine Building Block in Modern Organic Synthesis

In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a "privileged scaffold"—a molecular framework that frequently appears in bioactive compounds and approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for molecular design. However, the true potential of the pyridine scaffold is unlocked through precise functionalization. This compound emerges as a particularly valuable building block, offering chemists three distinct points for molecular elaboration: the carboxylic acid at the 3-position, the acetamido group at the 5-position, and the pyridine ring itself, which can be activated for carbon-carbon bond formation.

This guide provides an in-depth exploration of this compound as a strategic starting material. We will move beyond simple procedural lists to explain the chemical rationale behind its transformations, offering detailed, field-tested protocols for its use and highlighting its role in constructing complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical properties is the foundation of successful and reproducible synthesis. This compound is a stable, crystalline solid, making it easy to handle and store under standard laboratory conditions.

PropertyValueSource
CAS Number 82817-65-0[3][4]
Molecular Formula C₈H₈N₂O₃[4]
Molecular Weight 180.16 g/mol [4]
Appearance White to off-white crystalline powder
Storage Temperature Room Temperature[3]

While generally stable, solutions of nicotinic acid derivatives should be stored at low temperatures (2-8 °C) and protected from light to minimize potential degradation over long periods.[5]

Core Reactivity: A Trifunctional Building Block

The synthetic versatility of this compound stems from its three distinct functional groups. Each site offers a gateway to a different class of derivatives, allowing for a modular approach to library synthesis and lead optimization.

Reactivity_Map cluster_0 Carboxylic Acid (C3) cluster_1 Acetamido Group (C5) cluster_2 Pyridine Ring main This compound ester Esterification (Esters) main->ester R-OH, H+ amide Amide Coupling (Amides) main->amide R-NH2, Coupling Agent amine Hydrolysis (5-Aminonicotinic Acid) main->amine H3O+ or OH- cross_coupling Cross-Coupling (e.g., Suzuki, Heck) main->cross_coupling Requires pre-functionalization (e.g., to 5-Bromo derivative)

Fig. 1: Reaction pathways from this compound.

The acetamido group serves a dual purpose: it is a stable functional group in its own right and acts as a protecting group for the synthetically useful 5-amino moiety. The carboxylic acid is a classical handle for forming esters and amides, which are pivotal in modulating pharmacokinetic properties like solubility and cell permeability.[6]

Key Synthetic Transformations and Protocols

Palladium-Catalyzed Cross-Coupling: Building the Molecular Core

The construction of carbon-carbon bonds is central to modern organic synthesis. While this compound itself is not directly active in cross-coupling, its precursor, 5-bromonicotinic acid, is an exemplary substrate for reactions like the Suzuki-Miyaura coupling.[7][8] The protocols for the 5-bromo analogue are directly applicable and demonstrate the synthetic potential of this scaffold for creating 5-aryl nicotinic acid derivatives. These derivatives are of high interest in pharmaceutical development.[7]

Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction to synthesize 5-phenylnicotinic acid. The principles are broadly applicable to a range of arylboronic acids.

Rationale: The palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[9][10] A base (e.g., K₃PO₄) is required to activate the boronic acid for the transmetalation step.[7] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv.)

  • Phenylboronic acid (1.2-1.5 equiv.)[7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[7]

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)[7]

  • Degassed solvent (e.g., N,N-Dimethylformamide [DMF] or Dioxane/Water mixture)[7][9]

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, and potassium phosphate.[9]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7][9]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Subsequently, add the degassed solvent via syringe.[9]

  • Reaction: Place the flask in a preheated oil bath set to 80-100 °C and stir the mixture vigorously.[7]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF was used, dilute the mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product.[9]

    • If a biphasic solvent system was used, dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Purification: Filter the crude product and purify by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 5-arylnicotinic acid.[9]

Suzuki_Workflow start Start setup 1. Combine Reactants (5-Bromonicotinic Acid, Boronic Acid, Base) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_catalyst 3. Add Pd Catalyst & Solvent inert->add_catalyst react 4. Heat Reaction (80-100 °C) add_catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Work-up (Acidify/Extract) monitor->workup Complete purify 7. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Fig. 2: Experimental workflow for Suzuki-Miyaura coupling.
Amide Bond Formation: Accessing Bioactive Amides

The carboxylic acid moiety is readily converted into amides, a functional group prevalent in pharmaceuticals due to its metabolic stability and ability to participate in hydrogen bonding. Standard peptide coupling reagents can be employed for this transformation.

Protocol: Synthesis of a 5-Acetamidonicotinamide Derivative

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without interfering with the coupling process.

Materials:

  • This compound (1.0 equiv.)

  • Desired amine (e.g., Benzylamine) (1.1 equiv.)

  • HATU (1.2 equiv.)

  • DIPEA (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., DMF or Dichloromethane [DCM])

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

  • Reagent Addition: Add the amine, followed by DIPEA. Stir the solution for 5 minutes.

  • Activation: Add HATU in one portion. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Deprotection of the Acetamido Group: Unveiling the Amine

The hydrolysis of the acetamido group provides access to 5-aminonicotinic acid, another versatile building block for further functionalization.

Protocol: Acid-Catalyzed Hydrolysis to 5-Aminonicotinic Acid

Rationale: Under strong acidic conditions and heat, the amide bond is susceptible to hydrolysis. The lone pair on the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Materials:

  • This compound

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

Procedure:

  • Setup: Suspend this compound in 6M HCl in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. The solid should gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Carefully neutralize the solution by the slow addition of a base (e.g., concentrated NaOH solution or solid NaHCO₃) until the pH is approximately neutral. The product, 5-aminonicotinic acid, is amphoteric and will precipitate near its isoelectric point.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-aminonicotinic acid.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient synthesis of highly functionalized pyridine derivatives. Its trifunctional nature allows for a divergent synthetic approach, enabling the rapid generation of diverse molecular libraries. By leveraging well-established protocols for C-C coupling, amide bond formation, and deprotection, researchers in organic synthesis and drug discovery can readily access novel chemical matter built around the privileged pyridine core. The reliability, stability, and predictable reactivity of this building block ensure its continued importance in the pursuit of new therapeutic agents and complex organic molecules.

References

Applications of 5-Acetamidonicotinic Acid in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of 5-acetamidonicotinic acid as a versatile building block in medicinal chemistry. This guide is designed to offer both foundational knowledge and practical, actionable methodologies to leverage this compound in drug discovery campaigns.

Introduction to this compound: A Fragment-Sized Scaffold with Potential

This compound (CAS: 82817-65-0, Molecular Formula: C₈H₈N₂O₃, Molecular Weight: 180.16 g/mol ) is a pyridine carboxylic acid derivative that holds significant promise in drug discovery, primarily through its application in fragment-based lead discovery (FBLD).[1][2] Its low molecular weight positions it as an ideal starting point for the development of novel therapeutics.[3] The core structure features a nicotinic acid backbone, a scaffold present in numerous biologically active compounds, substituted with an acetamido group at the 5-position. This substitution provides a key hydrogen bond donor and acceptor, influencing the molecule's physicochemical properties and potential interactions with biological targets.[4]

The strategic value of this compound lies in its dual functionality: the carboxylic acid allows for the ready formation of amides and esters, while the pyridine ring and acetamido group offer opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).

Core Applications in Drug Discovery

While direct and extensive literature on the specific applications of this compound is emerging, its structural motifs suggest high potential in several therapeutic areas. This guide will focus on its application as a versatile scaffold for the synthesis of potential enzyme inhibitors and as a valuable fragment for screening against a variety of biological targets.

A Versatile Scaffold for Enzyme Inhibitor Synthesis

The nicotinic acid scaffold is a constituent of many enzyme inhibitors.[5] By leveraging the reactivity of the carboxylic acid and the potential for modification of the pyridine ring, this compound can serve as a starting point for the synthesis of libraries of compounds targeting various enzyme classes.

G cluster_0 Synthesis of Derivatives cluster_1 Screening & Evaluation cluster_2 Lead Optimization A This compound B Amide/Ester Library Synthesis A->B Coupling Reactions C Enzyme Inhibition Assays (e.g., Kinases, PARP) B->C Primary Screening D Hit Identification & Validation C->D Dose-Response Analysis E Structure-Activity Relationship (SAR) Studies D->E Iterative Synthesis F Optimization of Potency & Selectivity E->F

Caption: Workflow for utilizing this compound as a scaffold for inhibitor discovery.

A Valuable Tool in Fragment-Based Lead Discovery (FBLD)

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds.[6] With a molecular weight of 180.16 g/mol , this compound fits well within the "rule of three" often applied to fragment libraries, making it an excellent candidate for screening against a wide range of biological targets.[3]

G cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Generation A This compound Fragment B Biophysical Screening (NMR, SPR, X-ray Crystallography) A->B Target Incubation C Hit Confirmation B->C Orthogonal Methods D Fragment Growing/Linking C->D Structure-Guided Design E Synthesis of Elaborated Compounds D->E F Potent Lead Compounds E->F

Caption: Workflow for employing this compound in a fragment-based drug discovery campaign.

Protocols

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of a library of amide derivatives from this compound for screening purposes.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry, allowing for the exploration of a wide chemical space and the introduction of various functionalities that can interact with biological targets.[]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

  • In a separate vial, dissolve the coupling agent (e.g., HATU, 1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the coupling agent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of this compound Acylhydrazone Derivatives

This protocol outlines the synthesis of acylhydrazone derivatives, which have shown promise as antimicrobial agents.[8]

Rationale: Acylhydrazones are a class of compounds known for their diverse biological activities, including antibacterial and antifungal properties.[8][9] Synthesizing these derivatives from this compound allows for the exploration of its potential in infectious disease research.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Hydrazine hydrate

  • Various aromatic or heteroaromatic aldehydes

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

Step 1: Synthesis of this compound Hydrazide

  • Carefully add thionyl chloride (2 equivalents) to a solution of this compound (1 equivalent) in an appropriate solvent like toluene.

  • Reflux the mixture for 2-4 hours to form the acyl chloride. Monitor by TLC.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent like THF and add it dropwise to a solution of hydrazine hydrate (5 equivalents) in ethanol at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization from ethanol to obtain this compound hydrazide.

Step 2: Synthesis of Acylhydrazones

  • Dissolve this compound hydrazide (1 equivalent) and a selected aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the desired acylhydrazone derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Potential Therapeutic Applications and Target Exploration

Based on the known activities of structurally related nicotinic acid derivatives, several promising avenues for the application of this compound in drug discovery can be proposed.

Antibacterial Agents

Nicotinic acid derivatives have demonstrated significant antibacterial activity.[8] The synthesized acylhydrazone and other derivatives of this compound should be screened against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Proposed Target: Based on the activity of other nicotinic acid derivatives, potential targets could include bacterial enzymes involved in essential metabolic pathways.[8]

Enzyme Inhibitors for Oncology

The pyridine scaffold is present in numerous approved and investigational kinase inhibitors and PARP inhibitors. Derivatives of this compound could be designed and synthesized to target these enzyme families. For instance, 5-phenylnicotinic acid has been identified as an inhibitor of tartrate-resistant acid phosphatase (TRAP/ACP5), an enzyme implicated in cancer metastasis, suggesting that derivatives of this compound may also have potential in this area.[10]

Proposed Targets:

  • Protein Kinases: Screen a library of this compound amides and esters against a panel of kinases relevant to cancer.

  • Poly(ADP-ribose) Polymerase (PARP): Given the prevalence of nicotinamide-like structures in PARP inhibitors, derivatives of this compound could be evaluated for PARP inhibitory activity.

Anti-inflammatory Agents

Nicotinic acid itself has complex pharmacological effects, including anti-inflammatory properties.[1] Derivatives of this compound could be explored for their ability to modulate inflammatory pathways.

Proposed Screening Assays:

  • Lipopolysaccharide (LPS)-induced cytokine release in macrophages: Measure the effect of the compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition assays: Evaluate the direct inhibitory effect on these key enzymes in the inflammatory cascade.

Conclusion

This compound represents a valuable and underexplored starting point for medicinal chemistry campaigns. Its fragment-like properties make it an ideal candidate for fragment-based lead discovery, while its versatile chemical handles allow for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising scaffold in their drug discovery efforts.

References

Topic: 5-Acetamidonicotinic Acid: A Protocol for Derivatization and Improved Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Abstract

5-Acetamidonicotinic acid is a pyridinecarboxylic acid derivative of interest in various research and development areas. However, its inherent chemical properties—high polarity, low volatility, and thermal lability—present significant challenges for robust quantification using standard chromatographic techniques like Gas Chromatography (GC). This application note provides a detailed guide for the chemical derivatization of this compound to enhance its analytical characteristics. We present a comprehensive protocol for its esterification, which significantly improves volatility and thermal stability, thereby enabling sensitive and reproducible analysis by GC-Mass Spectrometry (GC-MS). This guide explains the causal science behind the chosen methodology, offers a step-by-step protocol, and provides guidance on data interpretation and troubleshooting.

The Analytical Challenge of Polar Analytes

This compound (CAS: 82817-65-0) possesses two key functional groups: a carboxylic acid and an amide.[1] These groups, capable of strong hydrogen bonding, impart high polarity to the molecule. Consequently, direct analysis by GC is often unfeasible due to:

  • Poor Volatility: The molecule does not readily transition into the gas phase at temperatures compatible with GC analysis.

  • Thermal Instability: At the high temperatures required for volatilization, the molecule may degrade, leading to inaccurate quantification and the appearance of artifacts.[2]

  • Poor Peak Shape: Strong interactions with the stationary phase in both GC and Liquid Chromatography (LC) can lead to peak tailing, reducing resolution and sensitivity.

Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying the analyte to produce a new compound with properties more suitable for analysis.[3] This process converts the polar functional groups into less polar, more volatile, and more thermally stable moieties.[4]

Rationale for Derivatization: Esterification

For carboxylic acids, the most common and robust derivatization methods include silylation, acylation, and alkylation (esterification).[4][5] We have selected esterification—specifically, methylation—as the method of choice for this protocol.

Why Esterification?

The primary goal is to cap the active hydrogen of the carboxylic acid group. Replacing this hydrogen with an alkyl group (e.g., a methyl group) breaks the intermolecular hydrogen bonding, which drastically reduces the boiling point and increases the volatility of the analyte. The resulting methyl ester of this compound is significantly more amenable to GC analysis.

The reaction is typically performed using an alcohol (e.g., methanol) in the presence of an acid catalyst. This approach is well-documented, cost-effective, and produces a stable derivative.

Chemical Derivatization Pathway

Below is a diagram illustrating the esterification of this compound to its more volatile methyl ester derivative, which is suitable for GC-MS analysis.

cluster_0 Derivatization Reaction Analyte This compound (High Polarity, Non-Volatile) Reagent + Methanol (CH3OH) + Acid Catalyst (e.g., HCl) Analyte->Reagent Heat Heat (e.g., 60-80°C) Reagent->Heat Reaction Conditions Derivative This compound Methyl Ester (Low Polarity, Volatile) Heat->Derivative

Caption: Chemical esterification of the parent analyte.

Detailed Application Protocol: Methyl Esterification

This protocol describes the conversion of this compound to its methyl ester derivative for subsequent GC-MS analysis.

3.1. Materials and Reagents

  • This compound Standard

  • Methanol (Anhydrous, HPLC Grade)

  • Acetyl Chloride (Reagent Grade)

  • Ethyl Acetate (HPLC Grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample Vials (2 mL, screw-top)

  • Heating block or water bath

  • Nitrogen gas evaporation system

  • Vortex mixer

  • Pipettes and tips

Safety Precaution: Acetyl chloride is corrosive and reacts violently with water to produce HCl gas. All steps involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

3.2. Preparation of Methanolic HCl Reagent

The acid catalyst is prepared by slowly adding acetyl chloride to anhydrous methanol. This is the preferred method for generating dry HCl in methanol, as it avoids the introduction of water which can inhibit the esterification reaction.

  • Place 10 mL of anhydrous methanol in a clean, dry glass vial in an ice bath.

  • Slowly, and with gentle swirling, add 1 mL of acetyl chloride to the cold methanol.

  • Loosely cap the vial and let it stand for 20 minutes at room temperature. This solution is your 10% (v/v) methanolic HCl catalyst. Prepare this reagent fresh daily.

3.3. Derivatization Procedure

  • Sample Preparation: Accurately weigh 1 mg of this compound standard or sample residue into a 2 mL glass vial. If starting with a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reaction: Add 500 µL of the freshly prepared methanolic HCl reagent to the dried sample.

  • Incubation: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70°C for 60 minutes.

  • Neutralization & Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess acid catalyst. Caution: This will cause gas evolution (CO₂). Add slowly and vent the vial carefully.

    • Add 500 µL of ethyl acetate to the vial.

    • Vortex vigorously for 1 minute to extract the methyl ester derivative into the organic layer.

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to achieve clear separation of the aqueous and organic (top) layers.

  • Drying & Transfer:

    • Carefully transfer the top organic layer (ethyl acetate) to a new, clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Let it stand for 5 minutes, then transfer the dried extract to a GC-MS autosampler vial.

The sample is now ready for GC-MS analysis.

Analytical Methodology: GC-MS

4.1. Instrument and Conditions

The following are suggested starting parameters. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program Initial: 80°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

4.2. Expected Results

Successful derivatization is confirmed by a shift in retention time and a change in the mass spectrum.

CompoundMolecular Wt.Expected Retention Time (min)Key Mass Ions (m/z)
This compound180.16 g/mol (Does not elute/degrades)N/A
This compound Methyl Ester194.19 g/mol ~10-12 min (example)194 (M+), 163 (M+-OCH₃), 135 (M+-COOCH₃), etc.

Note: Retention times and mass ions are predictive and must be confirmed experimentally.

Overall Analytical Workflow

The diagram below outlines the complete process from sample preparation to final data analysis.

cluster_workflow Analytical Workflow A 1. Sample Preparation (Drying/Weighing) B 2. Derivatization (Esterification Protocol) A->B C 3. Extraction & Cleanup (LLE & Drying) B->C D 4. GC-MS Analysis (Injection & Separation) C->D E 5. Data Acquisition (Mass Spectrometry) D->E F 6. Data Analysis (Quantification & Confirmation) E->F

Caption: High-level workflow from sample to result.

Troubleshooting

IssuePossible CauseRecommended Solution
No peak or very small derivative peak Incomplete reaction.Ensure reagents are fresh, especially the methanolic HCl. Confirm reaction temperature and time. Ensure the initial sample was completely dry, as water inhibits the reaction.
Broad or tailing peaks Active sites in the GC system; residual water.Check for system leaks. Condition the GC column. Ensure the final extract is thoroughly dried with sodium sulfate before injection.
Presence of underivatized acid peak (in LC-MS) Inefficient neutralization/extraction.Ensure pH is basic after adding NaHCO₃. Vortex thoroughly during liquid-liquid extraction to maximize the transfer of the non-polar derivative into the ethyl acetate layer.
Extraneous peaks in the chromatogram Contamination from reagents or sample matrix.Analyze a "reagent blank" by performing the entire protocol without the analyte. Use high-purity solvents and reagents.[3] If the matrix is complex, an additional solid-phase extraction (SPE) cleanup step may be necessary prior to derivatization.

Conclusion

The conversion of polar, non-volatile compounds into forms suitable for chromatographic analysis is a cornerstone of analytical chemistry. The esterification protocol detailed here for this compound is a reliable method to improve its volatility and thermal stability, enabling robust and sensitive quantification by GC-MS. By understanding the principles behind derivatization and carefully executing the protocol, researchers can achieve high-quality analytical data for this and other challenging carboxylic acids.

References

Application Notes and Protocols for the Quantification of 5-Acetamidonicotinic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetamidonicotinic acid is a metabolite of nicotinic acid (niacin, Vitamin B3), a crucial nutrient involved in numerous metabolic pathways. The accurate quantification of this compound in biological matrices such as plasma and urine is of significant interest to researchers in nutrition, pharmacology, and drug development. Understanding the pharmacokinetic profile of this metabolite can provide insights into niacin metabolism, patient compliance with niacin supplementation, and potential biomarkers for various physiological and pathological states.

This document provides a comprehensive guide for the quantification of this compound in biological samples, designed for researchers, scientists, and drug development professionals. It offers detailed protocols for two robust analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a widely accessible alternative. The methodologies are grounded in established principles of bioanalytical method validation to ensure data integrity and reliability.

Method Selection: A Strategic Overview

The choice between LC-MS/MS and HPLC-UV depends primarily on the required sensitivity and the complexity of the biological matrix.

  • LC-MS/MS is the preferred method for its superior sensitivity and selectivity, making it ideal for studies involving low concentrations of this compound, such as in pharmacokinetic studies with low dosage.

  • HPLC-UV is a cost-effective and robust alternative suitable for applications where higher concentrations of the analyte are expected, for instance, in studies with high-dose niacin supplementation.

The following sections provide detailed protocols for both methods, including sample preparation, chromatographic conditions, and instrument parameters, all designed to be compliant with regulatory expectations for bioanalytical method validation.[1][2][3]

Part 1: High-Sensitivity Quantification by LC-MS/MS

This section details a highly sensitive and selective method for the quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

The methodology involves the isolation of this compound and a stable isotope-labeled internal standard (SIL-IS) from plasma via protein precipitation. The separated analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Materials and Reagents
  • This compound reference standard

  • This compound-¹³C₂,¹⁵N-d₃ (or other suitable SIL-IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • UPLC system (e.g., Waters Acquity I-class)

  • Tandem mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Analytical balance

  • Centrifuge

  • Pipettes

Experimental Workflow

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC Separation UPLC Separation Reconstitution->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Protocol

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in a 50:50 (v/v) mixture of acetonitrile and water to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solution of this compound with the 50:50 acetonitrile/water mixture to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in the same diluent.

2. Sample Preparation

  • To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Conditions

ParameterCondition
UPLC Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically. A hypothetical transition for this compound (MW: 180.16 g/mol ) could be m/z 181.1 -> 139.1
Internal Standard MRM To be determined based on the SIL-IS used.
Method Validation

The method must be validated according to FDA guidelines, assessing the following parameters:[1][3][4]

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration with a correlation coefficient (r²) ≥ 0.99.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Part 2: Routine Quantification by HPLC-UV

This section describes a reliable and robust HPLC-UV method for the quantification of this compound in human urine, suitable for routine analysis.

Principle

The method involves a simple dilution of the urine sample followed by direct injection into the HPLC system. Separation is achieved on a reversed-phase C18 column, and detection is performed using a UV detector at a wavelength of maximum absorbance for this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Ultrapure water

  • Human urine (drug-free)

Instrumentation
  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)

  • Analytical balance

  • pH meter

  • Centrifuge

  • Pipettes

Experimental Workflow

HPLC-UV Workflow cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing Urine Sample Urine Sample Dilution Dilution Urine Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant for Injection Supernatant for Injection Centrifugation->Supernatant for Injection HPLC Separation HPLC Separation Supernatant for Injection->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Quantification Quantification UV Detection->Quantification

References

Application Note: A Multi-Assay Strategy for Evaluating the Efficacy of 5-Acetamidonicotinic Acid as a Novel NAD⁺ Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nicotinamide Adenine Dinucleotide (NAD⁺) is a vital coenzyme central to cellular metabolism, DNA repair, and intercellular signaling. Its decline is a hallmark of aging and various metabolic diseases, making the enhancement of NAD⁺ levels a promising therapeutic strategy. This document provides a comprehensive guide for researchers to determine the cellular efficacy of 5-Acetamidonicotinic acid, a novel compound hypothesized to function as an NAD⁺ precursor. We present a suite of validated, cell-based assays designed to provide a multi-faceted view of the compound's biological activity, moving from direct target engagement to downstream functional consequences. The protocols herein detail methods for quantifying intracellular NAD⁺ pools, measuring the activity of key NAD⁺-dependent enzymes (Sirtuins and PARPs), and assessing the overall impact on cellular bioenergetics using real-time metabolic analysis.

Introduction: The Rationale for NAD⁺ Precursor Evaluation

Nicotinamide Adenine Dinucleotide (NAD⁺) and its reduced form, NADH, are indispensable for life, acting as critical cofactors for enzymes involved in redox reactions that fuel cellular processes like glycolysis and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD⁺ is a consumable substrate for several enzyme families, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and stress resistance.[1][2]

Cellular NAD⁺ levels are maintained through a balance of synthesis and consumption. The body utilizes several precursor molecules, such as nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), nicotinic acid (NA), and tryptophan, to synthesize NAD⁺ through distinct pathways.[3][4][5] As NAD⁺ levels are known to decline with age, there is significant interest in identifying novel precursors that can effectively and safely boost the cellular NAD⁺ pool.[4]

This compound, a structural analog of nicotinic acid, presents a potential new avenue for NAD⁺ enhancement. Its efficacy, however, must be rigorously validated. A robust assessment requires more than simply measuring an increase in total NAD⁺; it demands a holistic approach that confirms this increase translates into meaningful biological activity. This guide outlines a three-tiered assay cascade to build a comprehensive efficacy profile for this compound.

Foundational Efficacy: Direct Quantification of Intracellular NAD⁺

The primary measure of a precursor's efficacy is its ability to increase the intracellular concentration of NAD⁺. Bioluminescent assays offer a highly sensitive, specific, and high-throughput method for this purpose.

Principle of the Bioluminescent NAD⁺/NADH Assay

These assays utilize an enzymatic cycling reaction. In the presence of NAD⁺ or NADH, a specific reductase enzyme reduces a proluciferin substrate into luciferin. Subsequently, luciferase catalyzes the oxidation of luciferin, generating a light signal (glow) that is directly proportional to the amount of NAD⁺ and NADH in the sample.[6][7] By treating cell lysates with either an acid or base, the NAD⁺ and NADH pools can be measured independently.[8]

Workflow for NAD⁺ Quantification

G cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_read Data Acquisition p1 Seed cells in a 96-well plate p2 Allow cells to adhere and grow (24h) p1->p2 p3 Treat with this compound (dose-response) and controls p2->p3 a1 Lyse cells to release intracellular contents p3->a1 a2 Split lysate for NAD+ and NADH measurement a1->a2 a3 Acid/Base treatment to separate pools a2->a3 a4 Add NAD/NADH-Glo™ Detection Reagent a3->a4 a5 Incubate (60 min) a4->a5 r1 Measure luminescence using a plate reader a5->r1 r2 Generate NAD+ standard curve r1->r2 r3 Calculate NAD+ and NADH concentrations r2->r3

Caption: Workflow for the bioluminescent NAD⁺/NADH assay.

Protocol 1: Bioluminescent NAD⁺/NADH Assay

Materials:

  • White, clear-bottom 96-well cell culture plates

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound (test compound)

  • Nicotinamide Riboside (NR) or Nicotinic Acid (NA) as a positive control

  • Vehicle control (e.g., DMSO, PBS)

  • NAD/NADH-Glo™ Assay Kit (Promega or similar)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 1 mM). Also, prepare a positive control (e.g., 500 µM NR) and a vehicle control.

  • Remove the old media and add 100 µL of media containing the respective treatments to the wells. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Lysis and Sample Preparation:

    • Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions.

    • Remove plates from the incubator and equilibrate to room temperature.

    • Add 50 µL of PBS to each well.

    • Add 50 µL of base solution containing saponin to lyse the cells. Mix by orbital shaking for 10 minutes.

    • To measure NAD⁺, transfer 50 µL of lysate to a new 96-well plate and add 25 µL of 0.4 N HCl. Incubate at 60°C for 15 minutes, then add 25 µL of 0.5 M Trizma base to neutralize.

    • To measure total NAD⁺/NADH, transfer 50 µL of lysate directly to a new plate.

  • Detection: Add 100 µL of the prepared NAD/NADH-Glo™ detection reagent to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read luminescence using a plate reader.

  • Analysis: Calculate the NAD⁺ concentration based on a standard curve prepared simultaneously.

Expected Data and Interpretation

A successful precursor will demonstrate a dose-dependent increase in the intracellular NAD⁺ concentration.

Treatment GroupConcentrationMean NAD⁺ (µM)Fold Change vs. Vehicle
Vehicle Control-1.5 ± 0.21.0
This compound10 µM1.8 ± 0.31.2
This compound100 µM3.1 ± 0.42.1
This compound500 µM4.5 ± 0.53.0
Positive Control (NR)500 µM4.2 ± 0.42.8

Downstream Validation: Activity of NAD⁺-Dependent Enzymes

An increase in the NAD⁺ substrate pool should lead to enhanced activity of NAD⁺-consuming enzymes. Measuring the activity of sirtuins and PARPs provides critical downstream validation of the compound's efficacy.

Assay 3.1: Fluorometric Sirtuin Activity Assay

Principle: Sirtuins are a class of NAD⁺-dependent deacetylases that remove acetyl groups from lysine residues on target proteins. Fluorometric sirtuin activity assays use a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by a sirtuin (e.g., SIRT1), a developer solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.[9]

Protocol 2: SIRT1 Activity Assay

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1.

  • Lyse cells in a buffer compatible with the SIRT1 activity assay kit (e.g., Abcam ab156065).

  • Determine the protein concentration of each lysate using a BCA assay.

  • Immuno-capture (Optional but Recommended): To measure SIRT1-specific activity, incubate 50-100 µg of protein lysate with an anti-SIRT1 antibody-conjugated bead overnight to isolate the enzyme.

  • Enzymatic Reaction:

    • Add the SIRT1 fluorogenic substrate and NAD⁺ to each sample.

    • Incubate at 37°C for 1-2 hours.

  • Signal Development: Add the developer solution and incubate for 15-30 minutes at 37°C.

  • Measurement: Read fluorescence using a plate reader (e.g., Ex/Em = 485/535 nm).

  • Analysis: Normalize the fluorescence signal to the amount of protein used. Express results as fold change relative to the vehicle control.

Assay 3.2: Colorimetric PARP Activity Assay

Principle: Poly (ADP-ribose) polymerases (PARPs) are activated by DNA damage and consume NAD⁺ to synthesize poly (ADP-ribose) chains on nuclear proteins, including themselves.[10][11] This assay measures PARP activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The incorporated biotin is then detected with streptavidin-HRP and a colorimetric substrate.

Protocol 3: PARP Activity Assay

  • Cell Treatment: Treat cells with this compound. To ensure robust PARP activation, co-treat with a low dose of a DNA-damaging agent (e.g., 100 µM H₂O₂) for the final 30 minutes of incubation.

  • Prepare Nuclear Extracts: Lyse cells and isolate nuclear extracts according to a standard protocol or a kit's instructions.

  • PARP Reaction:

    • Add equal amounts of nuclear extract to the wells of the histone-coated plate.

    • Add the reaction cocktail containing biotinylated NAD⁺.

    • Incubate for 60 minutes at room temperature to allow PARP to catalyze the reaction.

  • Detection:

    • Wash the wells to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate for 60 minutes.

    • Wash the wells again and add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction and read the absorbance at 450 nm.

  • Analysis: Express results as fold change in absorbance relative to the vehicle control.

Functional Confirmation: Real-Time Cellular Bioenergetics

The ultimate test of an NAD⁺ precursor is its ability to impact cellular metabolism. The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways—mitochondrial respiration and glycolysis—in real-time, providing a functional readout of metabolic health.[12][13][14]

Principle of Seahorse XF Analysis

The Seahorse XF Analyzer simultaneously measures the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[15] By injecting a series of metabolic inhibitors, the Mitochondrial Stress Test can dissect key parameters of mitochondrial function. An increase in NAD⁺ is expected to enhance mitochondrial function, leading to increased basal and maximal respiration.

Mitochondrial Stress Test Profile

G cluster_workflow Seahorse XF Mitochondrial Stress Test start Basal Respiration inj1 Injection 1: Oligomycin start->inj1 atp ATP-Linked Respiration inj1->atp Blocks ATP Synthase proton Proton Leak inj2 Injection 2: FCCP atp->inj2 max Maximal Respiration inj2->max Uncouples Respiration reserve Spare Respiratory Capacity inj3 Injection 3: Rotenone & Antimycin A max->inj3 non_mito Non-Mitochondrial Respiration inj3->non_mito Shuts down Complex I & III G cluster_primary Primary Efficacy cluster_downstream Downstream Validation cluster_functional Functional Outcome compound 5-Acetamidonicotinic Acid Treatment nad Increased Intracellular [NAD+] compound->nad Hypothesized Mechanism sirt Increased Sirtuin Activity nad->sirt Substrate for parp Increased PARP Activity nad->parp Substrate for meta Enhanced Mitochondrial Respiration (OCR) nad->meta Cofactor for Redox Reactions

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetamidonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic compound. As a key intermediate in medicinal chemistry, achieving a high-purity, high-yield synthesis is often critical. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the laboratory.

The most common synthetic route to this compound is the N-acylation of 5-Aminonicotinic acid. While seemingly straightforward, this reaction is fraught with potential challenges, from low conversion rates to difficult purification. This guide explains the causality behind these experimental hurdles and provides field-proven solutions.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequent problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is the most common issue and can stem from several factors, including incomplete reaction, side-product formation, or product loss during workup.

Potential Cause A: Incomplete Reaction The nucleophilicity of the amino group in 5-Aminonicotinic acid is reduced by the electron-withdrawing effect of the pyridine ring and the carboxylic acid group. This can lead to a sluggish or incomplete reaction.[1][2]

  • Recommended Action:

    • Optimize Base and Catalyst: Use a non-nucleophilic base like triethylamine or pyridine to deprotonate the carboxylic acid and activate the amine. For particularly stubborn reactions, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation.[3][4]

    • Acylating Agent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent (e.g., acetic anhydride or acetyl chloride) to drive the reaction to completion.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC).

Potential Cause B: Side-Product Formation The primary side reaction is the formation of a mixed anhydride by O-acylation of the carboxylic acid. Under harsh conditions, N,N-diacetylation can also occur.[1][5]

  • Recommended Action:

    • Temperature Control: Add the acylating agent slowly at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the mixture to warm to the optimal reaction temperature.[2] This minimizes the formation of undesired byproducts.

    • Choice of Acylating Agent: Acetic anhydride is generally preferred over acetyl chloride as it is less aggressive and the acetic acid byproduct is easier to manage than HCl.

Potential Cause C: Product Loss During Workup & Isolation this compound is an amphoteric molecule with some solubility in both aqueous and organic phases, leading to potential losses during extraction and precipitation.

  • Recommended Action:

    • Controlled Precipitation: After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of the product (typically around pH 3-4) to maximize precipitation.[6]

    • Extraction Strategy: If performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase and improve partitioning into the organic layer.[7] Perform multiple extractions with a suitable organic solvent like ethyl acetate.

Troubleshooting Summary Table: Low Yield
Potential Cause Recommended Action
Incomplete ReactionUse a base (e.g., triethylamine), add a catalyst (e.g., DMAP), use a slight excess of acylating agent, and monitor via TLC.[2][3][4]
Side Reactions (O-acylation, Diacetylation)Control temperature by adding reagents at 0 °C. Use acetic anhydride instead of acetyl chloride for milder conditions.[1][2][5]
Product Loss During WorkupCarefully adjust pH to ~3-4 for precipitation. Use brine during extractions to reduce aqueous solubility.[6][7]

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_completion Is reaction going to completion (TLC)? start->check_completion check_side_products Are there significant side products (TLC/NMR)? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Is product lost during workup/purification? check_side_products->check_workup No side_reactions Side Reactions check_side_products->side_reactions Yes loss_workup Workup Loss check_workup->loss_workup Yes solution_incomplete Optimize: - Add base/catalyst (TEA/DMAP) - Increase acylating agent eq. - Increase reaction time/temp incomplete->solution_incomplete solution_side_reactions Optimize: - Lower reaction temperature (0°C start) - Slow reagent addition - Use milder acylating agent side_reactions->solution_side_reactions solution_loss_workup Optimize: - Precise pH control for precipitation - Use brine for extractions - Multiple extractions loss_workup->solution_loss_workup

Caption: Troubleshooting workflow for low yield.

Question 2: I'm struggling to purify the final product. What are the best methods?

Purification is challenging due to the presence of unreacted starting material, acidic byproducts, and the product's zwitterionic character.

Problem A: Removing Unreacted 5-Aminonicotinic Acid The starting material has similar solubility properties to the product, making simple precipitation or recrystallization sometimes ineffective.

  • Recommended Action: Acid-Base Extraction This technique exploits the difference in acidity between the starting material's amino group and the product's amide group. A detailed protocol is provided in the "Experimental Protocols" section.[8]

Problem B: Removing Acetic Acid and Other Byproducts Residual acetic acid (from acetic anhydride) or coupling reagents can contaminate the final product.

  • Recommended Action: Aqueous Wash During the workup, washing the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) will neutralize and remove acidic impurities.[7] Be cautious to avoid making the solution too basic, which could risk hydrolyzing the amide.

Problem C: Recrystallization is Ineffective If the crude product is heavily contaminated, a single recrystallization may not be sufficient.

  • Recommended Action: Column Chromatography For high-purity material, column chromatography is the most robust method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A polar solvent system is required. A gradient of ethyl acetate and methanol is often effective. To prevent peak tailing, add a small amount (0.5-1%) of acetic acid to the eluent. This keeps the carboxylic acid group protonated and reduces its interaction with the silica.

Purification Workflow

G crude Crude Product extraction Acid-Base Extraction crude->extraction Minor Impurities recrystallization Recrystallization crude->recrystallization Moderate Impurities chromatography Column Chromatography crude->chromatography Significant Impurities or High Purity Needed pure Pure Product (>98%) extraction->pure recrystallization->pure chromatography->pure

Caption: General purification workflow options.

Question 3: Could my product be hydrolyzing during the workup?

Yes, amide hydrolysis is a valid concern, especially under harsh pH and temperature conditions.

  • Mechanism: The acetamido group can be cleaved under either strongly acidic or strongly basic conditions, reverting the product to 5-aminonicotinic acid.[9][10] The reaction is accelerated by heat.

  • Preventative Measures:

    • Avoid Strong Acids/Bases: Use mild bases like sodium bicarbonate for washes instead of sodium hydroxide. When acidifying to precipitate the product, use dilute HCl or H₂SO₄ and perform the addition at low temperatures (ice bath).[11]

    • Limit Heat Exposure: Avoid prolonged heating of the product in aqueous solutions during recrystallization or solvent removal.

    • pH Monitoring: Keep the pH in a moderately acidic to neutral range (pH 3-7) whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent: acetic anhydride or acetyl chloride? A: For this specific synthesis, acetic anhydride is generally recommended. It is less reactive than acetyl chloride, which helps to minimize side reactions like diacetylation.[1] The byproduct, acetic acid, is also less corrosive and easier to remove during workup than the HCl generated from acetyl chloride.

Q2: How can I effectively monitor the reaction using TLC? A: Use a polar eluent system, such as 10% methanol in dichloromethane (DCM) with 1% acetic acid. The starting material (5-aminonicotinic acid) is highly polar and will have a low Rf value. The product (this compound) is slightly less polar and will have a higher Rf. Visualize the spots using a UV lamp (254 nm). Staining with ninhydrin can also be used to specifically detect the primary amine of the starting material, which will appear as a colored spot.

Q3: What are the primary safety considerations for this synthesis? A:

  • Acylating Agents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Bases: Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.

  • Exothermic Reaction: The acylation reaction can be exothermic. Always add reagents slowly and with cooling to maintain control of the reaction temperature.[2]

Q4: What analytical methods are best for final product characterization and purity assessment? A: A combination of methods is ideal for unambiguous characterization.

Method Purpose Expected Observations
¹H NMR Structural ConfirmationSignals for the pyridine ring protons, a singlet for the acetyl methyl group (~2.1 ppm), and an amide N-H proton.
HPLC Purity AssessmentA single major peak for the product. The method can be optimized to separate starting material and potential impurities.[12][13]
LC-MS Identity ConfirmationProvides the molecular weight of the product, confirming the correct mass for C₈H₈N₂O₃ (180.16 g/mol ).[12]
Melting Point Purity IndicationA sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on lab-specific conditions and reagent purity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Aminonicotinic acid (1.0 eq).

  • Dissolution: Add a suitable solvent such as pyridine or a mixture of acetic acid and water. Stir to dissolve or suspend the starting material.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq.) to the cooled mixture dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into cold water or onto ice to precipitate the crude product and quench excess acetic anhydride.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove residual acids.

  • Drying: Dry the crude product under vacuum to yield this compound. Further purification is typically required.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing unreacted 5-aminonicotinic acid.[8]

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently. The this compound will deprotonate and move to the aqueous layer. The less acidic starting material may remain in the organic layer or at the interface.

  • Separation: Separate the layers. Collect the aqueous layer.

  • Washing: Wash the organic layer again with NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH is approximately 3. The pure product will precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Final Steps: Wash the collected solid with cold deionized water and dry under vacuum.

References

Technical Support Center: Optimizing Reaction Yield for 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis and optimization of 5-Acetamidonicotinic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important nicotinic acid derivative. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reaction outcomes effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address common challenges encountered in the laboratory.

Core Synthesis Pathway: Acetylation of 5-Aminonicotinic Acid

The most common and direct route to this compound is the N-acylation of 5-Aminonicotinic acid.[1] This reaction involves the formation of an amide bond between the amino group of the starting material and an acetylating agent. Acetic anhydride is a frequently used reagent for this transformation due to its reactivity and cost-effectiveness.[2]

Reaction_Scheme cluster_reactants Reactants cluster_products Products 5-ANA 5-Aminonicotinic Acid reagents Pyridine (Base) Heat (Optional) 5-ANA->reagents Ac2O Acetic Anhydride Ac2O->reagents 5-AANA This compound AcOH Acetic Acid reagents->5-AANA reagents->AcOH

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound. We provide explanations for the potential causes and actionable solutions to improve your reaction yield and product purity.

Category 1: Low or No Product Yield

Question 1: My reaction shows very low conversion to the desired product, or no product at all. What are the primary causes?

Low or non-existent product yield is a frequent issue in amide bond formation. The root causes often fall into three categories: issues with the starting materials, suboptimal reaction conditions, or deactivation of the nucleophilic amine.[3]

  • Cause A: Poor Quality of 5-Aminonicotinic Acid: The starting material, 5-Aminonicotinic acid, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.[4] If it exists predominantly as a zwitterion or is protonated by residual acid from its own synthesis, the nucleophilicity of the amino group will be drastically reduced.

    • Solution: Ensure your starting material is neutral. You can wash it with a very dilute base and then with water, followed by thorough drying. Alternatively, ensure the reaction includes a suitable base to deprotonate the ammonium salt in situ.[5]

  • Cause B: Inactive Acetylating Agent: Acetic anhydride is susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it will convert to acetic acid, rendering it ineffective for acetylation.

    • Solution: Use a fresh bottle of acetic anhydride or distill it prior to use. Always handle it in a dry environment.

  • Cause C: Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: While some acetylations can be performed neat (solvent-free), using a polar aprotic solvent like DMF can help solubilize the starting material.[2][6] Gently heating the reaction (e.g., to 60 °C) can increase the reaction rate, though excessive heat may lead to side products.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I'm observing the formation of multiple unexpected spots on my TLC plate. What are the likely side reactions?

The presence of multiple spots indicates the formation of byproducts. Identifying these is key to mitigating their formation.

  • Side Reaction A: Di-acetylation or Polymerization: While less common for this specific substrate, highly forcing conditions could potentially lead to more complex reactions.

  • Side Reaction B: Hydrolysis of the Product: If there is excess water in the reaction and the conditions are acidic or basic, the newly formed amide bond in this compound can be hydrolyzed back to 5-Aminonicotinic acid.[8][9]

    • Solution: Ensure all reagents and glassware are dry. Use an anhydrous solvent if applicable. Quench the reaction carefully and avoid prolonged exposure to strongly acidic or basic conditions during workup.[6]

Troubleshooting_Workflow start_node Low or No Yield Observed decision_node1 Are starting materials pure and active? start_node->decision_node1 Check Starting Materials decision_node decision_node process_node process_node end_node Re-run Optimized Reaction decision_node2 Are reaction conditions (solvent, temp, base) optimal? decision_node1->decision_node2 Yes process_node1 Purify 5-Aminonicotinic Acid. Use fresh/distilled Acetic Anhydride. decision_node1->process_node1 No decision_node3 Is workup/purification causing product loss? decision_node2->decision_node3 Yes process_node2 Use anhydrous polar aprotic solvent. Add a non-nucleophilic base (e.g., Pyridine). Consider gentle heating (e.g., 60°C). decision_node2->process_node2 No process_node1->end_node process_node3 Adjust pH carefully during extraction. Avoid strong acids/bases. Use appropriate recrystallization solvent. decision_node3->process_node3 Yes process_node4 Consult advanced literature for alternative coupling agents. decision_node3->process_node4 No process_node2->end_node process_node3->end_node

Caption: A logical workflow for troubleshooting low reaction yield.

Category 2: Product Purification and Purity

Question 3: I have confirmed product formation, but I'm struggling to isolate it cleanly from the reaction mixture. What is the best purification strategy?

Purifying nicotinic acid derivatives can be challenging due to their high polarity and amphoteric nature.[4] Standard extraction and chromatography methods may be inefficient without careful pH control.

  • Strategy A: pH-Mediated Precipitation/Extraction: The key is to leverage the different pKa values of the product, starting material, and byproducts.

    • Remove Excess Acetic Anhydride: Quench the reaction by carefully adding water (exothermic). The excess acetic anhydride will hydrolyze to acetic acid.

    • Acidify to Precipitate: Cool the reaction mixture in an ice bath and slowly add a strong acid (e.g., HCl) to adjust the pH to approximately 2.5-3.0.[10][11] At this pH, the carboxylic acid group of this compound will be protonated, reducing its aqueous solubility and causing it to precipitate. The unreacted 5-Aminonicotinic acid may also precipitate.

    • Filter and Wash: Collect the solid precipitate by filtration. Wash the solid with cold water to remove water-soluble impurities.

    • Recrystallization: The most effective final purification step is often recrystallization. Water or an ethanol/water mixture is a good starting point.[12] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly, which should yield pure crystals of the product.

  • Strategy B: Column Chromatography (If Necessary): If precipitation and recrystallization are insufficient, column chromatography can be used. However, the polarity of the compound requires polar mobile phases.

    • System: A silica gel column with a mobile phase gradient of dichloromethane and methanol is often effective. Adding a small amount of acetic acid to the mobile phase can help suppress the ionization of the carboxylic acid group and improve peak shape.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Researchers should monitor the reaction and may need to optimize based on their specific laboratory conditions.

Table 1: Reagents and Quantities
ReagentMolar Mass ( g/mol )AmountMolar Equivalents
5-Aminonicotinic Acid138.125.0 g1.0
Acetic Anhydride102.094.8 mL (5.2 g)1.4
Pyridine79.1010 mLSolvent/Base
Deionized Water18.02~100 mLFor Workup
6M Hydrochloric Acid36.46As neededFor pH Adjustment
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of 5-Aminonicotinic acid.

  • Reagent Addition: Add 10 mL of pyridine to the flask. Stir the suspension. Slowly add 4.8 mL of acetic anhydride to the mixture dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C using an oil bath. Stir at this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS (approximately 2-4 hours).

  • Quenching: Once the reaction is complete (disappearance of starting material), remove the flask from the heat and allow it to cool to room temperature.

  • Workup - Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate may form.

  • pH Adjustment: Continue stirring and slowly add 6M HCl dropwise to adjust the pH of the solution to ~3.0. This should cause the product to precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Recrystallization): Transfer the crude, dry solid to a beaker. Add a minimal amount of hot water or an ethanol/water mixture to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.

Understanding Key Parameter Relationships

Optimizing yield is a multifactorial process. The interplay between temperature, pH, and reagent stoichiometry is crucial for maximizing product formation while minimizing side reactions.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield + (to optimum) SideRxn Side Reactions (e.g., Hydrolysis) Temp->SideRxn + (if too high) pH Reaction pH (Base Presence) pH->Yield + (activates amine) pH->SideRxn - (prevents protonation) Reagent Reagent Stoichiometry (Ac2O excess) Reagent->Yield + (drives equilibrium) Purity Purity Reagent->Purity - (if excessive) SideRxn->Yield - SideRxn->Purity -

References

Technical Support Center: Purification of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Acetamidonicotinic acid (5-AANA). We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 5-AANA.

Q1: What is the most effective initial strategy for purifying crude this compound from a reaction mixture?

For most common synthetic routes, recrystallization is the most effective and scalable initial purification technique.[1] 5-AANA is a solid crystalline compound, and its structure—containing a carboxylic acid, an amide, and a pyridine ring—lends itself to significant solubility changes with temperature in appropriate polar solvents. This method is generally preferred over chromatography for initial bulk purification due to its efficiency, cost-effectiveness, and ability to yield highly pure crystalline material when optimized.

Q2: What are the most likely impurities I will encounter, and how do they affect my purification choice?

The primary impurities depend on the synthetic pathway but typically include:

  • Unreacted Starting Material: Most commonly, this is 5-aminonicotinic acid. Its presence is problematic because its polarity and structural similarity to 5-AANA can lead to co-precipitation or similar chromatographic behavior.

  • Hydrolysis Product: The acetamido group on 5-AANA can undergo acid- or base-catalyzed hydrolysis to revert to 5-aminonicotinic acid, especially if exposed to harsh pH conditions or elevated temperatures for prolonged periods.[2][3][4]

  • Over-Oxidation Products: If the synthesis involves oxidation (e.g., from a methyl or other oxidizable group at the 5-position), by-products like pyridine-3,5-dicarboxylic acid could be present.[5]

  • Residual Reagents: Catalysts, coupling agents (like EDC), or bases (like DMAP) may persist in the crude product.[6]

Understanding these impurities is critical. For instance, the presence of the more basic 5-aminonicotinic acid or acidic dicarboxylic acid suggests that a pH-mediated purification or extraction step prior to recrystallization could be highly beneficial.

Q3: How does pH critically influence the purification of this compound?

The pH of the aqueous solution is a critical parameter that governs the solubility and crystalline form of 5-AANA.[7] The molecule has an acidic carboxylic acid group and a weakly basic pyridine nitrogen.

  • At low pH (acidic): The pyridine nitrogen is protonated, forming a cationic species (LH₂⁺). This significantly increases its solubility in aqueous media.

  • At high pH (basic): The carboxylic acid is deprotonated, forming an anionic species (L⁻). This also increases its solubility in water.

  • Near the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, where it exhibits its minimum solubility .

This behavior is the cornerstone of a powerful purification technique. By dissolving the crude product at a high or low pH to remove insoluble non-ionic impurities and then carefully adjusting the pH back to the pI, 5-AANA can be selectively precipitated in high purity.[5][8]

Q4: When should I choose column chromatography over recrystallization?

While recrystallization is ideal for bulk purification, column chromatography is warranted under several conditions:

  • Structurally Similar Impurities: If impurities have very similar solubility profiles to 5-AANA, making separation by recrystallization ineffective.

  • Trace Impurities: To remove small amounts of persistent impurities to achieve very high purity (>99.5%) for analytical standards or final drug substance.

  • Amorphous or Oily Products: If the crude product fails to crystallize, chromatography can be used to isolate the compound.

  • Small-Scale Purification: For quantities in the milligram range, chromatography is often faster and more efficient than optimizing a recrystallization.

Ion-exchange chromatography can be particularly effective, exploiting the acidic and basic handles of the molecule and its likely impurities.[9][10]

Part 2: Troubleshooting and Optimization Guide

This guide addresses specific experimental failures in a question-and-answer format.

Issue 1: I'm getting very low yield after recrystallization.

Symptom: After cooling and filtering, very little or no crystalline product is recovered.

Possible Causes & Solutions

CauseScientific Explanation & Troubleshooting Steps
Incorrect Solvent Choice The ideal solvent should dissolve 5-AANA poorly at low temperatures but completely at elevated temperatures.[11] If the compound is too soluble at room temperature, it will not precipitate upon cooling. Solution: Perform a solvent screen (see Protocol 3) to identify a more suitable solvent or mixed-solvent system. Based on analogous compounds, polar protic solvents are a good starting point.[12][13]
Excessive Solvent Volume Using too much solvent will keep the compound in solution even after cooling, drastically reducing recovery. The goal is to create a saturated solution at the solvent's boiling point.[11] Solution: After dissolving the crude product in a minimal amount of boiling solvent, if no crystals form upon cooling, reduce the solvent volume by boiling it off (in a fume hood) and attempt to cool again.
Premature Crystallization If the product crystallizes too quickly in the hot solution (e.g., during hot filtration), it can be lost. This happens if the solution cools down before passing through the filter. Solution: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent just before filtering to ensure everything remains dissolved.
Cooling Rate is Too Rapid Crash cooling by placing the flask directly in an ice bath can lead to the formation of very fine, powdery crystals or co-precipitation of impurities. Slow cooling is essential for growing larger, purer crystals.[1] Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Only after it has reached ambient temperature should it be placed in an ice bath to maximize precipitation.

Issue 2: My purified product is still impure according to HPLC or NMR analysis.

Symptom: Analysis of the recrystallized material shows significant peaks corresponding to starting materials or by-products.

Possible Causes & Solutions

CauseScientific Explanation & Troubleshooting Steps
Co-precipitation of Impurities If an impurity has a similar solubility profile and structure, it can be incorporated into the crystal lattice of the product. This is common when trying to remove 5-aminonicotinic acid from 5-AANA. Solution 1 (pH Adjustment): Exploit the difference in basicity. Dissolve the crude solid in a dilute basic solution (e.g., aq. NaHCO₃). 5-AANA and any acidic impurities will dissolve. The more basic 5-aminonicotinic acid may be less soluble or can be separated by subsequent pH manipulation. Filter, then re-acidify the filtrate to the pI to precipitate the pure 5-AANA (see Protocol 2).[5] Solution 2 (Solvent System): A single solvent may not be sufficient. Try a mixed-solvent system (e.g., ethanol/water, DMF/ethyl acetate) where the solubility difference between the product and impurity is maximized.[11][12]
Amide Hydrolysis During Purification If purification is performed in a strongly acidic or basic solution at high temperatures, the acetamido group can hydrolyze, re-forming the 5-aminonicotinic acid impurity.[3] Solution: Minimize the time the compound spends in harsh pH conditions, especially when heated. Use milder bases like sodium bicarbonate instead of sodium hydroxide where possible. If using strong acid/base, perform the dissolution step at or near room temperature if feasible.
Incomplete Removal of Mother Liquor The filtered crystals remain wet with the mother liquor, which contains the dissolved impurities. If not washed properly, these impurities will contaminate the final product. Solution: After filtration, wash the filter cake with a small amount of ice-cold fresh recrystallization solvent. This will wash away the mother liquor without dissolving a significant amount of the product. Ensure the crystals are thoroughly dried under vacuum.

Issue 3: My product "oils out" instead of forming crystals.

Symptom: Upon cooling, a liquid or waxy layer separates from the solvent instead of solid crystals.

Possible Causes & Solutions

CauseScientific Explanation & Troubleshooting Steps
High Impurity Concentration The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oiling out") rather than crystallizing. Solution: First, attempt a pre-purification step. This could be an acid-base extraction or a quick filtration through a small plug of silica gel to remove the most dissimilar impurities. Then, attempt the recrystallization again.
Solution is Too Concentrated If the solution is supersaturated to an extreme degree, the kinetics may favor the formation of an amorphous oil over an ordered crystal lattice. Solution: Add a small amount of additional hot solvent to the oiled-out mixture to achieve full dissolution again. Then, attempt to cool the slightly more dilute solution very slowly.
Poor Solvent Choice Some solvents may not be conducive to crystal lattice formation for a particular compound. Solution: Try a different solvent or a mixed-solvent system. Sometimes, adding a "poor" solvent dropwise to a solution of the compound in a "good" solvent at room temperature can induce crystallization. For example, add water slowly to a solution of 5-AANA in ethanol.[11]
Lack of Nucleation Sites Crystallization requires an initial nucleation event. Spontaneous nucleation may not occur in a very clean flask. Solution: Induce crystallization by scratching the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous successful batch.[11]

Part 3: Core Experimental Protocols

Protocol 1: Standard Recrystallization Workflow

  • Solvent Selection: Choose an appropriate solvent where 5-AANA is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (see Table 1). Ethanol or an ethanol/water mixture is a good starting point.[12]

  • Dissolution: Place the crude 5-AANA in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at a rolling boil. Add the solvent in small portions, allowing the solution to return to a boil each time.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a receiving flask. Add a small excess of hot solvent (~5%) to the boiling solution to prevent premature crystallization and pour it quickly through the filter.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small portion of ice-cold recrystallization solvent to rinse away residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: pH-Mediated Purification

This protocol is designed to remove basic impurities like 5-aminonicotinic acid.

  • Dissolution: Suspend the crude product in water. Add a 1M solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the solid completely dissolves and the pH is ~8-9.

  • Filtration: If any solid remains (non-acidic impurities), filter them off.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add a 1M HCl solution dropwise with vigorous stirring. The 5-AANA will begin to precipitate as the pH approaches its isoelectric point (typically around pH 3-5). Monitor the pH with a pH meter or pH paper.

  • Isolation: Once precipitation is complete, continue stirring in the ice bath for 30 minutes. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying. Dry the product under high vacuum.

Part 4: Data and Visualization

Table 1: Qualitative Solubility Profile of this compound This profile is inferred from the chemical structure and data on analogous compounds. Experimental verification is recommended (see Protocol 3 in the full guide).

Solvent ClassExample SolventsPredicted SolubilityRationale & Notes
Polar Protic Water, Ethanol, MethanolSparingly Soluble (Cold), Soluble (Hot)The carboxylic acid and amide groups can hydrogen bond. Good candidates for recrystallization.[13][14]
Polar Aprotic Dimethylformamide (DMF), DMSOSolubleStrong dipole moments can solvate the polar functional groups effectively.[12] Useful for reactions, but difficult to remove.
Ethers Diethyl Ether, THFSparingly Soluble to InsolubleThe molecule's high polarity limits its solubility in less polar ethers.[6]
Halogenated Dichloromethane (DCM)Sparingly Soluble to InsolubleInsufficient polarity to effectively dissolve the hydrogen-bonding functional groups.
Non-Polar Hexanes, TolueneInsolubleThe polar nature of 5-AANA makes it immiscible with non-polar solvents. Useful as anti-solvents.

Workflow and Troubleshooting Diagrams

G cluster_prep Preparation cluster_main Purification Workflow cluster_analysis Analysis crude Crude 5-AANA solvent_screen Solvent Screening (Protocol 3) crude->solvent_screen choose_solvent Select Optimal Solvent/System solvent_screen->choose_solvent dissolve 1. Dissolve in Min. Hot Solvent choose_solvent->dissolve hot_filter 2. Hot Filter (if needed) dissolve->hot_filter cool 3. Slow Cool & Crystallize hot_filter->cool isolate 4. Isolate & Wash (Vacuum Filtration) cool->isolate dry 5. Dry Under Vacuum isolate->dry analysis Purity Analysis (HPLC, NMR) dry->analysis pure_product Pure Product analysis->crude <99% Pure (Re-process) analysis->pure_product >99% Pure T act act res res start Purification Failed? q1 What is the primary issue? start->q1 low_yield Low Yield q1->low_yield impure Still Impure q1->impure oiled_out Oiled Out q1->oiled_out q2 Used too much solvent? low_yield->q2 q3 Impurity co-precipitated? impure->q3 q4 Solution too concentrated? oiled_out->q4 act1 Reduce solvent volume and re-cool q2->act1 Yes act4 Try a different solvent system q2->act4 No act2 Perform pH-mediated purification (Protocol 2) q3->act2 Yes q3->act4 No act3 Add more solvent, re-heat, and cool slower q4->act3 Yes act5 Induce with seed crystal or scratching q4->act5 No res1 Yield Improved act1->res1 res2 Purity Improved act2->res2 res3 Crystals Formed act3->res3 act4->start Re-attempt act5->res3

References

Technical Support Center: Stability of 5-Acetamidonicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Acetamidonicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results.

Introduction: Why Stability Matters

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in various research and development applications. Like many complex organic molecules, its chemical integrity in solution can be compromised by several environmental factors. Degradation of the parent compound can lead to a loss of biological activity, the formation of confounding impurities, and inaccurate quantification in analytical assays. This guide provides a systematic approach to identifying, understanding, and mitigating stability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The most significant degradation pathway is the hydrolysis of the amide bond, which cleaves the acetyl group. This reaction yields 5-aminonicotinic acid and acetic acid as the primary degradation products. This hydrolysis can be catalyzed by both acidic and basic conditions[1][2][3].

Q2: What are the key factors that influence the stability of this compound solutions?

A2: The stability is primarily influenced by three main factors:

  • pH: The rate of amide hydrolysis is highly pH-dependent. Both strongly acidic and strongly alkaline conditions will significantly accelerate degradation compared to a near-neutral pH[4][5][6].

  • Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Storing solutions at elevated temperatures will lead to faster decomposition[7][8][9][10].

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is a standard practice to evaluate the photostability of pharmaceutical compounds as per ICH guidelines[11][12][13].

Q3: What are the recommended solvents for dissolving this compound?

A3: Based on its structure, which includes a carboxylic acid, a pyridine ring, and an amide group, common solvents like water, dimethyl sulfoxide (DMSO), and ethanol are likely suitable. However, the compound's solubility and stability are highly dependent on the pH of the aqueous solution[14][15]. It is imperative for researchers to experimentally verify both solubility and stability in their specific solvent system and experimental conditions before proceeding.

Q4: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A4: To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary, adhere to the following guidelines:

  • Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C to -80 °C) temperatures[9].

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light[12][16].

  • pH Control: If compatible with your experimental design, buffer the solution to a near-neutral pH (pH 6-8) where the amide bond is generally most stable.

  • Container: Use tightly sealed, inert containers to prevent solvent evaporation and contamination.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles, as these can sometimes accelerate degradation or cause the compound to precipitate. Aliquoting the stock solution into single-use volumes is highly recommended.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My HPLC analysis shows a rapid decrease in the this compound peak area over a short period.

  • Symptom: You prepare a fresh solution, but within hours, the peak corresponding to this compound in your HPLC chromatogram is significantly smaller, and a new, more polar peak appears and grows over time.

  • Analysis: This is a classic sign of chemical degradation, most likely hydrolysis. The troubleshooting workflow below can help you pinpoint the cause.

G A Rapid Loss of Parent Compound Detected B Check Solution pH A->B C Is pH < 5 or > 8? B->C D Adjust pH to Neutral (6-8) or Perform pH-Rate Profile Study C->D Yes E Check Temperature Conditions C->E No K Problem Resolved D->K F Is solution stored/used at >25°C? E->F G Prepare/Store Solutions at 2-8°C or on Ice F->G Yes H Check for Light Exposure F->H No G->K I Is solution in a clear container? H->I J Use Amber Vials or Protect from Light with Foil I->J Yes I->K No, contact support J->K

Caption: Troubleshooting workflow for rapid compound degradation.

Issue 2: A major, unexpected peak has appeared in my chromatogram. How do I identify it?

  • Symptom: You observe a new, consistent peak in your analysis of stressed or aged samples.

  • Analysis: This is likely a degradation product. For this compound, the primary suspect is 5-aminonicotinic acid, the product of hydrolysis.

  • Identification Strategy:

    • Forced Degradation: Perform a forced degradation study (see Protocol 1 below). Subjecting the compound to mild acid and base conditions should selectively increase the peak corresponding to the hydrolysis product.

    • LC-MS Analysis: The most definitive method is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of 5-aminonicotinic acid (C₆H₆N₂O₂) is approximately 138.12 g/mol . Comparing the mass of the unknown peak to this value can confirm its identity.

    • Reference Standard: If available, co-inject a certified reference standard of 5-aminonicotinic acid with your sample. If the retention times match, the identity is confirmed.

Issue 3: The compound is difficult to dissolve or precipitates from solution over time.

  • Symptom: The solid material does not fully dissolve, or a previously clear solution becomes cloudy or forms a precipitate.

  • Analysis: This is a solubility issue, which for an ionizable molecule like this compound, is often pH-dependent[14][15].

  • Solutions:

    • pH Adjustment: The molecule has both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group. Its net charge, and therefore its aqueous solubility, will change dramatically with pH. Systematically adjust the pH of your solvent to find the point of maximum solubility. Often, this is at a pH where the molecule is fully ionized (either as a carboxylate or a protonated pyridine).

    • Solvent System: If pH adjustment is not an option or is ineffective, consider using a co-solvent system. Adding a small percentage of an organic solvent like DMSO or ethanol to your aqueous buffer can improve solubility.

    • Check Concentration: You may be attempting to create a supersaturated solution. Verify the solubility limit in your chosen solvent and work at a concentration below that limit.

Data Presentation & Key Parameters

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 82817-65-0[17][18][19]
Molecular Formula C₈H₈N₂O₃[18][19]
Molecular Weight 180.16 g/mol [18]
Appearance White to off-white solidGeneral
Storage Temp. 2-8 °C (Solid)[17]

Table 2: Summary of Stability-Influencing Factors and Recommended Controls

FactorRiskRecommended Control & Rationale
pH High risk of hydrolysis outside neutral range.Maintain solution pH between 6 and 8. The amide bond is generally least susceptible to acid or base-catalyzed hydrolysis in this range.
Temperature High risk of accelerated degradation.Prepare, handle, and store solutions at low temperatures (2-8°C). This slows down the kinetic rate of all degradation reactions.
Light Potential for photodegradation.Use amber vials or wrap containers in foil. This prevents high-energy photons from initiating degradative photochemical reactions[11][13].
Oxygen Low to moderate risk of oxidation.While the acetamido group is stable, the pyridine ring can be susceptible. If oxidation is suspected, consider de-gassing solvents.
Experimental Protocols
Protocol 1: Forced Degradation Study for Degradation Pathway Elucidation

This study is essential for identifying potential degradation products and establishing the specificity of your analytical method[4][20].

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acid Hydrolysis (0.1 M HCl, 60°C, 4h) A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 2h) A->C D Oxidation (3% H2O2, RT, 24h) A->D E Thermal (80°C, 48h) A->E F Photolytic (ICH Q1B conditions) A->F G Neutralize (B & C) Dilute all samples B->G C->G D->G E->G F->G H Analyze by Stability- Indicating HPLC Method G->H

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature, protected from light.

    • Thermal Stress: Incubate an aliquot of the stock solution in an oven at 80°C.

    • Photostability: Expose an aliquot in a photochemically transparent container to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[11][12][13]. Prepare a "dark" control by wrapping an identical vial in aluminum foil.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, a "dark" control, and an unstressed control (T=0) using a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.

Table 3: Example HPLC Method Parameters for Stability Analysis

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for moderately polar aromatic acids[21].
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the carboxylic acid, leading to sharp peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 90% B over 10-15 minA gradient is crucial to elute the parent compound and any potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times and improves peak shape.
Detection (UV) ~260 nmBased on the UV absorbance of the pyridine ring structure. An optimal wavelength should be determined by scanning.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity.

Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity . This is confirmed by analyzing the samples from the forced degradation study (Protocol 1) and demonstrating that all degradation peaks are well-resolved from the parent compound peak.

Primary Degradation Pathway

The principal mechanism of degradation for this compound in solution is hydrolysis, which can be catalyzed by either acid or base.

Caption: Primary hydrolysis pathway of this compound.

This reaction is critical to monitor as the formation of 5-aminonicotinic acid changes the physicochemical and potentially the biological properties of the solution.

References

Identification of byproducts in 5-Acetamidonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Acetamidonicotinic Acid

Introduction:

This compound is a valuable building block in pharmaceutical and materials science research. Its synthesis, typically achieved by the acetylation of 5-aminonicotinic acid, is a cornerstone reaction. While seemingly straightforward, this nucleophilic acyl substitution is often accompanied by the formation of various byproducts that can complicate purification and compromise final product purity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering researchers to identify, mitigate, and eliminate common impurities encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: The most prevalent and cost-effective method is the N-acetylation of 5-aminonicotinic acid using acetic anhydride.[1][2] While efficient, this reaction can generate several key byproducts depending on the reaction conditions. The primary impurities include unreacted starting material (5-aminonicotinic acid), a hydrolysis product (acetic acid), and potentially over-acetylated or other side-reaction products.

Q2: My final product shows a low melting point and broad peaks in NMR analysis. What is the likely cause?

A2: This is a classic sign of impurities. The presence of residual starting material or byproducts like acetic acid can depress the melting point and cause peak broadening in NMR spectra. A definitive identification of these impurities is crucial and can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q3: Can I use acetyl chloride instead of acetic anhydride?

A3: Yes, acetyl chloride is a more reactive acetylating agent.[4] However, its high reactivity also means it is highly susceptible to hydrolysis and generates hydrochloric acid (HCl) as a byproduct, which can complicate the reaction workup and potentially lead to unwanted side reactions if not properly neutralized.[5] For this reason, acetic anhydride is often preferred for its more manageable reactivity.[1]

Section 2: Troubleshooting Guide: Identification & Mitigation of Byproducts

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: An Additional Peak Detected in HPLC with a Shorter Retention Time than the Starting Material.

Question: My HPLC chromatogram shows a significant peak eluting before my starting material, 5-aminonicotinic acid. I suspect it's a hydrolysis byproduct. How can I confirm this and prevent its formation?

Answer:

  • Plausible Cause: The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the starting material, 5-aminonicotinic acid.[6] However, the peak you are observing is likely the other hydrolysis product, acetic acid , which is generated from the excess acetic anhydride reacting with water during the reaction or workup.[7] Acetic acid is highly polar and will have a short retention time on a reverse-phase HPLC column.

  • Identification Protocol:

    • Spiking Experiment: Prepare a standard solution of acetic acid and "spike" (add a small amount to) your sample. Re-run the HPLC analysis. If the height or area of the unknown peak increases, it confirms the peak as acetic acid.

    • LC-MS Analysis: Analyze the sample via LC-MS. The mass spectrometer will detect a peak with an m/z corresponding to the molecular weight of acetic acid (60.05 g/mol ) or its corresponding ion.

  • Mitigation Strategy:

    • Anhydrous Conditions: Ensure your starting materials and solvent are as dry as possible. Acetic anhydride reacts readily with water.[1][7]

    • Controlled Workup: During the workup, quench the reaction by slowly adding it to ice-cold water. This will hydrolyze the excess acetic anhydride to acetic acid, which can then be removed more effectively during purification.

    • Purification: Acetic acid can typically be removed by recrystallization or by washing the solid product with a solvent in which acetic acid is soluble but your desired product is not.

Issue 2: A Byproduct with a Mass of M+42 is Detected by LC-MS.

Question: My LC-MS analysis shows a peak with a mass that is 42 units higher than my product's mass (180.16 g/mol ). What could this impurity be?

Answer:

  • Plausible Cause: This M+42 peak strongly suggests the formation of a di-acetylated byproduct . The mass difference of 42 corresponds to the addition of an acetyl group (CH₃CO). This can occur if the carboxylic acid group of either the starting material or the product is converted into a mixed anhydride by reacting with acetic anhydride.

  • Identification Workflow:

    start Observe M+42 Peak in LC-MS check_nmr Analyze 1H NMR Spectrum start->check_nmr Hypothesize Di-acetylation check_ir Analyze FT-IR Spectrum check_nmr->check_ir Look for anhydride carbonyl (1820 & 1750 cm-1) confirm Structure Confirmed: 5-Acetamido-nicotinic acetic anhydride check_ir->confirm Confirm structural features

    Caption: Workflow for identifying the di-acetylated byproduct.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of acetic anhydride. Using a large excess significantly increases the likelihood of this side reaction.[8]

    • Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or slightly above). Higher temperatures can provide the activation energy needed for the less reactive carboxylic acid to react.

    • Selective Hydrolysis: During workup, adding a mild aqueous base (like sodium bicarbonate solution) can selectively hydrolyze the more labile mixed anhydride back to the carboxylic acid without significantly affecting the more stable amide bond.

Issue 3: The Presence of Unreacted 5-Aminonicotinic Acid in the Final Product.

Question: Even after a long reaction time, I still see a significant amount of the starting material, 5-aminonicotinic acid, in my crude product. How can I drive the reaction to completion?

Answer:

  • Plausible Causes:

    • Insufficient Acetylating Agent: The stoichiometry of acetic anhydride might be too low.

    • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Deactivation of Amine: The basicity of the amine might be reduced, slowing down the reaction.

  • Troubleshooting & Optimization:

Parameter Problem Recommended Action & Rationale
Stoichiometry Incomplete conversion.Increase the equivalents of acetic anhydride to 1.2-1.5 eq. This ensures enough reagent is present to react with all the starting material, accounting for any minor hydrolysis.
Temperature Reaction is too slow.Gently heat the reaction mixture to 50-60°C. This increases the reaction rate without promoting significant byproduct formation. Monitor progress by TLC or HPLC.
Catalyst Slow nucleophilic attack.Consider adding a catalytic amount of a base like pyridine or triethylamine. The base can act as a nucleophilic catalyst, activating the acetic anhydride and increasing the reaction rate.[9]

Section 3: Key Analytical & Purification Protocols

Protocol 1: HPLC-UV Method for In-Process Reaction Monitoring

This protocol is designed for rapid assessment of reaction completion and byproduct formation.

  • System: High-Performance Liquid Chromatography with UV detection.

  • Column: C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Expected Elution Order: Acetic Acid -> 5-Aminonicotinic Acid -> this compound.

Protocol 2: Purification by Recrystallization

This is an effective method for removing most common byproducts.

  • Solvent Selection: Identify a suitable solvent system. A mixture of ethanol and water is often effective. The product should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Reaction Pathway Overview

The following diagram illustrates the primary synthesis route and the formation of key byproducts.

SM 5-Aminonicotinic Acid Product This compound (Desired Product) SM->Product N-Acetylation Reagent Acetic Anhydride (CH3CO)2O Reagent->Product BP1 Acetic Acid (Hydrolysis Byproduct) Reagent->BP1 Hydrolysis BP2 Di-acetylated Byproduct (Mixed Anhydride) Reagent->BP2 Product->BP2 Over-acetylation (Excess Reagent) Water Water (H2O) Water->BP1

Caption: Synthesis of this compound and key byproduct pathways.

References

Technical Support Center: Improving the Solubility of 5-Acetamidonicotinic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 5-Acetamidonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Poor solubility is a common hurdle in bioassays, leading to data variability, underestimated potency, and inaccurate structure-activity relationships (SAR)[1]. This guide provides a series of troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you achieve consistent and reliable results.

Section 1: Understanding the Molecule - Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the chemical nature of this compound. Its structure contains both a carboxylic acid and an amide functional group on a pyridine ring, which dictates its solubility behavior.

PropertyValue / StructureSource / Rationale
Chemical Structure This compound
Molecular Formula C₈H₈N₂O₃Sinfoo Biotech[2]
Molecular Weight 180.16 g/mol Sinfoo Biotech[2]
Estimated pKa ~3.0 - 4.5The carboxylic acid group is the primary acidic proton. Its acidity is increased (lower pKa) by the electron-withdrawing effects of the pyridine ring, compared to a simple carboxylic acid like acetic acid (pKa ~4.75)[3][4]. The exact value is comparable to other nicotinic acid derivatives[5].

The presence of the ionizable carboxylic acid group is the key to overcoming solubility issues. By manipulating the pH of the solution, we can dramatically alter the charge state of the molecule and, consequently, its solubility in aqueous media[6].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to prepare a stock solution of this compound?

For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds used in drug discovery[1]. For nicotinic acid, a structurally similar parent compound, DMSO provides the highest solubility compared to other common lab solvents like ethanol or water[7][8].

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do?

This is a very common issue known as "compound precipitation upon dilution." While the compound is soluble in 100% DMSO, its solubility can drop dramatically when the DMSO is diluted into an aqueous buffer, causing the compound to crash out of solution[1]. This will lead to an inaccurate final concentration in your assay.

To resolve this, you have several options which are detailed in Section 3:

  • Optimize the dilution protocol.

  • Use pH modification to create a more soluble species.

  • Employ in-well sonication to help redissolve the compound[1].

Q3: What is the maximum concentration of DMSO I can use in my bioassay?

The tolerance for DMSO is assay-dependent, particularly for cell-based assays where it can be toxic at higher concentrations. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, although some robust assays may tolerate up to 1%[9]. It is critical to run a solvent tolerance test for your specific assay to determine the maximum acceptable concentration that does not affect the biological system.

Q4: I heard that adjusting the pH can improve solubility. Is this effective for this compound?

Absolutely. Given that this compound has a carboxylic acid group, pH adjustment is a highly effective and recommended strategy. By raising the pH of the solution to a level at least 1-2 units above the compound's pKa, you deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt[9][10]. This is often a more robust solution than relying solely on co-solvents.

Section 3: In-Depth Troubleshooting & Protocols

This section provides a logical workflow and step-by-step protocols to systematically address solubility challenges.

Solubility Troubleshooting Workflow

The following diagram outlines the decision-making process for solubilizing your compound.

G cluster_0 Start Start with Dry Compound DMSO_Stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock Dilute Dilute Stock into Aqueous Assay Buffer DMSO_Stock->Dilute Check Observe for Precipitation? Dilute->Check Recheck Re-test Dilution Dilute->Recheck Success Success! Proceed with Assay Check->Success No pH_Adjust Protocol 2: pH-Mediated Solubilization (e.g., use NaOH) Check->pH_Adjust Yes pH_Adjust->Dilute Advanced Consider Advanced Methods (Surfactants, BSA) Recheck->Success No Recheck->Advanced Yes

Caption: Decision workflow for solubilizing this compound.

Protocol 1: Standard Method - Using an Organic Co-Solvent (DMSO)

This method is the first-line approach for creating a high-concentration stock solution.

Causality: DMSO is a polar aprotic solvent that is an excellent hydrogen bond acceptor, allowing it to effectively solvate a wide variety of organic molecules that are poorly soluble in water[1].

Step-by-Step Methodology:

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex or sonicate the vial at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • When preparing the final assay solution, perform a serial dilution. First, dilute the DMSO stock into your assay buffer, ensuring rapid mixing (e.g., by vortexing immediately after addition) to minimize localized high concentrations that can promote precipitation.

  • Crucially: Ensure the final concentration of DMSO in your assay is below the tolerance level for your system (typically <0.5%).

Protocol 2: pH-Mediated Solubilization

This is the most robust method for this specific compound, leveraging its acidic nature to achieve high aqueous solubility.

Causality: According to the Henderson-Hasselbalch principle, when the pH of a solution is significantly higher than the pKa of an acidic functional group, the group will exist predominantly in its deprotonated (ionized) form. For a carboxylic acid, this creates a negatively charged carboxylate ion, which is far more soluble in polar solvents like water than the neutral, protonated form.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) Protonated R-COOH (Less Soluble) Deprotonated R-COO⁻ + H⁺ (More Soluble) Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: Ionization equilibrium of the carboxylic acid group.

Step-by-Step Methodology:

  • Prepare a stock solution of a weak base, such as 10-100 mM Sodium Hydroxide (NaOH) in water.

  • Instead of DMSO, dissolve the this compound powder directly into the aqueous NaOH solution to create a concentrated stock (e.g., 10-50 mM). The solution should become clear as the acidic compound is neutralized to form its sodium salt.

  • Important: Check the pH of this final stock solution. It should be basic.

  • When preparing your final assay plate, dilute this aqueous stock solution directly into your buffered assay medium. The buffer in the assay medium should be strong enough to bring the final pH to the desired physiological range (e.g., pH 7.4).

  • Self-Validation: After dilution, check the final solution for any signs of precipitation. If the buffer capacity is sufficient, the compound should remain in its soluble, deprotonated state.

Protocol 3: Advanced Strategies

If the above methods fail, which is unlikely for this compound, more advanced formulation strategies can be employed. These methods often require more optimization and careful validation to ensure they do not interfere with the bioassay.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility[10].

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing solubility[10][11].

  • Carrier Proteins: For cell-based assays, Bovine Serum Albumin (BSA) can be included in the medium. BSA is known to bind to many small molecules, including acidic compounds, acting as a natural carrier and preventing precipitation[9].

Section 4: Assay Considerations & Best Practices

  • Solvent Controls: Always include a "vehicle control" in your experiments. This should contain the same final concentration of DMSO or pH-adjusted solution as your test wells to ensure the solvent itself is not causing a biological effect.

  • Stock Solution Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time[1].

  • In-Well Sonication: If you suspect precipitation has occurred in your assay plate, a brief sonication using a low-energy plate sonicator can sometimes help redissolve the compound, improving data quality[1].

By applying these principles and protocols, you can effectively manage the solubility of this compound, ensuring accurate compound concentrations and generating high-quality, reproducible data in your bioassays.

References

Technical Support Center: Overcoming Poor Yield in Nicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. As a senior application scientist, my goal is to provide not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and enhance the productivity of your research. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: General Troubleshooting for Low Yield

This section addresses broad, overarching issues that can lead to diminished yields regardless of the specific synthetic pathway.

Q1: My overall yield is consistently low. Where should I start my investigation?

Low yields can be attributed to a handful of common culprits: incomplete reactions, prevalent side reactions, suboptimal reagent quality, or losses during work-up and purification.[1] A systematic approach is the most effective way to diagnose the issue.

Causality and Strategic Approach:

An incomplete reaction means your starting materials are not fully converting to the desired product. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation. Side reactions compete with your main reaction, consuming starting materials to form undesired byproducts. The quality of your starting materials and reagents is paramount; impurities can interfere with the reaction or poison catalysts. Finally, significant product loss can occur during the extraction and purification phases.

To begin troubleshooting, it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This will help you determine if the issue is an incomplete or slow reaction versus the formation of multiple byproducts.

Below is a decision-making workflow to guide your troubleshooting process:

G start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_reactions Multiple Byproducts? check_reaction->side_reactions extend_time Extend Reaction Time or Increase Temperature Moderately incomplete->extend_time Yes workup_issue Analyze Aqueous & Organic Layers Post-Workup incomplete->workup_issue No optimize_conditions Optimize Reaction Conditions (Temp, Conc., Solvent) side_reactions->optimize_conditions Yes side_reactions->workup_issue No check_reagents Verify Reagent/Catalyst Quality & Activity extend_time->check_reagents reagent_issue Reagents/Catalyst Degraded? check_reagents->reagent_issue use_fresh Use Fresh/Purified Reagents & Catalyst reagent_issue->use_fresh Yes reagent_issue->optimize_conditions No byproduct_id Identify Byproduct Structures optimize_conditions->byproduct_id mechanism_review Review Reaction Mechanism for Potential Side Reactions byproduct_id->mechanism_review purification_loss Assess Loss During Purification (e.g., Recrystallization) workup_issue->purification_loss

Caption: Troubleshooting Decision Tree for Low Yield.

Section 2: Specific Issues in Nicotinic Acid Synthesis Pathways

This section delves into problems encountered during specific, common reactions used to synthesize or modify nicotinic acid derivatives.

Q2: I'm synthesizing nicotinic acid from 3-cyanopyridine, but my yield is poor and I'm seeing nicotinamide as a byproduct. What's happening?

This is a classic issue of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process, with an amide as the intermediate. Your reaction conditions are likely favoring the formation of the amide but are not sufficiently forcing to complete the hydrolysis to the carboxylic acid.

Causality and Strategic Approach:

The hydrolysis of nitriles can be catalyzed by acid or base. In basic conditions, hydroxide attacks the nitrile carbon, and after a series of proton transfers, forms the amide. Harsher conditions (e.g., higher temperature, longer reaction time, or stronger base concentration) are required to then hydrolyze the amide to the carboxylate salt.[1]

Troubleshooting Steps:

  • Extend Reaction Time and/or Increase Temperature: The hydrolysis of the amide intermediate is often slower than the initial hydration of the nitrile. Monitor the reaction by TLC or HPLC to track the disappearance of the nicotinamide intermediate.[1]

  • Increase Hydroxide Concentration: A higher concentration of NaOH or KOH can drive the second hydrolysis step to completion.

  • Solvent System Modification: A patent for preparing high-purity nicotinic acid suggests that adjusting the ratio of ethanol to water in the presence of NaOH and MnO2 can selectively yield either nicotinamide or nicotinic acid. A higher water ratio (e.g., 9:1 water to ethanol) favors the formation of nicotinic acid with yields over 95%.[3]

Q3: My attempt to introduce an aryl group onto the pyridine ring using a Suzuki-Miyaura coupling is giving low yields. How can I optimize this?

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency with heteroaromatic substrates like nicotinic acid derivatives can be sensitive to several parameters.[4][5]

Causality and Strategic Approach:

The key to a successful Suzuki coupling lies in the stability and activity of the palladium catalyst throughout its catalytic cycle. Poor yields can result from catalyst deactivation, inefficient oxidative addition or reductive elimination steps, or competing side reactions of the boronic acid (e.g., protodeboronation). The choice of catalyst, ligand, base, and solvent are all critically interlinked.[5]

Troubleshooting and Optimization Protocol:

  • Ensure an Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. It is crucial to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4]

  • Screen Reaction Parameters: The interplay between the base, solvent, and catalyst is critical. A Design of Experiments (DoE) approach can be highly effective, but a simplified screening is also valuable.[5]

Parameter Common Starting Point Alternatives to Try Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)[4]PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandDifferent ligands can improve catalyst stability and reactivity for specific substrates.
Base K₃PO₄ or Na₂CO₃ (2-3 equiv.)[4][6]K₂CO₃, Cs₂CO₃, CsFThe choice of base affects the transmetalation step and can influence side reactions.
Solvent DMF or Dioxane/Water[4][6]Toluene/Ethanol/Water[6], AcetonitrileSolvent polarity and coordinating ability can impact catalyst solubility and activity.
Temperature 80-100 °C[4]Can be optimized based on solvent and substrate reactivity.Higher temperatures can increase reaction rate but may also lead to catalyst decomposition.

Experimental Protocol: Suzuki Coupling of 5-Bromonicotinic Acid [4]

  • Reaction Setup: In an oven-dried flask, combine 5-bromonicotinic acid (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 3 equivalents).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an oxygen-free atmosphere.[4]

  • Reagent Addition: Under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent (e.g., DMF) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4 to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[4]

Q4: I am performing a Hantzsch pyridine synthesis, but the yield of the final aromatized pyridine is low. What are the common pitfalls?

The Hantzsch synthesis is a multi-component reaction that first forms a 1,4-dihydropyridine (1,4-DHP), which must then be oxidized to the final pyridine product.[7] Low yields often stem from issues in either the initial condensation or the subsequent aromatization step.

Causality and Strategic Approach:

The initial condensation is reversible and can be inefficient under suboptimal conditions. The subsequent oxidation of the 1,4-DHP to the pyridine is the thermodynamic driving force but can be problematic.[7] Common oxidants like nitric acid can be harsh, leading to side products and difficult workups.

Troubleshooting Steps:

  • Optimize the Condensation:

    • Catalyst: While the classic Hantzsch reaction uses ammonia, acidic catalysts like p-toluenesulfonic acid (PTSA) can significantly improve yields.[7]

    • Solvent: Interestingly, conducting the reaction in aqueous micelles (e.g., with SDS) under ultrasonic irradiation has been shown to produce yields above 90%.[7]

  • Improve the Aromatization (Oxidation) Step:

    • Milder Oxidants: Instead of harsh oxidants like CrO₃ or KMnO₄, consider milder and more efficient conditions. A variety of modern methods have been developed to address this.[7]

    • One-Pot Approach: A bifunctional catalyst system, such as Pd/C on an acidic clay support (K-10), can facilitate a one-pot domino cyclization and oxidative aromatization, providing an environmentally friendly route to pyridines.[8]

G aldehyde Aldehyde intermediate2 Knoevenagel Condensation Product aldehyde->intermediate2 ketoester1 β-Ketoester (1 eq) intermediate1 Enamine Intermediate ketoester1->intermediate1 ketoester2 β-Ketoester (1 eq) ketoester2->intermediate2 ammonia Ammonia / Nitrogen Source ammonia->intermediate1 dhp 1,4-Dihydropyridine (DHP) (Hantzsch Ester) intermediate1->dhp intermediate2->dhp oxidation Oxidation Step (Aromatization) dhp->oxidation pyridine Aromatized Pyridine Product oxidation->pyridine

Caption: Simplified workflow for the Hantzsch Pyridine Synthesis.

Q5: My Bischler-Napieralski reaction to form a dihydroisoquinoline ring system is failing or giving a complex mixture. How can I improve it?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.[9][10]

Causality and Strategic Approach:

The reaction requires cyclization of a β-arylethylamide using a dehydrating agent (a Lewis acid) like POCl₃. The key step is an electrophilic attack on the aromatic ring. If the ring is electron-deficient, this step is disfavored. A major side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative, especially at elevated temperatures.[9][11]

Troubleshooting Steps:

  • Assess Substrate Electronics: The reaction works best when the aromatic ring has electron-donating groups (EDGs) that activate it towards electrophilic substitution. If your substrate lacks EDGs, more forcing conditions are required.[9]

  • Optimize the Dehydrating Agent:

    • For activated rings, POCl₃ at reflux is standard.[10]

    • For deactivated rings, a stronger system like P₂O₅ in refluxing POCl₃ is more effective.[10]

  • Control Side Reactions: The retro-Ritter reaction can be a major yield-reducing pathway. To minimize this, consider using nitriles as solvents, which can shift the equilibrium away from the undesired styrene product.[9][11]

Section 3: Purification-Related Yield Loss

A significant portion of product can be lost during work-up and purification.

Q6: I seem to be losing a lot of my product during purification by recrystallization or column chromatography. What can I do?

Purification is a critical step where yields can be dramatically reduced if not optimized for your specific compound.[12]

Causality and Strategic Approach:

For recrystallization , the choice of solvent is paramount. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For column chromatography , issues can arise from product instability on the silica gel, poor separation from byproducts, or irreversible adsorption to the stationary phase.

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Solvent Screening: Test a variety of solvents and solvent mixtures on a small scale to find the optimal system that maximizes recovery.

    • Cooling Rate: Allow the solution to cool slowly to form larger, purer crystals. Crashing the product out by rapid cooling can trap impurities and reduce the isolated yield of pure material.

    • Mother Liquor: Do not discard the mother liquor immediately. Concentrate it and attempt a second recrystallization to recover more product.[13]

  • Improve Column Chromatography:

    • Neutralize Silica: If your nicotinic acid derivative is basic, it may stick to the acidic silica gel. You can neutralize the silica by preparing a slurry with a small amount of a base like triethylamine (~1%) in your eluent.

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column if your compound is unstable on silica.

    • Base Wash: Before chromatography, consider an acid-base extraction. Dissolving the crude product in an organic solvent (like DCM or EtOAc) and washing with a mild aqueous base (e.g., NaHCO₃) can remove acidic impurities. Conversely, a wash with dilute aqueous acid can remove basic impurities.[14] Be cautious of potential hydrolysis if your derivative is an ester.[14]

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Acetamidonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. Here, you will find in-depth, evidence-based solutions presented in a clear question-and-answer format, moving from frequently asked questions to a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] This distortion is problematic because it can compromise the accuracy and reproducibility of quantification and reduce the resolution between closely eluting compounds.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak. A Tailing Factor (TF) or Asymmetry Factor (As) greater than 1.2 is often indicative of significant tailing.[3][4]

Q2: What are the most common causes of peak tailing for a polar, acidic compound like this compound?

For polar, acidic analytes like this compound, peak tailing in reversed-phase HPLC is most often caused by:

  • Secondary Silanol Interactions: Unwanted interactions between the analyte and residual, un-capped silanol groups on the surface of silica-based C18 columns are a primary cause.[1][3] These acidic silanols can interact with polar functional groups on the analyte, creating a secondary, stronger retention mechanism that leads to tailing.[4][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, leading to broadened and tailing peaks.[6][7]

  • Metal Chelation: Compounds with chelating functional groups can interact with trace metal ions in the HPLC system (e.g., from stainless steel frits and tubing or impurities in the silica packing), causing peak tailing.[3][8][9]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes.[2][10]

Comprehensive Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing. It is structured to address issues from the most common and easily solvable (Mobile Phase) to more complex system and column-related problems.

Section 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and improving peak shape for ionizable compounds.[7][11]

Q: My this compound peak is tailing. Should I adjust the mobile phase pH?

A: Yes, adjusting the mobile phase pH is the most critical first step. The peak shape of an ionizable compound like this compound is highly dependent on the mobile phase pH relative to its pKa value.[6][7] While the specific pKa of this compound is not readily published, nicotinic acid has a pKa of approximately 4.8. For optimal peak shape of an acidic compound, the mobile phase pH should be set at least 2 pH units below the pKa of the carboxylic acid group.[12] This ensures the analyte is in a single, non-ionized state, which minimizes secondary interactions and improves retention in reversed-phase chromatography.[13]

Experimental Protocol: pH Adjustment

  • Objective: To suppress the ionization of this compound and minimize secondary interactions with the stationary phase.

  • Recommendation: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5.

  • Procedure:

    • Prepare the aqueous portion of your mobile phase (e.g., HPLC-grade water).

    • Add a suitable buffer or acid modifier. Formic acid (0.1%) or a phosphate buffer (10-25 mM) are common choices.[10][14]

    • Carefully measure and adjust the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol).[13][14]

    • Equilibrate your column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[1]

    • Inject your sample and evaluate the peak shape.

Q: What is the role of a buffer in the mobile phase and should I use one?

A: A buffer is crucial for maintaining a constant pH, which is essential for reproducible retention times and consistent peak shapes, especially when analyzing ionizable compounds.[14][15] If the pH of your mobile phase is not controlled, small changes can lead to significant shifts in retention and peak distortion.[14] Using a buffer with a pKa close to your target mobile phase pH will provide the best buffering capacity.[14] For a target pH of 2.5-3.5, a phosphate buffer is an excellent choice.[14]

Buffer/ModifierEffective pH RangeCommon ConcentrationSuitability for LC-MS
Formic Acid2.8 - 4.80.1%Excellent
Phosphate Buffer1.1 - 3.110-50 mMNot recommended (ion suppression)
Trifluoroacetic Acid (TFA)~1-20.05-0.1%Good (can cause ion suppression)

Data compiled from multiple sources.[13][14]

Section 2: Column and Stationary Phase Interactions

If mobile phase optimization does not resolve the issue, the problem may lie with the column chemistry.

Q: I've adjusted the pH, but the peak is still tailing. Could my column be the problem?

A: Yes. Peak tailing, especially for polar and basic compounds, is frequently caused by interactions with active silanol groups on the silica surface of the stationary phase.[3][5] Even with an optimized pH, these secondary interactions can persist.

Troubleshooting Workflow for Column-Related Issues

G start Peak Tailing Persists After pH Adjustment col_type Is the column old or a 'Type A' silica? start->col_type new_col Try a modern, high-purity, end-capped C18 column. col_type->new_col Yes metal Suspect Metal Chelation? col_type->metal No resolve Issue Resolved new_col->resolve polar_col Consider a column designed for polar analytes. polar_col->resolve metal->polar_col No edta Add a chelating agent (e.g., EDTA) to the mobile phase. metal->edta Yes passivate Passivate the HPLC system. edta->passivate passivate->resolve

Caption: Troubleshooting workflow for column-related peak tailing.

Q: What type of column should I use for this compound?

A: For polar analytes, it is best to use a modern, high-purity, end-capped C18 column. End-capping treats the residual silanol groups to make them less polar and less likely to cause secondary interactions. Alternatively, columns with a polar-embedded phase or those made with hybrid silica particles can offer improved peak shape for polar compounds.[5] There are also specialized columns with a positively charged surface that can enhance the retention of acidic compounds through ionic interactions while repelling basic compounds, leading to better peak shapes.

Section 3: Metal Chelation

Q: How do I know if metal chelation is causing my peak tailing?

A: If your analyte has functional groups capable of chelation (e.g., adjacent carboxyl and hydroxyl or amino groups), it can interact with trace metals in your system, leading to tailing.[3][8] This can be diagnosed by adding a strong chelating agent to your mobile phase.

Experimental Protocol: Diagnosing Metal Chelation

  • Objective: To determine if metal chelation is the cause of peak tailing.

  • Procedure:

    • Prepare your optimized mobile phase as determined in Section 1.

    • Add a small amount of Ethylenediaminetetraacetic acid (EDTA) to the aqueous portion of the mobile phase (a final concentration of 0.1 mM is a good starting point).[8]

    • Thoroughly equilibrate the column with the EDTA-containing mobile phase.

    • Inject your sample.

  • Evaluation: If the peak tailing is significantly reduced or eliminated, metal chelation is a likely contributor.[8] If this is the case, you may consider passivating your HPLC system to remove metal contaminants.[8]

Section 4: System and Method Parameters

If the issue persists after addressing mobile phase and column chemistry, consider other system-related factors.

Q: Could my injection solvent or sample concentration be the issue?

A: Yes. A mismatch between the injection solvent and the mobile phase can cause peak distortion.[2] Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker (more aqueous in reversed-phase) than the mobile phase. Additionally, injecting too high a concentration of your analyte can lead to column overload and peak tailing.[2][10]

Troubleshooting Steps:

  • Solvent Mismatch: If your sample is dissolved in a strong solvent (e.g., 100% acetonitrile), try re-dissolving it in your initial mobile phase composition.

  • Mass Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[10]

Q: What if all the peaks in my chromatogram are tailing?

A: If all peaks are tailing, this usually points to a physical problem in the system rather than a chemical interaction with a specific analyte.[10] Potential causes include:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2][6]

  • Column void: A void or channel can form at the inlet of the column due to settling of the packing material, which disrupts the flow path and causes peak distortion.[3][10] This can sometimes be rectified by reversing and flushing the column (check manufacturer's instructions first).

References

Minimizing degradation of 5-Acetamidonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetamidonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance to ensure the stability and integrity of this compound during storage and experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For shorter periods, storage at controlled room temperature (20-25°C) away from direct light and high humidity is acceptable.

Q2: Why is protection from light and moisture so critical?

This compound, being a pyridinecarboxylic acid derivative, is susceptible to photodegradation when exposed to UV light.[2][3] Moisture can facilitate hydrolytic degradation of the amide bond, especially if acidic or basic impurities are present.[4]

Q3: Can I store this compound in solution?

Stock solutions of this compound are not recommended for long-term storage due to the risk of hydrolysis. If you must store solutions for a short period, use a buffered, neutral pH solution, store at 2-8°C, and protect from light. It is best practice to prepare solutions fresh for each experiment.

Q4: What are the initial signs of degradation?

Visual signs of degradation can include a change in color of the solid material (e.g., yellowing or browning) or the appearance of turbidity or precipitates in solutions. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation of purity is essential.

Q5: What is the primary degradation pathway for this compound?

The most probable degradation pathway is the hydrolysis of the acetamido group to yield 5-aminonicotinic acid and acetic acid.[5] This reaction can be catalyzed by acidic or basic conditions and accelerated by heat.[6][7]

II. Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter, along with the scientific rationale and recommended actions.

Issue 1: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?

Possible Causes and Solutions:

  • Hydrolytic Degradation: The amide bond in this compound is susceptible to hydrolysis, which is the most common cause of purity loss. This reaction breaks the amide bond, forming 5-aminonicotinic acid and acetic acid.

    • Causality: The presence of moisture, especially in combination with trace acidic or basic impurities, can catalyze this reaction.[8] Elevated temperatures will also accelerate the rate of hydrolysis.

    • Recommended Action:

      • Verify Storage Conditions: Ensure the compound is stored in a desiccated environment at the recommended temperature (2-8°C).

      • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to confirm the presence of a new peak corresponding to the more polar 5-aminonicotinic acid.

      • Future Prevention: When handling the solid, minimize its exposure to atmospheric moisture. Use an inert gas like argon or nitrogen to blanket the container for long-term storage.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce photochemical reactions in the pyridine ring system.[2][3]

    • Causality: The aromatic pyridine ring can absorb UV energy, leading to the formation of reactive intermediates and subsequent degradation products.

    • Recommended Action:

      • Protect from Light: Always store this compound in amber vials or other light-blocking containers.

      • Conduct Experiments Under Dimmed Light: If the compound is handled in solution for extended periods, minimize exposure to direct laboratory lighting.

Issue 2: My experimental results are inconsistent, suggesting my compound may have degraded. How can I confirm this?

Confirmation and Investigation Strategy:

A systematic approach is necessary to confirm degradation and identify the cause. A forced degradation study is a valuable tool for this purpose.[9][10][11][12]

  • Forced Degradation (Stress Testing) Protocol: This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

    • Prepare Solutions: Prepare solutions of this compound in:

      • 0.1 M HCl (acidic hydrolysis)

      • 0.1 M NaOH (basic hydrolysis)

      • 3% H₂O₂ (oxidative stress)

      • Deionized water (neutral hydrolysis)

    • Expose to Stressors:

      • Thermal Stress: Heat the solutions at 60°C for 24-48 hours. Also, expose the solid compound to 60°C.

      • Photolytic Stress: Expose a solution and the solid compound to a photostability chamber with a light source that provides both UV and visible light.

    • Analyze Samples: Analyze all stressed samples, along with a control sample (stored under ideal conditions), by HPLC.

  • Interpreting the Results:

    • Compare the chromatograms of the stressed samples to the control.

    • The appearance of new peaks indicates degradation.

    • The conditions that produce the most significant degradation will point to the primary instability of the compound. For example, if a large new peak appears in the acid- and base-stressed samples, hydrolysis is the main concern.

Issue 3: I have confirmed degradation. How can I identify the degradation products?

Analytical Techniques for Structural Elucidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products.

    • How it Works: LC separates the degradation products from the parent compound, and the mass spectrometer provides the molecular weight of each component. By comparing the mass of a degradation product to the parent compound, you can infer the chemical transformation (e.g., a mass loss of 42 Da would suggest the loss of the acetyl group via hydrolysis).

    • Tandem MS (MS/MS): This technique can be used to fragment the degradation product, providing further structural information.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the degradation products.[13][14][15][16]

    • How it Works: After isolating a sufficient quantity of the degradation product (e.g., by preparative HPLC), ¹H and ¹³C NMR spectra can be acquired.

    • Expected Changes for Hydrolysis Product (5-aminonicotinic acid):

      • Disappearance of the acetyl methyl singlet around 2.1 ppm in the ¹H NMR spectrum.

      • A downfield shift of the aromatic protons adjacent to the amino group.

      • The appearance of a broad singlet for the -NH₂ protons.

III. Data and Protocols

Table 1: Summary of Storage Conditions and Potential Degradation
ParameterRecommended ConditionRationalePotential Degradation Product(s)
Temperature 2-8°C (long-term)Minimizes rates of all chemical reactions.5-aminonicotinic acid (from hydrolysis)
Light Protect from light (amber vials)Prevents photodegradation of the pyridine ring.[2]Various photoproducts
Humidity Store in a desiccated environmentPrevents moisture-induced hydrolysis.[4]5-aminonicotinic acid
pH (in solution) Neutral (for short-term storage)Amide hydrolysis is accelerated by strong acids and bases.[6][7]5-aminonicotinic acid
Experimental Protocol: HPLC Method for Purity Analysis

This method provides a starting point for the purity assessment of this compound and the detection of its primary hydrolysis product, 5-aminonicotinic acid.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      15 50 50
      20 50 50
      22 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Inject a standard solution multiple times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.[17]

  • Data Analysis:

    • The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • 5-aminonicotinic acid, being more polar, will have a shorter retention time than the parent compound.

IV. Visual Diagrams

Diagram 1: Predicted Degradation Pathways

DegradationPathways main This compound hydrolysis_product 5-Aminonicotinic Acid + Acetic Acid main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻, Heat) photo_products Various Photodegradation Products main->photo_products Photodegradation (UV Light)

Caption: Predicted degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Investigation

StabilityWorkflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Hydrolysis (0.1M HCl, 60°C) hplc HPLC-UV Analysis acid->hplc base Basic Hydrolysis (0.1M NaOH, 60°C) base->hplc oxidative Oxidative Stress (3% H₂O₂, RT) oxidative->hplc thermal Thermal Stress (Solid, 60°C) thermal->hplc photo Photolytic Stress (UV/Vis Light) photo->hplc lcms LC-MS for ID hplc->lcms If degradation observed nmr NMR for Structure lcms->nmr For confirmation start Pristine Sample of This compound start->acid start->base start->oxidative start->thermal start->photo

Caption: Workflow for investigating the stability of this compound.

V. References

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. (Biochemical Journal)

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. (SciSpace)

  • Photochemical Degradation of the New Nicotine Pesticide Acetamiprid in Water. (MDPI)

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. (Pickering Laboratories)

  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (Springer)

  • UV-254 degradation of nicotine in natural waters and leachates produced from cigarette butts and heat-not-burn. (Ovid)

  • A Comparative Guide to HPLC Methods for Purity Validation of Synthesized 5-Bromonicotinic Acid. (Benchchem)

  • Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. (PMC - NIH)

  • Mechanisms of Ester hydrolysis. (Science discussions)

  • The proposed degradation pathways of AZ under stress storage conditions... (ResearchGate)

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (PMC - NIH)

  • The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. (PubMed Central)

  • 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. (PubMed)

  • Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution. (PubMed)

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (PMC - NIH)

  • This compound. (ChemicalBook)

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (NIH)

  • Best practices for long-term storage of 2''-O-acetyl-platyconic acid A. (Benchchem)

  • Effect of Humidity Level on Tablet Stability. (Pharmaguideline)

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (YouTube)

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. (NIH)

  • 5.4: Hydrolysis Reactions. (Chemistry LibreTexts)

  • M.Sc Semister I Paper I Inorganic Chemistry...mechanism of Hydrolysis reaction. (BRA Bihar University)

  • (PDF) Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (ResearchGate)

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. (PubMed)

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (ResearchGate)

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. (PubMed)

  • The thermal degradation of some polymeric di-alkyl esters of itaconic acid. (CORE)

  • Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents. (International Journal of Environmental Research)

  • Equilibrium Constants of Pyridinecarboxylic Acid Sorption from Aqueous Solutions by Dowex 50 Cation Exchangers. (ResearchGate)

  • 5-carbamoylnicotinic acid - Safety Data Sheet. (ChemicalBook)

  • Thermal Destruction of 5‐Methyltetrahydrofolic Acid in Buffer and Model Food Systems. (Wiley Online Library)

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (ResearchGate)

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF ASIATIC ACID ISOLATED FROM THE PLANT CENTELLA ASIATICA. (ResearchGate)

  • An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. (PubMed)

References

Technical Support Center: Enhancing the Efficiency of 5-Acetamidonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 5-Acetamidonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond basic protocols to explore the causality behind experimental choices, troubleshoot common challenges, and enhance the overall efficiency and yield of your synthesis.

I. Foundational Principles: Understanding the Reaction

The synthesis of this compound is fundamentally an acylation reaction—specifically, the acetylation of the primary amino group of 5-aminonicotinic acid. While seemingly straightforward, the efficiency of this process is governed by the unique electronic and structural properties of the starting material.

5-Aminonicotinic acid is a bifunctional molecule containing both a nucleophilic amine and a carboxylic acid on a pyridine ring. The pyridine ring itself is electron-deficient, which can decrease the nucleophilicity of the amino group compared to a simple aniline. This inherent reactivity profile presents specific challenges that must be addressed for a successful and high-yielding synthesis.

Reaction Workflow Diagram

The following diagram illustrates the core transformation from 5-aminonicotinic acid to this compound using acetic anhydride.

SynthesisWorkflow A 5-Aminonicotinic Acid E This compound (Target Product) A->E Acetylation B Acetic Anhydride B->E C Pyridine (Solvent/Base) C->A Activates Amine D Heat (e.g., 60-80°C) D->A Increases Rate F Acetic Acid (Byproduct) E->F

Caption: Workflow of the acetylation of 5-aminonicotinic acid.

II. Recommended Experimental Protocol

This protocol is designed for robustness and high yield. The rationale behind each step is explained to allow for informed modifications.

Objective: To synthesize this compound with >90% yield.

Materials:

  • 5-Aminonicotinic Acid (CAS 24242-19-1)[1][2]

  • Acetic Anhydride

  • Pyridine (Anhydrous)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminonicotinic acid (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous pyridine (approx. 5-10 mL per gram of starting material). Stir the mixture to form a suspension. Carefully add acetic anhydride (1.2-1.5 eq) dropwise to the suspension.

    • Rationale: Pyridine serves as both a solvent and a base. As a base, it deprotonates the carboxylic acid and activates the amino group, enhancing its nucleophilicity. Using a slight excess of acetic anhydride ensures the complete consumption of the starting amine.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 2-4 hours.

    • Rationale: Moderate heating increases the reaction rate without promoting significant side reactions. The reaction progress should be monitored to avoid prolonged heating which can lead to impurity formation.

  • Monitoring the Reaction: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

    • TLC System: Dichloromethane:Methanol (9:1) with 0.5% acetic acid.

    • Visualization: UV light (254 nm). The starting material and product will have different Rf values.

  • Work-up and Isolation:

    • a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • b. Slowly pour the reaction mixture into a beaker of ice-cold water (approx. 10 times the volume of pyridine used). A precipitate should form.

    • c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • d. Acidify the mixture to a pH of 3-4 by the slow addition of 2M HCl. This ensures the product, which is a carboxylic acid, is fully protonated and insoluble.

    • Rationale: This step is critical for maximizing yield. Adjusting the pH minimizes the product's solubility in water.

    • e. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual pyridine and acetic acid.

  • Purification:

    • a. The crude product can be purified by recrystallization from an ethanol/water mixture.

    • b. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.

    • c. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Problem/Question Potential Causes Troubleshooting Solutions & Explanations
Q1: My reaction yield is consistently low. 1. Incomplete Reaction: The amino group on the pyridine ring is deactivated, leading to a sluggish reaction.[3] 2. Product Loss During Work-up: The product has some solubility in acidic water, especially if the pH is not optimal. 3. Moisture Contamination: Water can hydrolyze the acetic anhydride, reducing its effective concentration.[4]Solution 1 (Incomplete Reaction): Increase the reaction temperature to 80-90°C or extend the reaction time. Ensure you are using at least 1.2 equivalents of acetic anhydride. Pre-stirring the 5-aminonicotinic acid in pyridine for 15-20 minutes before adding the anhydride can also improve reactivity by ensuring the amine is fully accessible. Solution 2 (Work-up Loss): Carefully control the pH during precipitation. A pH of 3-4 is optimal. Ensure the water used for precipitation is ice-cold to minimize product solubility. Solution 3 (Moisture): Use anhydrous pyridine and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture is a persistent issue.
Q2: I am observing significant side reactions or impurities. 1. Diacylation: The carboxylic acid group can potentially react with acetic anhydride to form a mixed anhydride, especially at high temperatures. 2. Polymerization: Under harsh conditions, intermolecular amide bond formation between molecules of 5-aminonicotinic acid can occur. 3. Hydrolysis of Product: During a prolonged or improper work-up, the newly formed amide bond can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[5]Solution 1 (Diacylation): Avoid excessive heating (stay below 100°C). Use a moderate excess of acetic anhydride (1.2 eq) rather than a large excess. The mixed anhydride is typically unstable and will revert or be hydrolyzed during work-up, but minimizing its formation leads to a cleaner product. Solution 2 (Polymerization): This is less common with this specific substrate but can be mitigated by ensuring the acetic anhydride is added to the suspension of the amine, making the desired intramolecular reaction kinetically favored. Solution 3 (Hydrolysis): Perform the aqueous work-up efficiently and at low temperatures. Avoid extremes in pH for extended periods. Neutralize the reaction mixture promptly after completion if purification by other means (like column chromatography) is planned.
Q3: How do I choose the right acetylating agent? The choice of reagent impacts reactivity, cost, and byproducts.Acetic Anhydride: Highly recommended. It is reactive, cost-effective, and the acetic acid byproduct is easily removed. Acetyl Chloride: More reactive but also more hazardous. It generates HCl gas, requiring a non-basic solvent and a separate acid scavenger (like triethylamine). This can complicate the work-up. Acetic Acid with a Coupling Agent (e.g., EDC/HATU): This is an option for sensitive substrates but is overly complex and expensive for this transformation. It's generally unnecessary unless other sensitive functional groups are present.[4][6]
Q4: Can I use a different base or solvent? The solvent and base system is critical for success.Pyridine: Ideal as it serves as both solvent and base. Triethylamine (TEA) in Dichloromethane (DCM): A possible alternative. However, 5-aminonicotinic acid has limited solubility in DCM, which may lead to a heterogeneous and slow reaction. Sodium Acetate in Acetic Acid: A classic method, but often requires higher temperatures and can lead to lower yields compared to the pyridine method.
Q5: My purified product seems to be contaminated with the starting material. How can I improve purification? The starting material and product have similar polarities, which can make separation challenging.Recrystallization: Ensure you are using the correct solvent system. An ethanol/water or acetic acid/water mixture is usually effective. The key is to find a system where the product has high solubility when hot and low solubility when cold, while the starting material remains more soluble upon cooling. Acid/Base Wash: If performing a liquid-liquid extraction, you can dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute, weak acid (e.g., 1% citric acid solution). This may selectively protonate and extract the more basic 5-aminonicotinic acid into the aqueous layer, although some product loss may occur. Column Chromatography: While possible, it is often not necessary for this synthesis. If required, use a silica gel column with a gradient elution, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. 7

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. 4

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. 3

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. 6

  • National Institutes of Health (NIH). (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. 8

  • Chemodex. (n.d.). 5-Aminonicotinic acid. 1

  • PubChem. (n.d.). 5-Aminonicotinic Acid. 2

  • ChemicalBook. (2025). 5-Aminonicotinic acid. 9

  • Sinfoo Biotech. (n.d.). This compound. 10

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. 5

References

Validation & Comparative

5-Acetamidonicotinic Acid vs. 5-Aminonicotinic Acid: A Comparative Analysis of Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Researchers

This guide provides a detailed comparison of 5-acetamidonicotinic acid and 5-aminonicotinic acid, two structurally related derivatives of nicotinic acid (Vitamin B3). While both compounds share a common pyridine-3-carboxylic acid backbone, the substitution at the 5-position—an amino group versus an acetamido group—dramatically alters their chemical properties and, consequently, their roles in biological research and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced differences and potential applications of these molecules.

Introduction: From Vitamin B3 to Synthetic Scaffolds

Nicotinic acid, a fundamental B vitamin, is a precursor to the coenzymes NAD⁺ and NADP⁺, which are essential for countless metabolic redox reactions.[1] Its derivatives have long been a fertile ground for medicinal chemistry, leading to drugs that modulate lipid metabolism and other physiological processes.[2] 5-aminonicotinic acid and this compound are synthetic analogs that have emerged not as direct metabolites, but as versatile chemical building blocks.[3][4]

5-aminonicotinic acid, with its reactive primary amine, serves as a key intermediate for constructing more complex molecules, including potential enzyme inhibitors and signaling modulators.[5][6] In contrast, this compound, its acetylated counterpart, represents a molecule with modified physicochemical properties, whose biological effects are less explored. This guide will dissect their differences, from synthesis to documented and potential biological activities, supported by relevant experimental frameworks.

Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference is the functional group at the C5 position of the pyridine ring. 5-aminonicotinic acid possesses a nucleophilic primary amino group (-NH₂), whereas this compound features an acetamido group (-NHCOCH₃). This seemingly minor change significantly impacts properties like polarity, hydrogen bonding capability, and chemical reactivity.

Property5-Aminonicotinic AcidThis compound
Structure 5-Aminonicotinic Acid Structurethis compound Structure
CAS Number 24242-19-1[3][7]82817-65-0[8]
Molecular Formula C₆H₆N₂O₂[7]C₈H₈N₂O₃
Molecular Weight 138.12 g/mol [7]180.16 g/mol
Appearance Off-white powder/crystalline solid[3][5]Data not widely available
Key Functional Group Primary Aromatic Amine (-NH₂)Acetamide (-NHCOCH₃)
Primary Role Synthetic Intermediate, Building Block[4][9]Chemical Reagent[8]

Synthesis Pathways and Methodologies

The synthesis of these compounds is straightforward and illustrative of their chemical relationship. 5-aminonicotinic acid is commonly prepared from a halogenated precursor, and it, in turn, serves as the direct starting material for this compound.

G cluster_0 Synthesis Workflow A 5-Bromonicotinic Acid B 5-Aminonicotinic Acid A->B  Ammonia,  CuSO₄, 120°C C This compound B->C  Acetic Anhydride  or Acetyl Chloride

Caption: Synthetic relationship between the two target compounds.

Experimental Protocol 1: Synthesis of 5-Aminonicotinic Acid

This protocol is based on the amination of 5-bromonicotinic acid, a common method for introducing an amino group onto an aromatic ring.[3]

Rationale: The use of a copper catalyst (Copper Sulfate) is critical for facilitating the nucleophilic aromatic substitution of the bromide with ammonia, a reaction that is otherwise difficult to achieve. The workup procedure involving pH adjustment is necessary to precipitate the amphoteric product, which contains both a basic amino group and an acidic carboxylic acid group.[5]

Methodology:

  • Combine 5-bromo-3-pyridinecarboxylic acid (0.124 mol), ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) in an autoclave.[3]

  • Seal the vessel and heat to 120°C for 16 hours. Monitor the reaction's progress via thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture and wash with a saturated sodium sulfide solution to precipitate and remove copper ions.

  • Filter the mixture and adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This neutralizes the carboxylate and protonates the amine, leading to the isoelectric point where the compound is least soluble.[3]

  • Cool the acidified mixture to induce precipitation of the solid product.

  • Collect the solid by filtration and dry to yield 5-aminonicotinic acid.[3]

Biological Effects and Applications

The known biological activities of these two molecules are distinctly different, primarily reflecting their intended use in research and development.

5-Aminonicotinic Acid: The Versatile Precursor

Current scientific literature predominantly describes 5-aminonicotinic acid not as a biologically active agent itself, but as a crucial starting material for the synthesis of active pharmaceutical ingredients (APIs).[4][9] Its bifunctional nature—a pyridine ring common in pharmaceuticals and a reactive amine handle—makes it an attractive scaffold.

  • Pharmaceutical Intermediates: It is a key building block for pharmaceuticals, particularly in the development of nicotinic receptor agonists and antagonists, which are important for treating neurological disorders.[6]

  • Enzyme Inhibitors (PARP Inhibitors): The nicotinamide scaffold is the cornerstone of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[10] PARP enzymes are critical for repairing single-strand DNA breaks.[11] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[10][12] While 5-aminonicotinic acid is not a PARP inhibitor itself, its structure is highly relevant for synthesizing novel inhibitors that compete with the natural substrate, NAD⁺, at the enzyme's active site.[10]

G cluster_0 BRCA-Proficient Cell (Normal) cluster_1 BRCA-Deficient Cell (Cancer) + PARP Inhibitor A Single-Strand DNA Break B PARP Repair A->B C Replication B->C D Double-Strand Break (DSB) F DNA Repaired Cell Survival C->F E Homologous Recombination (BRCA-dependent) D->E E->F A1 Single-Strand DNA Break B1 PARP Trapped (Inhibited) A1->B1 C1 Replication B1->C1 D1 Double-Strand Break (DSB) C1->D1 E1 Repair Fails (No BRCA) D1->E1 F1 Genomic Instability Cell Death E1->F1

Caption: Mechanism of synthetic lethality with PARP inhibitors.

This compound: An Unexplored Entity

In stark contrast to its precursor, there is a significant lack of published data on the specific biological effects of this compound. Its primary identity in chemical catalogs is that of a synthetic reagent.[8] However, we can infer its potential roles based on established medicinal chemistry principles:

  • Modified Physicochemical Properties: Acetylation of an amine group removes its basicity and ability to act as a hydrogen bond donor (while retaining acceptor capability), making the molecule less polar and potentially more capable of crossing cell membranes.

  • Potential Prodrug: In some contexts, an acetamido group can be hydrolyzed in vivo by amidase enzymes to release the parent amine (5-aminonicotinic acid). This prodrug strategy can be used to improve bioavailability or modify pharmacokinetics.

  • Altered Biological Activity: The acetamido group itself can form different interactions with biological targets compared to a primary amine. While speculative, derivatives of related structures containing acetamido groups have been investigated for anticancer and antimicrobial activities, suggesting this moiety is compatible with biological activity.[13]

A Framework for Comparative Biological Evaluation

Given the data gap for this compound, a logical next step for researchers is a head-to-head comparison. The following workflow outlines a potential experimental approach.

G A Synthesis & Purification of Compounds B Physicochemical Characterization (Solubility, LogP, pKa) A->B C In Vitro Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) A->C D Target-Based Screening (e.g., PARP Inhibition Assay) C->D If cytotoxic E Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->E If active F Lead Compound Identification E->F

Caption: Experimental workflow for comparing the two compounds.

Experimental Protocol 2: In Vitro PARP1 Inhibition Assay (ELISA-based)

This protocol provides a method to quantitatively assess the potential of the compounds or their further derivatives to inhibit PARP1 activity.

Rationale: This assay measures the synthesis of poly(ADP-ribose) (PAR), the product of PARP activity. Histones are coated on a plate to serve as a substrate, and the amount of PAR produced and incorporated is detected using a specific antibody, providing a direct readout of enzyme inhibition.

Methodology:

  • Coat a 96-well plate with histone H1 and block non-specific binding sites.

  • In separate wells, add the PARP1 enzyme, activated DNA (to induce single-strand breaks), and the NAD⁺ substrate.

  • Add varying concentrations of the test compounds (5-aminonicotinic acid, this compound, or their derivatives) and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Incubate the plate to allow the PARP reaction to proceed.

  • Wash the plate and add a primary antibody that specifically binds to PAR chains (anti-PAR).

  • Wash again and add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Conclusion and Future Outlook

This guide delineates the distinct profiles of 5-aminonicotinic acid and this compound.

  • 5-Aminonicotinic acid is a well-established and valuable molecular scaffold.[3][5] Its utility lies in its role as a precursor for creating diverse and complex molecules with therapeutic potential, especially in the realms of neurology and oncology (via PARP inhibition).[6][10] Its own biological activity appears to be minimal, serving instead as a foundational piece for further chemical elaboration.

  • This compound remains a largely unexplored molecule. The acetylation of the amino group fundamentally changes its chemical nature, suggesting it may possess unique biological properties, act as a prodrug, or simply serve as a protected intermediate in multi-step syntheses.

For researchers and drug developers, 5-aminonicotinic acid is a reliable starting point for library synthesis. The critical knowledge gap surrounding this compound, however, presents an opportunity. A systematic investigation into its stability, metabolic fate, and biological activity—perhaps using the experimental framework outlined above—could reveal novel properties and applications, potentially uncovering a valuable new lead compound or pharmacological tool.

References

A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative in vitro analysis of nicotinic acid derivatives. We move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. Our focus is on elucidating the key biological activities that differentiate these compounds, from receptor activation and anti-inflammatory effects to their influence on cellular metabolism.

Introduction: Beyond the "Flushing" Effect

Nicotinic acid (NA), also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its ability to lower LDL cholesterol and triglycerides while increasing HDL cholesterol is well-documented[1][2][3]. However, its clinical utility is often hampered by a characteristic side effect: cutaneous vasodilation, or flushing[4][5]. This has driven the development of numerous derivatives aimed at retaining the therapeutic benefits of NA while minimizing adverse effects.

These derivatives, ranging from simple amides like nicotinamide to more complex synthetic molecules like Acipimox and various acylhydrazones, exhibit diverse pharmacological profiles[6][7]. A rigorous in vitro comparison is the critical first step in identifying lead candidates with improved therapeutic windows. This guide will dissect the essential assays required for such a comparison, focusing on mechanism of action, anti-inflammatory potential, and metabolic impact.

The Central Mechanism: GPR109A Signaling

The primary pharmacological effects of nicotinic acid are mediated through the G protein-coupled receptor 109A (GPR109A), also known as HCA2[1][2][4]. This receptor is predominantly expressed on adipocytes and various immune cells, including monocytes and macrophages[8][9][10]. Understanding this pathway is fundamental to interpreting any in vitro data.

Activation of GPR109A by a ligand like nicotinic acid initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the activity of Protein Kinase A (PKA)[1][4]. In adipocytes, this cascade inhibits lipolysis, reducing the release of free fatty acids (FFAs) into circulation. This decreased FFA flux to the liver is a key mechanism behind the reduction in VLDL and LDL synthesis[1][9]. In immune cells, GPR109A activation has been shown to suppress inflammatory responses[9][10].

References

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 5-Acetamidonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the intricate landscape of enzyme inhibition and molecular targeting, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount. This guide provides an in-depth, objective comparison of 5-acetamidonicotinic acid analogs, delving into the nuanced ways structural modifications influence biological activity. By synthesizing experimental data and mechanistic insights, we aim to equip you with the knowledge to make informed decisions in your research and development endeavors. While direct and extensive SAR studies on this compound are not abundant in publicly accessible literature, we can draw significant and relevant insights from closely related analogs, particularly derivatives of 5-aminonicotinic acid, to build a robust understanding of the key structural determinants of activity.

The this compound Scaffold: A Primer

Nicotinic acid, or vitamin B3, is a fundamental building block in cellular metabolism. Its derivatives have been explored for a wide array of therapeutic applications. The introduction of an acetamido group at the 5-position of the pyridine ring creates a unique scaffold with the potential for specific interactions with biological targets. The amide functionality can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to enzyme active sites or receptors. Understanding how modifications to this core structure impact these interactions is the key to unlocking its therapeutic potential.

Comparative Analysis of 5-Amido-Nicotinic Acid Analogs as α-Glucosidase and α-Amylase Inhibitors

A pivotal study by Nawaz et al. provides a foundational dataset for understanding the SAR of 5-amido-nicotinic acid derivatives.[1] While the study focuses on 5-amino-nicotinic acid thiourea derivatives, the principles of substitution on the amide-like linkage at the 5-position are highly relevant to understanding this compound analogs. These enzymes are key targets in the management of type 2 diabetes, as their inhibition can help control postprandial hyperglycemia.

The study synthesized a series of 13 derivatives of 5-amino-nicotinic acid with various substituted phenylthiourea moieties and evaluated their inhibitory activity against α-amylase and α-glucosidase.[1] The general structure of the tested analogs is shown below:

Caption: General structure of the 5-amino-nicotinic acid thiourea analogs.

The inhibitory activities of these analogs are summarized in the table below, providing a clear comparison of their performance.

CompoundR Groupα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
1 4-fluorophenyl12.17 ± 0.1413.11 ± 0.15
2 4-bromophenyl12.72 ± 0.1212.72 ± 0.12
3 4-iodophenyl13.11 ± 0.0912.99 ± 0.09
4 4-nitrophenyl13.68 ± 0.3612.01 ± 0.09
5 2,4-dinitrophenyl12.99 ± 0.0913.68 ± 0.36
6 2-nitrophenyl12.79 ± 0.1712.79 ± 0.17
7 3-nitrophenyl13.11 ± 0.1512.79 ± 0.17
8 4-methylphenyl12.99 ± 0.0912.99 ± 0.09
9 4-methoxyphenyl25.11 ± 0.1124.11 ± 0.13
10 3,4-dimethoxyphenyl31.17 ± 0.1930.17 ± 0.19
11 2,5-dimethoxyphenyl37.33 ± 0.0238.01 ± 0.12
12 3,4,5-trimethoxyphenyl29.11 ± 0.0928.11 ± 0.09
13 2,4,6-tribromophenyl19.11 ± 0.1318.11 ± 0.13
Acarbose (Standard) -10.98 ± 0.0310.79 ± 0.17

Data sourced from Nawaz et al. (2020).[1]

Key Structure-Activity Relationship Insights:
  • Electron-Withdrawing Groups Enhance Activity: A clear trend emerges from the data. Analogs with electron-withdrawing groups (EWGs) on the phenyl ring (compounds 1-7 ) generally exhibit stronger inhibitory activity against both enzymes compared to those with electron-donating groups (EDGs) (compounds 8-12 ). For instance, the nitro-substituted analogs (4, 5, 6, 7 ) are among the most potent. This suggests that the electronic properties of the R group play a critical role in the binding interaction with the enzymes. The increased potency may be attributed to the formation of stronger hydrogen bonds or other electrostatic interactions within the enzyme's active site.

  • Position of Substituents Matters: The position of the nitro group on the phenyl ring influences activity. The 4-nitrophenyl derivative (4 ) showed the highest potency against α-glucosidase (IC50 = 12.01 ± 0.09 µg/mL).[1] This highlights the importance of the substituent's spatial orientation for optimal interaction with the target.

  • Steric Hindrance Can Reduce Activity: The presence of bulky methoxy groups, particularly multiple substitutions (compounds 10, 11, 12 ), leads to a significant decrease in inhibitory activity. This suggests that steric hindrance may prevent the analog from fitting optimally into the active site of the enzymes. The 2,5-dimethoxyphenyl derivative (11 ) was the least active, likely due to unfavorable steric clashes.

  • Halogen Substitution is Favorable: Halogenated analogs (1, 2, 3 ) display strong inhibitory effects, comparable to the nitro-substituted compounds. This indicates that electronegative and moderately sized substituents at the para-position of the phenyl ring are well-tolerated and contribute positively to the binding affinity.

The Influence of the Acetamido Group: A Mechanistic Perspective

While the above data is for thiourea derivatives, the principles can be extrapolated to this compound. The acetamido group, with its acetyl moiety, introduces different steric and electronic properties compared to the N-substituted thioureas. The acetyl group is less bulky than many of the substituted phenylthiourea groups and provides a distinct hydrogen bonding pattern.

The N-acetylation of an amino group can have profound effects on the biological activity of a molecule. In some contexts, acetylation can enhance the bioavailability and efficacy of a compound. For example, studies on other molecules have shown that acetylation can improve membrane permeability and lead to higher intracellular concentrations.

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold Pyridine Ring - COOH at C3 - NH-CO-CH3 at C5 R_Group Substituents on Acetamido Group (R') Scaffold->R_Group Varying R' Ring_Sub Substituents on Pyridine Ring (X) Scaffold->Ring_Sub Varying X Activity Changes in: - Potency (IC50/EC50) - Selectivity - Pharmacokinetics R_Group->Activity Ring_Sub->Activity

Caption: Logical relationship of SAR for this compound analogs.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR studies, a robust and well-documented experimental workflow is essential. The following provides a detailed, step-by-step methodology for the synthesis and biological evaluation of 5-amido-nicotinic acid analogs, based on established protocols.[1]

General Synthetic Procedure for 5-Amino-Nicotinic Acid Thiourea Derivatives
  • Synthesis of 5-aminonicotinic acid: This can be achieved through the reduction of 5-nitronicotinic acid.

  • Synthesis of isothiocyanates: Substituted anilines are reacted with thiophosgene in the presence of a base to yield the corresponding isothiocyanates.

  • Coupling reaction: 5-aminonicotinic acid is reacted with the synthesized isothiocyanates in a suitable solvent (e.g., ethanol) under reflux to yield the final thiourea derivatives.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start 5-Nitronicotinic Acid Intermediate1 5-Aminonicotinic Acid Start->Intermediate1 Reduction Final_Product 5-Amino-nicotinic acid thiourea derivatives Intermediate1->Final_Product Coupling Reagent1 Substituted Anilines Intermediate2 Isothiocyanates Reagent1->Intermediate2 Thiophosgene Intermediate2->Final_Product Purification Purification Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of analogs.

In Vitro Enzyme Inhibition Assays
  • α-Amylase Inhibition Assay:

    • Prepare a solution of α-amylase in phosphate buffer.

    • Pre-incubate the enzyme with various concentrations of the test compound for a set period.

    • Initiate the reaction by adding a starch solution.

    • After a specific incubation time, stop the reaction by adding dinitrosalicylic acid color reagent.

    • Measure the absorbance at 540 nm to determine the amount of reducing sugar produced.

    • Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.

  • α-Glucosidase Inhibition Assay:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Pre-incubate the enzyme with various concentrations of the test compound.

    • Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate to start the reaction.

    • After incubation, stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value, using acarbose as a standard.

Future Directions and Untapped Potential

The existing data, primarily from 5-amino-nicotinic acid analogs, provides a strong starting point for the rational design of novel this compound derivatives. Future research should focus on:

  • Systematic modification of the acetyl group: Replacing the methyl group with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket.

  • Introduction of substituents on the pyridine ring: Exploring how substitutions at positions 2, 4, and 6 of the this compound scaffold influence activity and selectivity.

  • Evaluation against a broader range of biological targets: Given the diverse activities of nicotinic acid derivatives, screening this compound analogs against other enzyme families, such as kinases or deacetylases, could unveil new therapeutic opportunities.

By leveraging the foundational SAR principles outlined in this guide and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of the this compound scaffold.

References

A Senior Application Scientist's Guide to Confirming the Purity of 5-Acetamidonicotinic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Unwanted chemical entities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a drug substance.[1][2] 5-Acetamidonicotinic acid, a derivative of the essential nutrient niacin (Vitamin B3), serves as a valuable building block in the synthesis of novel therapeutic agents. Its purity is paramount to ensure that downstream reactions proceed as expected and that the final API is free from potentially harmful impurities.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection, offering field-proven insights into creating a self-validating system for quality control.

Chapter 1: Understanding the Analyte and Its Potential Impurity Profile

Before designing a purity testing strategy, we must understand the analyte and its likely contaminants. This compound (MW: 180.16 g/mol ) is typically synthesized via the acetylation of 5-Aminonicotinic acid.

A plausible synthesis route involves reacting 5-Aminonicotinic acid with an acetylating agent like acetic anhydride or acetyl chloride. This synthetic pathway informs our "cause-and-effect" analysis of potential impurities:

  • Starting Material Carryover: Incomplete reaction could lead to residual 5-Aminonicotinic acid .

  • Reagent-Related Impurities: Excess or unquenched reagents, such as acetic acid .

  • Process-Related Impurities: By-products formed during the reaction or degradation products.

  • Residual Solvents: Solvents used during reaction and crystallization.

A robust analytical approach must be capable of separating and detecting these structurally similar compounds from the main this compound peak.

Chapter 2: The Workhorse of Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[3] For a polar, aromatic compound like this compound, a reversed-phase method is the logical first choice.

The Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This compound, being more hydrophobic than its primary potential impurity (the more polar 5-Aminonicotinic acid), will be retained longer on the column, allowing for excellent separation.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[4]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient is chosen to ensure elution of both polar and potential non-polar impurities within a reasonable runtime.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B

      • 15-17 min: 70% to 5% B

      • 17-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm (based on the chromophore of the pyridine ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase A: Acetonitrile (95:5 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask and dilute to volume with diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner.

  • Analysis and Data Interpretation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (%RSD of peak area ≤ 2.0%).

    • Inject the sample solution.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Data Presentation: Comparison of HPLC Methods
ParameterMethod 1 (Proposed RP-HPLC)Method 2 (Alternative Ion-Pair HPLC)Method 3 (Alternative HILIC)
Principle Hydrophobic InteractionIonic & Hydrophobic InteractionPolar Interaction
Stationary Phase C18 (nonpolar)C18 (nonpolar)Amide/Silica (polar)
Key Mobile Phase Additive Phosphoric Acid (pH modifier)Tetrabutylammonium (ion-pairing agent)High organic content
Best For General-purpose purity, resolving nonpolar impurities.Resolving highly polar impurities that elute early in RP.Separating very polar compounds.
Complexity LowModerateModerate

Visualization: HPLC Purity Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Weigh & Dissolve Reference Standard Autosampler Inject Sample (10 µL) Prep_Standard->Autosampler System Suitability Prep_Sample Weigh & Dissolve Test Sample Prep_Sample->Autosampler Purity Test Column C18 Column Separation Autosampler->Column Detector DAD/UV Detection (260 nm) Column->Detector Integrate Integrate Peaks Detector->Integrate Calculate Calculate Area Percent Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity determination of this compound.

Chapter 3: The Absolute Standard: Quantitative NMR (qNMR) Spectroscopy

While HPLC provides excellent relative purity data (area %), it does not give an absolute measure of the compound's mass fraction in the sample, as it is blind to impurities without a UV chromophore (like inorganic salts).[5] Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the absolute purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[6]

The Causality Behind the Choice: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for highly accurate quantification without the need for a specific reference standard of the analyte itself.[7] It is also non-destructive, preserving the sample for other analyses.[8]

Experimental Protocol: qNMR for Absolute Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Materials:

    • Internal Standard (IS): Maleic acid or Dimethyl sulfone (DMSO). The IS must have high purity, be non-volatile, stable, and have proton signals that do not overlap with the analyte signals.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into the same vial using a microbalance.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). This is critical for full signal recovery and accurate integration. A value of 30-60 seconds is often required.

      • Pulse Angle: 90° flip angle.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., one of the aromatic protons).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass weighed

      • P: Purity of the standard

      • x: Analyte (this compound)

      • std: Internal Standard

Visualization: qNMR Purity Workflow

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Test Sample (m_x) Dissolve Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard (m_std) Weigh_Standard->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte (I_x) & Standard (I_std) Peaks Process->Integrate Calculate Calculate Absolute Purity Using Formula Integrate->Calculate

Caption: Workflow for absolute purity determination by qNMR.

Chapter 4: The Identifier: Liquid Chromatography-Mass Spectrometry (LC-MS)

When the HPLC chromatogram reveals unknown impurity peaks, the next logical step is identification. LC-MS combines the separation capabilities of HPLC with the mass detection power of mass spectrometry, making it the premier tool for identifying and structurally elucidating unknown impurities.[9][10] High-Resolution Mass Spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is particularly powerful as it provides highly accurate mass measurements, enabling the determination of elemental compositions.[11]

The Causality Behind the Choice: Regulatory bodies require the identification of impurities present above certain thresholds (e.g., >0.10%).[9] LC-MS provides the molecular weight and fragmentation data necessary to propose structures for these unknown peaks, which is crucial for assessing their potential toxicity.

Experimental Protocol: LC-MS for Impurity Identification
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • LC Method:

    • The HPLC method developed in Chapter 2 can often be adapted. However, non-volatile buffers like phosphate must be replaced with MS-compatible volatile buffers like formic acid or ammonium acetate.[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The gradient can be re-optimized to ensure good separation prior to MS detection.

  • MS Method:

    • Ionization Mode: ESI positive mode is a good starting point for a nitrogen-containing pyridine derivative.

    • Acquisition Mode:

      • Full Scan MS: Acquire data over a relevant mass range (e.g., m/z 100-500) to detect all ionizable compounds as they elute.

      • Tandem MS (MS/MS): Perform fragmentation experiments on the impurity peaks to obtain structural information. This can be done via data-dependent acquisition (DDA), where the instrument automatically selects precursor ions for fragmentation.

  • Data Analysis:

    • Extract ion chromatograms for the m/z values of suspected impurities.

    • From the full scan data, determine the accurate mass of the impurity's molecular ion.

    • Use software to generate possible elemental formulas from the accurate mass.

    • Analyze the MS/MS fragmentation pattern to piece together the impurity's structure, often comparing it to the fragmentation of the main compound.

Visualization: LC-MS Impurity ID Workflow

LCMS_Workflow LC_Separation 1. LC Separation (MS-Compatible Method) ESI 2. Electrospray Ionization (ESI) LC_Separation->ESI Full_Scan 3. Full Scan MS Analysis (Detect Impurity m/z) ESI->Full_Scan DDA 4. Data-Dependent MS/MS (Fragment Impurity Ion) Full_Scan->DDA Data_Analysis 5. Data Analysis DDA->Data_Analysis Formula_Gen Generate Elemental Formula (from Accurate Mass) Data_Analysis->Formula_Gen Frag_Analysis Analyze Fragmentation Pattern (for Structure) Data_Analysis->Frag_Analysis ID 6. Propose Impurity Structure Formula_Gen->ID Frag_Analysis->ID

Caption: Workflow for impurity identification using LC-HRMS.

Chapter 5: Comparative Synthesis: Selecting the Appropriate Method

No single technique can answer all questions about a sample's purity. A robust validation package relies on using orthogonal methods that measure purity based on different chemical principles.

FeatureRP-HPLC (UV/DAD)Quantitative NMR (qNMR)LC-MS (HRMS)
Purpose Quantification of impurities, Purity % (relative)Absolute Quantification , Purity % (mass fraction)Identification of impurities
Quantification Principle UV Absorbance (relative)Molar Proportionality (absolute)Ion Count (semi-quantitative at best)
Selectivity High (Chromatographic)High (Chemical Shift)Very High (Mass-to-Charge)
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Extremely High (ng/mL to pg/mL)
Sample Destructive? YesNoYes
Key Strength Robust, precise, industry standard for purity/impurity levels.Provides absolute purity without a specific analyte standard.Unambiguous identification of unknowns.
Key Limitation Blind to non-UV active impurities. Requires standards for impurity quantification.Lower sensitivity. Requires expensive equipment and expertise.Not inherently quantitative without specific standards.

Recommendation: A comprehensive purity assessment for a new batch of this compound should involve:

  • RP-HPLC as the primary method for routine quality control, determining the relative purity and detecting impurities.

  • qNMR to establish the absolute purity of a reference standard lot.

  • LC-MS to identify any unknown impurities that are detected by HPLC above the identification threshold.

This multi-faceted approach creates a self-validating system, providing a high degree of confidence in the quality and purity of your this compound samples, thereby ensuring the integrity of your research and development efforts.

References

In vivo validation of 5-Acetamidonicotinic acid's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Collection

I've initiated comprehensive searches to explore 5-Acetamidonicotinic acid's mechanism and suitable in vivo models. Currently, I'm focusing on gathering data regarding its known or hypothesized action and established experimental protocols.

Initiating Comparative Framework

I am now focusing on setting up a comparative framework. My strategy now involves searching for established in vivo models and experimental protocols related to this compound and comparable compounds. Simultaneously, I will identify alternative compounds, research their action mechanisms, and create a basis for comparison, including standardized experimental techniques. I plan to synthesize this data to outline a logical structure for the guide, with detailed experimental protocols and diagrams.

Defining Search Parameters

I'm now refining the search parameters to streamline the data collection. I'm prioritizing mechanism of action for this compound while also identifying suitable in vivo models and competitor compounds. My focus is on synthesizing the collected data into a logical structure to outline a comparison guide, including experimental protocols and pathway diagrams.

Examining broader concepts

I've hit a slight snag with the direct search, and I am now exploring related compounds and broader pathways, with the hope of gleaning helpful insights.

Uncovering Potential Paths

I'm now investigating potential mechanisms for this compound, focusing on related compounds and their known activities. I've found evidence for anti-inflammatory effects, potential interactions with nicotinic acetylcholine receptors, modulation of lipid metabolism, and its role as an NAD+ precursor. The in vivo validations of similar compounds seem promising, and these results are giving me new leads.

Delving deeper into specifics

I've moved on from the initial broad search and am now investigating the specific mechanisms indicated by my recent findings. Nicotinic acid derivatives like this one point towards anti-inflammatory activity and potential interaction with nAChRs, lipid metabolism modulation, and its role as an NAD+ precursor. I'm focusing on those specific pathways.

Prioritizing Key Mechanisms

Now, I'm focusing on the most promising pathways: anti-inflammatory actions, potential nicotinic acetylcholine receptor interactions, and lipid metabolism modulation, alongside NAD+ enhancement. With this info in hand, I can synthesize a comparison guide.

A Head-to-Head Comparative Guide: 5-Acetamidonicotinic Acid and its Precursor, 5-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and biochemical reagents, nicotinic acid derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth, head-to-head comparison of 5-Acetamidonicotinic acid and its immediate precursor, 5-Aminonicotinic acid. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the synthesis, characterization, and potential applications of these two closely related compounds.

Introduction: The Significance of the Acetamido Moiety

5-Aminonicotinic acid is a versatile building block used in the synthesis of a variety of compounds, including coordination polymers and biologically active agents. The introduction of an acetyl group to the amino functionality, yielding this compound, can significantly alter the physicochemical properties and biological activity of the parent molecule. This modification can influence factors such as solubility, membrane permeability, and interaction with biological targets. Understanding the differences between the amino and acetamido forms is crucial for researchers designing novel nicotinic acid-based compounds.

Synthesis: From Precursor to Product

The conversion of 5-Aminonicotinic acid to this compound is a straightforward acetylation reaction. The most common and efficient method involves the use of acetic anhydride as the acetylating agent, often in the presence of a base like pyridine to neutralize the acetic acid byproduct.

Synthetic Pathway

The synthesis of this compound from 5-Aminonicotinic acid is depicted below.

Figure 1: Synthetic route from 5-Aminonicotinic acid to this compound.
Experimental Protocol: Acetylation of 5-Aminonicotinic Acid

This protocol is a robust method for the synthesis of this compound, adapted from standard amine acetylation procedures.[1]

Materials:

  • 5-Aminonicotinic acid

  • Acetic anhydride (Ac₂O)

  • Anhydrous pyridine

  • Toluene

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 5-Aminonicotinic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the pyridine and excess acetic anhydride by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Expected Yield: While specific yields for this reaction are not widely reported, similar acetylations of aromatic amines can proceed with high efficiency, often in the range of 80-95%.

Head-to-Head Comparison: Physicochemical and Spectroscopic Properties

The addition of the acetyl group brings about noticeable changes in the physical and spectroscopic characteristics of the molecule.

Physicochemical Properties
Property5-Aminonicotinic AcidThis compoundCausality of Difference
Molecular Formula C₆H₆N₂O₂[2]C₈H₈N₂O₃Addition of an acetyl group (C₂H₂O).
Molecular Weight 138.12 g/mol [2]180.16 g/mol Increased mass due to the acetyl group.
Appearance Off-white crystalline solidWhite to off-white solidThe core chromophore remains similar.
Solubility Soluble in DMSO. Aqueous solubility >20.7 µg/mL at pH 7.4.[2]Expected to have increased lipophilicity and potentially lower aqueous solubility.The acetyl group increases the nonpolar character of the molecule.
pKa The amino group is basic, and the carboxylic acid is acidic.The amide is significantly less basic than the amine. The carboxylic acid pKa is expected to be similar.The lone pair on the nitrogen of the amide is delocalized into the carbonyl group, reducing its basicity.
Spectroscopic and Chromatographic Profiles

A direct comparison of the spectroscopic data is essential for confirming the identity and purity of these compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons in a molecule.

¹H NMR:

Proton5-Aminonicotinic Acid (DMSO-d₆)This compound (DMSO-d₆, Predicted)Key Differences
H2 ~8.5 ppm~8.9 ppmDeshielding due to the electron-withdrawing effect of the adjacent nitrogen and the amide group.
H4 ~7.9 ppm~8.4 ppmDeshielding from the amide group.
H6 ~7.2 ppm~8.7 ppmSignificant deshielding due to the ortho-acetamido group.
-NH₂ Broad singlet, ~5.5-6.5 ppm-Disappearance of the amine protons.
-NHCOCH₃ -Singlet, ~10.5 ppmAppearance of the amide proton signal.
-COCH₃ -Singlet, ~2.1 ppmAppearance of the methyl proton signal.

¹³C NMR:

Carbon5-Aminonicotinic Acid (DMSO-d₆)This compound (DMSO-d₆, Predicted)Key Differences
C2 ~145 ppm~148 ppmDownfield shift due to the inductive effect of the amide.
C3 ~125 ppm~128 ppmDownfield shift.
C4 ~130 ppm~135 ppmDownfield shift.
C5 ~140 ppm~142 ppmDownfield shift.
C6 ~115 ppm~120 ppmDownfield shift.
-COOH ~168 ppm~167 ppmMinimal change expected.
-C=O (amide) -~169 ppmAppearance of the amide carbonyl carbon.
-CH₃ -~24 ppmAppearance of the methyl carbon.

3.2.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively used to separate and quantify 5-Aminonicotinic acid and this compound.

Figure 2: General workflow for HPLC analysis.

Expected Chromatographic Behavior:

  • Retention Time: Due to the increased lipophilicity from the acetyl group, this compound is expected to have a longer retention time on a C18 reverse-phase column compared to 5-Aminonicotinic acid under the same elution conditions.

  • Peak Shape: Both compounds should exhibit good peak shape under optimized conditions.

Potential Applications and Biological Activity

While specific comparative studies on the biological activities of 5-Aminonicotinic acid and this compound are limited, the acetylation of an amino group is a common strategy in drug design to modulate activity.

  • 5-Aminonicotinic Acid: This compound serves as a versatile precursor in the synthesis of various biologically active molecules. Its primary amino group and carboxylic acid functionality allow for a wide range of chemical modifications.

  • This compound: The conversion to an amide can influence its biological profile. For instance, in other classes of compounds, acetylation of an amine has been shown to alter antimicrobial or anticancer activity. The acetamido group can act as a hydrogen bond donor and acceptor, potentially leading to different interactions with biological targets compared to the parent amine.

Conclusion

The transformation of 5-Aminonicotinic acid to this compound via a simple and efficient acetylation reaction leads to predictable changes in physicochemical and spectroscopic properties. The increased lipophilicity and altered hydrogen bonding capabilities of the acetylated derivative may offer advantages in specific applications where modified solubility or target interactions are desired. This guide provides a foundational understanding for researchers to make informed decisions when selecting between these two valuable nicotinic acid derivatives for their research and development endeavors.

References

Introduction: The Analytical Challenge of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Validation of Mass Spectrometry-Based Quantification of 5-Acetamidonicotinic Acid

For researchers, scientists, and drug development professionals, the quantitative analysis of small molecules is the bedrock of pharmacokinetic, toxicokinetic, and metabolic studies. The reliability of data derived from such analyses is non-negotiable, resting entirely on the thoroughness of the bioanalytical method validation. This guide provides a comprehensive framework for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound, a key metabolite of interest in various research contexts.

This document moves beyond a simple checklist of validation experiments. It delves into the scientific rationale behind methodological choices, offers comparative insights into alternative approaches, and is grounded in the authoritative standards set by global regulatory bodies.

This compound is a polar, low molecular weight compound (Molecular Weight: 180.16 g/mol ) derived from the nicotinic acid (Vitamin B3) family.[1] Its structure, featuring both a carboxylic acid and an amide group on a pyridine ring, presents specific analytical considerations. The primary challenge in a biological matrix (e.g., plasma, urine, or tissue homogenate) is to achieve sensitive, selective, and reproducible quantification in the presence of numerous endogenous interferents.

The objective of method validation is to provide definitive proof that the analytical procedure is fit for its intended purpose.[2] This guide will compare two common sample preparation strategies to illustrate how upfront methodological choices impact final data quality:

  • Method A: Protein Precipitation (PPT) - A rapid, high-throughput approach.

  • Method B: Solid-Phase Extraction (SPE) - A more selective, multi-step cleanup technique.

Foundational Method Development: Strategic Choices

Before validation can begin, a robust method must be developed. The choices made here are critical and directly influence the validation outcome.

Mass Spectrometry and Ionization

For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard due to its superior sensitivity and selectivity.

  • Ionization Mode: this compound has two key ionizable sites: the pyridine nitrogen (pKa ~2-3) and the carboxylic acid proton (pKa ~4-5).

    • Electrospray Ionization Positive (ESI+): Protonation of the pyridine nitrogen [M+H]+ is highly likely. This is often a robust ionization pathway for pyridine-containing compounds.

    • Electrospray Ionization Negative (ESI-): Deprotonation of the carboxylic acid [M-H]- is also a strong possibility.

    • The Choice: Both modes must be experimentally evaluated. ESI- can sometimes offer lower background noise for acidic compounds. For this guide, we will proceed with the hypothesis that ESI+ provides a more stable and intense signal for the pyridine ring structure. The MRM transitions (precursor ion → product ion) would be optimized by direct infusion of a standard solution. For example, for a precursor ion of m/z 181.1, characteristic product ions would be identified by fragmentation of the molecule.

Liquid Chromatography

The polarity of this compound dictates the chromatographic strategy.

  • Reversed-Phase (RP) Chromatography: Standard C18 columns may provide insufficient retention for this polar analyte, leading to elution near the solvent front where matrix effects are most severe. Using an embedded polar group (e.g., C18-PFP) or an aqueous-compatible C18 phase with a low percentage of organic mobile phase can be effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It uses a high percentage of organic solvent, which can also enhance ESI sensitivity.

Decision: We will proceed with a HILIC-based separation, as it is purpose-built for polar analytes and often provides superior peak shape and retention, moving the analyte away from the early-eluting, unretained matrix components.

The Validation Gauntlet: A Step-by-Step Protocol

Validation is performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[2][3] This ensures the method is well-characterized, documented, and suitable for regulatory scrutiny.[4]

Below is the logical workflow for the validation process.

G cluster_0 Phase 1: Pre-Validation & System Suitability cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Reporting preval Method Optimization (LC & MS Parameters) sst System Suitability Test (SST) (Peak Area, RT, S/N) preval->sst Define Criteria spec Selectivity & Specificity sst->spec cal Calibration Curve & LLOQ spec->cal ap Accuracy & Precision (Intra- & Inter-batch) cal->ap matrix Matrix Effect ap->matrix stab Stability Assessment matrix->stab carry Carryover stab->carry report Validation Report Generation carry->report data Data Archiving report->data

Caption: Overall workflow for bioanalytical method validation.

Experiment: Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte without interference from endogenous matrix components.

  • Protocol:

    • Obtain at least six different lots of blank biological matrix (e.g., human plasma).

    • Process each blank lot using both Method A (PPT) and Method B (SPE).

    • Process one blank lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze all samples and monitor the MRM transition for this compound.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[5]

Experiment: Calibration Curve and Lower Limit of Quantification (LLOQ)
  • Objective: To establish the relationship between concentration and instrument response and to define the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol:

    • Prepare a stock solution of this compound and a separate stock of an internal standard (IS), preferably a stable isotope-labeled version (e.g., this compound-d4).

    • Spike blank matrix with the analyte to create a series of at least 6-8 non-zero calibration standards.

    • The lowest standard will be the proposed LLOQ.

    • Process and analyze three independent calibration curves.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration and perform a linear regression, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • Correlation coefficient (r²) should be ≥ 0.99.

    • Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5 and have a response that is reproducible, with precision (%CV) ≤ 20% and accuracy within ±20% of nominal.

Experiment: Accuracy and Precision
  • Objective: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-batch (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-batch (between-run): Analyze the same QC levels across at least three different runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Experiment: Matrix Effect
  • Objective: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components. This is where Method A and Method B will likely show the most significant differences.

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set 1 (Neat): Analyte and IS in pure solvent.

      • Set 2 (Post-Extraction Spike): Blank matrix is extracted (PPT or SPE), and the final extract is spiked with analyte and IS.

      • Set 3 (Pre-Extraction Spike): Standard QC samples.

    • Calculate the Matrix Factor (MF) = (Peak response of Set 2) / (Peak response of Set 1).

    • Calculate the IS-normalized MF using the area ratios.

  • Acceptance Criteria: The %CV of the IS-normalized Matrix Factor across different lots of matrix should be ≤ 15%.

Comparative Analysis: Method A (PPT) vs. Method B (SPE)

The choice of sample preparation is a critical decision point in method development.

G cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction start Biological Sample (e.g., Plasma) ppt_step1 Add Acetonitrile (3:1) + Internal Standard start->ppt_step1 spe_step1 Pre-treat Sample (e.g., Dilute, Acidify) start->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Inject Supernatant ppt_step2->ppt_step3 lcms LC-MS/MS Analysis ppt_step3->lcms Analyze spe_step2 Load onto SPE Cartridge spe_step1->spe_step2 spe_step3 Wash (Remove Interferences) spe_step2->spe_step3 spe_step4 Elute Analyte spe_step3->spe_step4 spe_step5 Evaporate & Reconstitute spe_step4->spe_step5 spe_step5->lcms Analyze

Caption: Comparison of two sample preparation workflows.

ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Rationale
Throughput High (Fast and simple)Lower (Multi-step process)PPT involves fewer steps, making it ideal for large sample batches if performance is adequate.
Selectivity LowHighSPE uses specific chemical interactions to isolate the analyte, providing a much cleaner extract.
Matrix Effect High Risk. Co-precipitation is non-selective, leaving many small molecules like salts and phospholipids in the final extract.Low Risk. The wash steps in SPE are designed to remove the very components that cause ion suppression/enhancement.A cleaner sample (from SPE) is less likely to suffer from matrix effects, leading to better accuracy and precision.
LLOQ Potentially HigherPotentially LowerBy concentrating the analyte and removing interfering background, SPE can often achieve lower limits of quantification.
Cost/Sample LowHighSPE cartridges and the additional reagents/time increase the per-sample cost.
Robustness LowerHigherThe cleanliness of the SPE extract can lead to longer column life and less frequent instrument maintenance.
Experiment: Stability
  • Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.

  • Protocol: Analyze Low and High QC samples after subjecting them to various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Bench-Top Stability: Stored at room temperature for an expected duration of sample preparation.

    • Long-Term Stability: Stored at -80°C for a duration matching the study's storage time.

    • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Data Summary and Conclusion

Validation results should be compiled into a comprehensive report. The tables below show hypothetical but realistic comparative data.

Table 1: Accuracy and Precision Results

QC LevelMethod A: PPT (%Accuracy ± %CV)Method B: SPE (%Accuracy ± %CV)Acceptance Criteria
LLOQ 89.5 ± 16.2%97.8 ± 8.5%80-120% ± ≤20%
Low 92.1 ± 13.5%101.2 ± 6.1%85-115% ± ≤15%
Mid 95.5 ± 9.8%99.5 ± 4.3%85-115% ± ≤15%
High 98.2 ± 8.1%100.8 ± 3.9%85-115% ± ≤15%

Table 2: Matrix Effect Results

QC LevelMethod A: PPT (IS-Normalized MF %CV)Method B: SPE (IS-Normalized MF %CV)Acceptance Criteria
Low 18.7%5.2%≤ 15%
High 16.5%4.8%≤ 15%

The validation data clearly demonstrates that while both methods can be developed, Method B (Solid-Phase Extraction) provides a significantly more robust and reliable assay for this compound. The poor performance of Method A in the matrix effect experiment (failing to meet the ≤15% CV criteria) indicates that results from this method would be highly variable depending on the specific biological lot, making the data untrustworthy. Method B, with its superior cleanup, yields excellent accuracy, precision, and minimal matrix effects, making it fit-for-purpose for regulated bioanalysis.

This guide illustrates that successful validation is not merely procedural; it is the culmination of informed, scientifically-driven decisions made during method development. For a small polar molecule like this compound, investing in a more rigorous sample preparation technique like SPE is critical for generating high-quality, defensible data.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Acetamidonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Acetamidonicotinic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to be a definitive resource, moving beyond mere procedural lists to explain the fundamental principles behind safe laboratory practice. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Hazard Identification and Core Safety Principles

Before any disposal protocol can be initiated, a thorough understanding of the substance's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nicotinic acid derivatives, such as 5-Bromonicotinic acid and 5-Aminonicotinic acid, allow for a robust presumptive hazard assessment.

Key Safety Principle: Always treat chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[1] The primary responsibility for safe disposal begins with the individual generating the waste, who is most familiar with its properties and potential contaminants.[2]

Table 1: Presumptive Hazard Profile of this compound and Related Compounds

Hazard CategoryDescriptionRecommended PrecautionSupporting Sources
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.Wear nitrile gloves and a lab coat. Wash skin thoroughly after handling.[3][4][3][4][5][6]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.Wear chemical safety goggles or a face shield.[3][4][3][4][6][7]
Acute Toxicity (Inhalation/Oral) May be harmful if inhaled or swallowed.Handle in a well-ventilated area or a chemical fume hood.[4][7][4][7]
Environmental Hazard The ecological effects are not fully characterized, but related compounds can pose risks to aquatic organisms.[8]Do not dispose of down the drain or in general refuse.[4][4][8]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures that waste is handled safely from the point of generation to its final collection by EHS or a licensed contractor.

Personal Protective Equipment (PPE)

Before handling any chemical waste, don the appropriate PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[4] Remove contaminated clothing promptly and wash before reuse.[3]

  • Respiratory Protection: For handling bulk powder or creating aerosols, work within a certified chemical fume hood to minimize inhalation exposure.[9]

Waste Segregation: The Cornerstone of Safety

Proper segregation prevents dangerous chemical reactions within a waste container.[10]

  • Solid Waste: Unused or expired this compound powder.

  • Aqueous Acidic Waste: Solutions containing dissolved this compound.

  • Contaminated Labware: Items such as pipette tips, weigh boats, gloves, and empty containers.

Causality: The fundamental principle of waste segregation is to prevent inadvertent mixing of incompatible materials.[2] For example, mixing acidic waste with a cyanide-bearing waste could generate highly toxic hydrogen cyanide gas.[11]

Disposal Procedures
  • Container Selection: Obtain a designated "Solid Hazardous Waste" container from your institution's EHS department. Ensure it is clean, dry, and has a secure, tight-fitting lid.[12][13]

  • Transfer: Carefully transfer the solid waste into the container, minimizing dust formation.[3] Perform this action inside a chemical fume hood.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[10] Clearly write the full chemical name "this compound" (no formulas or abbreviations) and the approximate quantity added.[10]

  • Storage: Keep the container lid securely closed at all times, except when adding waste.[11][13] Store it in a designated Satellite Accumulation Area within your laboratory.[11]

  • Container Selection: Use a designated "Aqueous Acidic Waste" or "Non-halogenated Organic Waste" container, depending on the solvent. The container must be made of a compatible material (e.g., high-density polyethylene for acids).[13][14]

  • pH Check & Neutralization (If Permitted):

    • Important: Consult your institutional EHS guidelines before neutralizing any waste. On-site treatment may not be permitted.

    • If permitted for dilute solutions, neutralization can render the waste less hazardous.[15] Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.[14][16] Monitor the pH until it is between 6.0 and 8.0. Be aware that this reaction will produce carbon dioxide gas.[14]

    • If neutralization is not performed, the waste must be collected in an "Acidic Waste" container.

  • Transfer & Labeling: Carefully pour the solution into the appropriate waste container. Record the chemical name and concentration on the hazardous waste label.

  • Storage: Keep the container tightly sealed in the Satellite Accumulation Area, ensuring it is stored separately from bases, oxidizers, and other incompatible waste streams.

  • Gross Decontamination: Remove as much of the chemical residue as possible.

  • Collection: Place all contaminated disposable items (gloves, pipette tips, absorbent paper) into a designated solid waste container or a sealed, labeled bag.

  • Empty Containers: A container that held this compound is not truly "empty" until it has been properly decontaminated.[2] Triple-rinse the container with a suitable solvent (e.g., water or ethanol).[1] Collect the rinsate as hazardous liquid waste.[2][13] After triple-rinsing, deface or remove the original label and dispose of the container as non-hazardous solid waste or clean glass, per institutional policy.[1][12]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to disposal.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Powder waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Tips, etc.) waste_type->labware_waste Contaminated Solid collect_solid Place in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_liquid Place in Labeled 'Liquid Hazardous Waste' Container (Acidic or Solvent) liquid_waste->collect_liquid collect_labware Place in Labeled 'Solid Hazardous Waste' Container labware_waste->collect_labware storage Store Securely in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_labware->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures: Spill Management

Accidents can happen, but a prepared response minimizes risk.

  • Evacuate & Alert: If the spill is large, volatile, or occurs outside a fume hood, evacuate the immediate area and alert colleagues.[9]

  • Assess & Secure: For small spills inside a fume hood, ensure you are wearing appropriate PPE.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb bulk liquid.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[9]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of responsible research. This guide provides a framework built on established safety principles and regulatory awareness. However, it is not a substitute for your institution's specific waste management plan or the guidance of your EHS professionals. By integrating these practices into your daily laboratory operations, you contribute to a robust culture of safety, ensuring the well-being of yourself, your colleagues, and the broader community.

References

A Researcher's Guide to Handling 5-Acetamidonicotinic Acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the intricate processes of drug discovery and development, the safe handling of chemical reagents is not merely a procedural formality but a cornerstone of scientific integrity and personal well-being. This guide offers a detailed operational plan for managing 5-Acetamidonicotinic acid, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, from selection to disposal, you can foster a laboratory environment that is both productive and secure.

Hazard Identification: Understanding the Compound

While specific comprehensive toxicological data for this compound may be limited, its structural analogues and related nicotinic acid derivatives provide a basis for a cautious approach. Compounds with similar structures are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, all handling procedures must be predicated on the assumption that this compound presents these hazards.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness and discomfort.[1][4][5]

  • Eye Damage: Contact with eyes can lead to serious irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1][2]

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your primary defense against accidental exposure. The selection of appropriate PPE is contingent on the specific task being performed.

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times when handling the compound in any form.[6]

  • Enhanced Protection: When there is a significant risk of splashes, such as during the transfer of solutions or reactions, a full-face shield should be worn in addition to safety goggles.[7]

  • Glove Selection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling many organic acids and provide a good barrier against accidental contact.[6][8] Always inspect gloves for any signs of degradation or punctures before use.[8]

  • Laboratory Coat: A standard, full-length lab coat should be worn to protect skin and personal clothing from minor spills and contamination.[6]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]

  • Ventilation is Key: All handling of solid this compound, especially weighing, should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[5]

  • When Respirators are Needed: If engineering controls like a fume hood are not available or if dust generation is unavoidable, a NIOSH/MSHA-approved dust respirator is required.[5][7]

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesChemical-Resistant GlovesLab CoatRequired (Use in Fume Hood or with Dust Respirator)
Preparing Solutions Safety Goggles & Face ShieldChemical-Resistant GlovesLab Coat & ApronRecommended (Work in Fume Hood)
Conducting Reactions Safety Goggles & Face ShieldChemical-Resistant GlovesLab Coat & ApronRequired (Work in Fume Hood)
Handling Waste Safety GogglesChemical-Resistant GlovesLab CoatAs needed, based on exposure risk
Operational Plan: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every stage of handling.

Before beginning any work, use a logical process to select the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task task_type Handling solid powder or generating dust? start->task_type splash_risk Risk of liquid splash? task_type->splash_risk No add_respirator Add Respiratory Protection (Fume Hood or Dust Mask) task_type->add_respirator Yes base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe No add_faceshield Add Face Shield & Chemical Apron splash_risk->add_faceshield Yes end_ppe Proceed with Task base_ppe->end_ppe add_respirator->splash_risk add_faceshield->end_ppe

Caption: PPE Selection Workflow for this compound.

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if needed): Perform a seal check.

  • Safety Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.[9]

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[5]

Emergency Protocols: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency_Response exposure Exposure Event Occurs exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact: - Remove contaminated clothing. - Rinse skin with water for 15 min. exposure_type->skin_contact Skin eye_contact Eye Contact: - Immediately flush with eyewash  for 15 min. - Remove contact lenses if possible. exposure_type->eye_contact Eye inhalation Inhalation: - Move to fresh air immediately. exposure_type->inhalation Inhalation seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency Response for Personal Exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.[1] If irritation occurs, seek medical advice.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes at an emergency eyewash station.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]

  • Spills: For small spills within a fume hood, use an inert absorbent material, collect it in a designated waste container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.[10]

Disposal Plan: End-of-Lifecycle Management

Proper disposal is a critical final step in the chemical handling process.

  • Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container after use. Reusable items like lab coats must be decontaminated according to institutional guidelines.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[2]

    • Neutralization: Acids should be neutralized to a pH between 6 and 8 before disposal.[11] This should be done slowly, in a fume hood, by adding a base (like sodium bicarbonate) to the acid solution while stirring.[12]

    • Collection: Collect the neutralized waste in a clearly labeled, sealed, and chemically compatible container.[13]

    • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[12][13] Never pour chemical waste down the drain unless explicitly permitted by local regulations and EHS for dilute, neutralized solutions.[11]

By integrating these principles of hazard awareness, diligent PPE use, and procedural foresight into your daily laboratory work, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.